Technical Documentation Center

2-Chloro-5-(1-ethoxyethenyl)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-(1-ethoxyethenyl)pyrazine
  • CAS: 1206723-31-0

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Topic: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: Technical Whitepaper / Synthetic Protocol Guide Author Role: Senior Application Scientist Executive Summary This technical guide details the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: Technical Whitepaper / Synthetic Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This technical guide details the synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine , a critical "masked ketone" intermediate used in the development of fused-ring heteroaromatic kinase inhibitors (e.g., pyrrolopyrazines) and GLP-1 modulators.

The protocol relies on a regioselective Stille cross-coupling reaction. By exploiting the electronic disparity between bromide and chloride leaving groups on the pyrazine core, we achieve site-specific vinylation while preserving the chlorine handle for downstream nucleophilic aromatic substitution (


). This guide prioritizes process safety, particularly regarding organotin byproducts, and provides a self-validating workflow for industrial application.

Strategic Analysis & Retrosynthesis

The target molecule functions as a synthetic equivalent of 2-acetyl-5-chloropyrazine . Direct acetylation of electron-deficient heterocycles is often low-yielding; therefore, the 1-ethoxyvinyl moiety serves as a robust surrogate that reveals the acetyl group upon mild acidic hydrolysis.

Retrosynthetic Logic
  • Disconnection: The

    
     bond at the 5-position.
    
  • Precursors: 2-Bromo-5-chloropyrazine (Electrophile) and Tributyl(1-ethoxyvinyl)stannane (Nucleophile).

  • Selectivity Principle: The C-Br bond (

    
    ) undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (
    
    
    
    ), allowing for high chemoselectivity without protecting groups.

Retrosynthesis Target Target: 2-Chloro-5-(1-ethoxyethenyl)pyrazine Hydrolysis Downstream Product: 2-Acetyl-5-chloropyrazine Target->Hydrolysis Acidic Hydrolysis (HCl/H2O) Precursor1 2-Bromo-5-chloropyrazine (Electrophile) Precursor1->Target Pd(0) Cat. Stille Coupling Precursor2 Tributyl(1-ethoxyvinyl)stannane (Stille Reagent) Precursor2->Target

Figure 1: Retrosynthetic strategy highlighting the convergent Stille coupling and downstream utility.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleCritical Attribute
2-Bromo-5-chloropyrazine 193.431.0SubstratePurity >98%; free of 2,5-dibromo analogs
Tributyl(1-ethoxyvinyl)tin 361.151.05ReagentToxic; handle in fume hood
Pd(PPh₃)₄ 1155.560.05CatalystOxygen sensitive; bright yellow
Toluene (or 1,4-Dioxane) 92.14N/ASolventAnhydrous; sparged with Argon
CsF (or KF) 151.90N/AWorkupEssential for tin removal
Step-by-Step Methodology

Step 1: Inertion and Setup

  • Charge a dry, 3-neck round-bottom flask with 2-Bromo-5-chloropyrazine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill with Argon (x3) to remove atmospheric oxygen, which causes homocoupling and catalyst deactivation.

  • Add anhydrous Toluene (0.1 M concentration relative to substrate) via syringe.

Step 2: Reagent Addition

  • Add Tributyl(1-ethoxyvinyl)tin (1.05 equiv) dropwise to the stirring solution.

  • Note: Slight excess of tin ensures complete consumption of the heteroaryl bromide.

Step 3: Reaction

  • Heat the mixture to 90°C for 4–16 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting bromide (UV active) should disappear. The product usually runs higher (less polar) than the starting material.

Step 4: The "Fluoride Workup" (Critical for Purity)

  • Why: Tin byproducts (

    
    ) are lipophilic and streak on silica columns. Fluoride anions complex with tin to form insoluble polymeric solids (
    
    
    
    ).
  • Cool reaction to room temperature.[4]

  • Add a saturated aqueous solution of KF (Potassium Fluoride) or CsF (Cesium Fluoride). Stir vigorously for 30 minutes.

  • A bulky white precipitate (

    
    ) will form. Filter this solid through a pad of Celite.
    
  • Wash the Celite pad with EtOAc.

Step 5: Isolation

  • Wash the filtrate with water (x2) and brine (x1).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Stability Warning: The enol ether is acid-sensitive. Ensure silica is neutral or slightly basic (can add 1%

    
     to eluent).
    

Mechanistic Insight: The Regioselective Cycle

The success of this synthesis hinges on the oxidative addition rate. Palladium inserts into the C-Br bond preferentially over the C-Cl bond.

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd + 2-Br-5-Cl-Pyrazine Complex1 Pd(II) Complex (Ar-Pd-Br) OxAdd->Complex1 TransMet Transmetallation (Sn -> Pd) Complex1->TransMet + Vinyl-SnBu3 - Bu3SnBr Complex2 Pd(II) Complex (Ar-Pd-Vinyl) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle demonstrating the regioselective oxidative addition at the Bromine site.

Quality Control & Troubleshooting

Analytical Validation (Expected Data)
  • 1H NMR (CDCl₃, 400 MHz):

    • Pyrazine protons: Two singlets (or doublets with small J) in the aromatic region (

      
       8.2–8.6 ppm).
      
    • Vinyl protons: Two doublets (

      
       4.5 and 5.0 ppm) representing the terminal alkene protons of the enol ether.
      
    • Ethoxy group: Quartet (

      
       3.9 ppm) and Triplet (
      
      
      
      1.4 ppm).
  • Appearance: Typically a pale yellow oil or low-melting solid.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Sparge solvents longer; use fresh catalyst source.
Bis-coupling (Double Vinyl) Temperature too highMaintain T < 100°C; ensure strict 1.05 eq of Tin reagent.
Product Hydrolysis Acidic silicaPre-wash silica column with 1% Triethylamine/Hexane.
Tin Contamination Incomplete workupRepeat KF workup or use 10% w/w fused KF on Silica gel.

References

  • Pfizer Inc. (2010). Fused Heterocyclic Compounds. WO Patent 2010/120987. (Demonstrates Stille coupling on chloropyrazine cores).

  • Milbank, J. B., et al. (2009). Pyrazine Kinase Inhibitors. WO Patent 2009/042613. (Protocol for ethoxyvinylstannane coupling).[6]

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. (Foundational text on mechanism and fluoride workups).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on why Cl is unreactive under these specific mild conditions).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic routes for the nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic routes for the novel compound 2-Chloro-5-(1-ethoxyethenyl)pyrazine. As a specialized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science, primarily owing to the reactive handles offered by the chloropyrazine core and the vinyl ether moiety. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions and subsequent functionalization, and discusses the anticipated reactivity of the target molecule. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to facilitate further research and application of this compound.

Introduction

The pyrazine scaffold is a privileged heterocyclic motif found in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules with diverse therapeutic applications.[3] The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on the specific derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. The presence of a chlorine atom at the 2-position provides a handle for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups.[3] The 1-ethoxyethenyl substituent at the 5-position, a vinyl ether, is a latent carbonyl group that can be unmasked under acidic conditions to yield an acetyl group, further expanding the synthetic utility of this molecule. This dual functionality makes 2-Chloro-5-(1-ethoxyethenyl)pyrazine a promising intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties (Predicted)

Due to the absence of direct experimental data in the public domain, the following physicochemical properties are predicted based on the analysis of structurally related compounds.

PropertyPredicted ValueNotes
Molecular Formula C8H9ClN2OBased on its constituent atoms.
Molecular Weight 184.62 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidBy analogy to similar small organic molecules.
Boiling Point > 200 °C (at 760 mmHg)Estimated based on related chloropyrazines.
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water.Typical for a moderately polar organic molecule.
CAS Number Not availableAs of the time of this writing, a CAS number has not been assigned.

Proposed Synthetic Routes

The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine can be envisioned through a multi-step sequence, leveraging well-established organometallic cross-coupling reactions. A plausible and efficient strategy involves the introduction of an ethynyl group onto the 2-chloropyrazine core, followed by the addition of ethanol.

Synthesis of the Key Intermediate: 2-Chloro-5-ethynylpyrazine

A Sonogashira coupling reaction between a dihalopyrazine and a protected acetylene, followed by deprotection, is a standard method for introducing an alkyne substituent.

Synthesis_Step1 start 2,5-Dichloropyrazine reagents1 Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N start->reagents1 intermediate1 2-Chloro-5-((trimethylsilyl)ethynyl)pyrazine reagents1->intermediate1 reagents2 K2CO3, MeOH intermediate1->reagents2 product 2-Chloro-5-ethynylpyrazine reagents2->product Synthesis_Step2 start 2-Chloro-5-ethynylpyrazine reagents Ethanol, Base (e.g., NaOEt) or Transition Metal Catalyst start->reagents product 2-Chloro-5-(1-ethoxyethenyl)pyrazine reagents->product Reactivity_Pyrazine start 2-Chloro-5-(1-ethoxyethenyl)pyrazine suzuki Suzuki Coupling (R-B(OR)2, Pd catalyst, base) start->suzuki stille Stille Coupling (R-SnBu3, Pd catalyst) start->stille buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald snar SNAr (Nu-) start->snar product_suzuki 2-Aryl/Vinyl-5-(1-ethoxyethenyl)pyrazine suzuki->product_suzuki product_stille 2-Aryl/Vinyl-5-(1-ethoxyethenyl)pyrazine stille->product_stille product_buchwald 2-Amino-5-(1-ethoxyethenyl)pyrazine buchwald->product_buchwald product_snar 2-Nu-5-(1-ethoxyethenyl)pyrazine snar->product_snar

Sources

Foundational

Technical Monograph: 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Topic: CAS number for 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: In-depth technical guide. The "Masked Acetyl" Strategy in Pyrazine Functionalization Executive Summary & Core Identity CAS Number: 1206723-31-0 [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: In-depth technical guide.

The "Masked Acetyl" Strategy in Pyrazine Functionalization

Executive Summary & Core Identity

CAS Number: 1206723-31-0 [1][2][3]

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a specialized heterocyclic intermediate used primarily in medicinal chemistry as a "masked" acetyl group equivalent. In the synthesis of complex kinase inhibitors and bioactive pyrazine derivatives, direct acylation of the electron-deficient pyrazine ring is often chemically forbidden due to poor reactivity in Friedel-Crafts conditions.

This molecule solves that problem. By installing the 1-ethoxyvinyl group (a vinyl ether) via cross-coupling, researchers can subsequently reveal a ketone functionality under mild acidic hydrolysis. This two-step sequence—coupling followed by hydrolysis—is the industry-standard method for synthesizing 1-(5-chloropyrazin-2-yl)ethanone , a critical scaffold for fused ring systems.

Technical Specifications
ParameterData
CAS Number 1206723-31-0
IUPAC Name 2-Chloro-5-(1-ethoxyethenyl)pyrazine
Synonyms 2-Chloro-5-(1-ethoxyvinyl)pyrazine; 2-(1-Ethoxyvinyl)-5-chloropyrazine
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
SMILES CCO/C(=C)c1cncc(Cl)n1
Physical State Pale yellow oil or low-melting solid (depending on purity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[4][5][6][7] Moisture sensitive.
Synthesis Protocol: The Stille Coupling Pathway

Note: This protocol synthesizes CAS 1206723-31-0 from commercially available 2-bromo-5-chloropyrazine.

Rationale for Methodology

The pyrazine ring is highly π-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Therefore, we utilize Stille Cross-Coupling rather than lithiation/acylation. The Stille reaction operates under neutral conditions, preserving the chlorine handle at the C2 position for future nucleophilic aromatic substitution (SₙAr) reactions.

Reagents & Stoichiometry
  • Substrate: 2-Bromo-5-chloropyrazine (1.0 eq) [CAS: 912773-21-8][6]

  • Coupling Partner: Tributyl(1-ethoxyvinyl)stannane (1.1 eq) [CAS: 97674-02-7][8]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

  • Additives: LiCl (optional, promotes reaction rates in Stille couplings)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 2-bromo-5-chloropyrazine in anhydrous 1,4-dioxane (0.2 M concentration).

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)stannane via syringe. Add the Pd catalyst in one portion.

  • Thermal Cycle: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 193/195).

    • Checkpoint: The product (vinyl ether) is acid-sensitive. Do not use acidic mobile phases for TLC/LCMS if possible, or minimize exposure time.

  • Workup (Non-Acidic): Cool to room temperature. Dilute with EtOAc. Wash with KF (aq) solution to precipitate tin byproducts as insoluble fluorides. Filter through Celite.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc.

    • Result: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (CAS 1206723-31-0).[1][2][3]

Downstream Application: Unmasking the Ketone

The primary utility of CAS 1206723-31-0 is its conversion to 2-acetyl-5-chloropyrazine .

Protocol:

  • Dissolve CAS 1206723-31-0 in THF/Water (4:1).

  • Add 1M HCl (2.0 eq) and stir at room temperature for 1 hour.

  • Mechanism: The vinyl ether protonates to form an oxocarbenium ion, which is trapped by water. Elimination of ethanol yields the ketone.

  • Outcome: 1-(5-chloropyrazin-2-yl)ethanone (CAS 1260763-76-3), ready for condensation reactions (e.g., forming pyrazolopyrazines).

Mechanistic & Workflow Visualization

G Start 2-Bromo-5-chloropyrazine (Substrate) Intermediate 2-Chloro-5-(1-ethoxyethenyl)pyrazine CAS: 1206723-31-0 Start->Intermediate Stille Coupling 100°C, Dioxane Reagent Tributyl(1-ethoxyvinyl)stannane (Stille Reagent) Reagent->Intermediate Catalyst Pd(PPh3)2Cl2 (Catalyst) Catalyst->Intermediate Hydrolysis Acidic Hydrolysis (HCl / H2O) Intermediate->Hydrolysis Final 2-Acetyl-5-chloropyrazine (Ketone Product) Hydrolysis->Final - EtOH

Figure 1: Synthetic workflow from halogenated precursor to the acetyl-pyrazine via the vinyl ether intermediate (CAS 1206723-31-0).

Safety & Handling (E-E-A-T)
  • Organotin Toxicity: The tributyltin byproduct is highly toxic and lipophilic. It can penetrate nitrile gloves. Double-gloving and use of a fume hood are mandatory.

  • Waste Disposal: All aqueous washes containing tin (KF workup) must be segregated into specific heavy metal waste streams, not general organic waste.

  • Stability: The title compound (vinyl ether) is stable in base but rapidly degrades in acid. Ensure CDCl₃ used for NMR is free of acid traces (filter through basic alumina if unsure).

References

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

This guide provides a comprehensive overview of the predicted spectroscopic data and the methodologies for the structural elucidation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the predicted spectroscopic data and the methodologies for the structural elucidation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of spectroscopic data to verify the chemical identity and purity of this heterocyclic compound.

Molecular Structure and Functional Group Analysis

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a substituted pyrazine derivative. The molecular structure consists of a pyrazine ring, a chloro substituent, and an ethoxyethenyl (ethoxyvinyl) group. Understanding the arrangement of these functional groups is crucial for predicting and interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2-Chloro-5-(1-ethoxyethenyl)pyrazine, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the pyrazine ring protons, the vinyl protons, and the ethyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyrazine-H8.0 - 8.5Singlet1H
Pyrazine-H8.0 - 8.5Singlet1H
Vinyl-H4.0 - 5.0Doublet1H
Vinyl-H4.0 - 5.0Doublet1H
-O-CH₂-3.8 - 4.2Quartet2H
-CH₃1.2 - 1.5Triplet3H

Causality of Predictions:

  • Pyrazine Protons: The protons on the pyrazine ring are in an electron-deficient environment, leading to a downfield shift (8.0 - 8.5 ppm). Due to their substitution pattern, they are expected to appear as singlets.

  • Vinyl Protons: The geminal protons on the ethenyl group will exhibit distinct chemical shifts and will be split by each other, resulting in two doublets.

  • Ethyl Group: The methylene protons (-O-CH₂-) are adjacent to an oxygen atom, causing a downfield shift, and are split by the methyl protons into a quartet. The methyl protons (-CH₃) are split by the methylene protons into a triplet.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Chloro-5-(1-ethoxyethenyl)pyrazine would show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine-C (C-Cl)150 - 155
Pyrazine-C140 - 145
Pyrazine-C140 - 145
Pyrazine-C (C-vinyl)135 - 140
Vinyl-C160 - 165
Vinyl-C85 - 95
-O-CH₂-60 - 65
-CH₃14 - 18

Causality of Predictions:

  • Pyrazine Carbons: The carbons of the pyrazine ring are aromatic and will appear in the range of 135-155 ppm. The carbon attached to the chlorine atom will be the most downfield.

  • Vinyl Carbons: The carbon atom of the ethenyl group bonded to the oxygen will be significantly downfield (160-165 ppm), while the terminal vinyl carbon will be more upfield (85-95 ppm).

  • Ethyl Group Carbons: The methylene carbon attached to the oxygen will be in the 60-65 ppm range, and the methyl carbon will be in the aliphatic region (14-18 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of 2-Chloro-5-(1-ethoxyethenyl)pyrazine would show characteristic absorption bands for the C-Cl, C=C, C=N, and C-O bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=C (vinyl)1620 - 1680Stretching
C=N (pyrazine)1500 - 1600Stretching
C-O (ether)1050 - 1150Stretching
C-Cl600 - 800Stretching

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-5-(1-ethoxyethenyl)pyrazine, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃)

    • Loss of the ethoxy group (-OCH₂CH₃)

    • Loss of a chlorine radical (-Cl)

    • Cleavage of the pyrazine ring

Experimental Protocols

To obtain the spectroscopic data for 2-Chloro-5-(1-ethoxyethenyl)pyrazine, the following standard experimental protocols should be followed.

Experimental Workflow:

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Chloro-5-(1-ethoxyethenyl)pyrazine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The structural elucidation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine relies on the synergistic use of various spectroscopic techniques. This guide provides a predictive framework and standardized protocols for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By correlating the predicted data with experimentally obtained spectra, researchers can confidently confirm the identity, purity, and structure of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, which is a critical step in any chemical research and development pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

Advanced Purification Protocols for 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Executive Summary 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical masked-acetyl intermediate used in the synthesis of pyrazine-based kinase inhibitors and other heterocyclic pharmacophores. Its structural integrity re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical masked-acetyl intermediate used in the synthesis of pyrazine-based kinase inhibitors and other heterocyclic pharmacophores. Its structural integrity relies on the 1-ethoxyethenyl moiety (an enol ether), which serves as a latent ketone.

The Purification Paradox: This compound presents a dual challenge. It is typically synthesized via Stille coupling , generating toxic, lipophilic organotin byproducts that streak on silica. Simultaneously, the enol ether is highly acid-sensitive ; standard silica gel chromatography can trigger premature hydrolysis to 2-chloro-5-acetylpyrazine, destroying the intermediate.

This guide details a self-validating purification strategy focusing on three pillars:

  • Tin Remediation: Chemical precipitation of tributyltin species.

  • Acid Neutralization: Buffering stationary phases to prevent hydrolysis.

  • Trace Metal Scavenging: Polishing palladium residues for pharmaceutical compliance.

Chemical Context & Impurity Profiling

Understanding the synthesis vector is prerequisite to purification. This compound is almost exclusively generated via the palladium-catalyzed coupling of 2-chloro-5-iodopyrazine with tributyl(1-ethoxyvinyl)stannane .

The Impurity Matrix
Impurity ClassSpecific SpeciesPhysicochemical BehaviorRemoval Strategy
Organotin Byproducts

,

,

Highly lipophilic; "streaks" on silica; co-elutes with product.Fluoride precipitation (KF) or basic alumina.[1]
Catalyst Residues

, Palladium black
Colloid formation; darkens product.Thiol-based scavengers or Celite filtration.
Hydrolysis Product 2-Chloro-5-acetylpyrazineMore polar; formed if media is acidic (

).
Buffered Eluent (1%

).
Starting Material 2-Chloro-5-iodopyrazineSimilar

to product; difficult to separate.
Optimized gradient elution.

Strategic Purification Workflow

The following decision tree outlines the logic for selecting the appropriate purification path based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (Stille Coupling) Decision1 Is Tin (Sn) Load > 5%? Start->Decision1 KF_Workup Protocol A: KF / Silica Slurry (Precipitate Bu3SnF) Decision1->KF_Workup Yes (High Sn) Direct_Col Direct Filtration (Celite/Pad) Decision1->Direct_Col No (Low Sn) Chromatography Protocol B: Buffered Flash Chromatography (Hex/EtOAc + 1% Et3N) KF_Workup->Chromatography Direct_Col->Chromatography QC_Check QC: 1H NMR / HPLC Chromatography->QC_Check If Research Grade Scavenger Protocol C: Metal Scavenging (Pd Removal) Chromatography->Scavenger If Pharma Grade Final Pure 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Store @ -20°C under Ar) QC_Check->Final Scavenger->QC_Check

Figure 1: Strategic decision tree for the isolation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, prioritizing tin removal and acid protection.

Detailed Experimental Protocols

Protocol A: The "Fluoride Crash" (Tin Removal)

Objective: Convert soluble tributyltin halides into insoluble polymeric tributyltin fluoride (


) before chromatography. This is superior to simple extraction.

Reagents:

  • Potassium Fluoride (KF) (Saturated aqueous solution)

  • Ethyl Acetate (EtOAc)[2]

  • Celite 545

Procedure:

  • Concentration: Concentrate the crude reaction mixture (toluene/DMF) to a manageable volume. Do not dry completely if DMF is used; dilute with

    
     or 
    
    
    
    .
  • Precipitation: Add an equal volume of saturated aqueous KF solution.

  • Agitation: Stir vigorously for 30–60 minutes. You will observe the formation of a bulky, white, polymeric precipitate (

    
    ).
    
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the tin solids.

    • Note: The solids can be gummy. Mixing Celite directly into the flask before filtering aids flow.

  • Phase Separation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Buffered Flash Chromatography (Critical)

Objective: Isolate the enol ether without hydrolysis. Standard silica gel is slightly acidic (


), which is sufficient to hydrolyze the ethoxyvinyl group to the ketone.

System Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Modifier: Triethylamine (

    
    ) .
    

Step-by-Step:

  • Column Pre-treatment: Slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1%

    
     Triethylamine .
    
    • Mechanism:[1][3][4][5] The amine neutralizes acidic silanol sites on the silica surface.

  • Loading: Load the crude residue (from Protocol A) as a liquid injection (dissolved in minimal mobile phase) or dry load on Celite/basic alumina. Do not dry load on standard silica.

  • Elution Gradient:

    • Start: 100% Hexanes (+ 1%

      
      ).
      
    • Ramp: 0%

      
       20% EtOAc over 10 column volumes (CV).
      
    • Observation: The product typically elutes early (non-polar) due to the lipophilic ethoxy and chloro groups.

  • Fraction Collection: Monitor at 254 nm. The enol ether has a distinct UV absorption.

  • Workup: Pool fractions. Evaporate solvent at bath temperature

    
      to prevent thermal degradation.
    
Protocol C: Metal Scavenging (Polishing)

Objective: Removal of residual Palladium (


) for biological testing.

Reagents:

  • SiliaMetS® Thiol or equivalent mercaptan-functionalized silica.

Procedure:

  • Dissolve the semi-pure product in EtOAc (10 volumes).

  • Add scavenger resin (4 equivalents relative to expected Pd content, or 10% w/w of product).

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45

    
     PTFE filter.
    
  • Concentrate to yield the final off-white to pale yellow solid/oil.

Quality Control & Stability

Analytic Validation
  • 
     NMR (CDCl
    
    
    
    ):
    • Diagnostic Signals: Look for the enol ether geminal protons. Two doublets (or singlets) in the olefinic region (

      
       ppm).
      
    • Absence of Ketone: Ensure no singlet appears at

      
       ppm (indicates hydrolysis to acetyl-pyrazine).
      
    • Tin Residues: Check the high-field region (

      
       ppm) for broad alkyl multiplets indicative of residual tributyltin.
      
Storage & Handling[6]
  • Atmosphere: Store under Argon or Nitrogen. Enol ethers can auto-oxidize.

  • Temperature:

    
     for long-term storage.
    
  • Solvents: Avoid protic solvents (MeOH, EtOH) with traces of acid. Use anhydrous

    
     for NMR.
    

References

  • Stille Coupling Methodology & Tin Removal

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
    • Source:

  • Fluoride Workup for Organotin

    • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-(4-nitrophenyl)
    • Source:

  • Purification of Acid-Sensitive Enol Ethers

    • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Referencing Triethylamine-buffered silica techniques).
    • Source:

  • Pyrazine Synthesis & Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazines: Reactivity of halopyrazines).
    • Source:

Sources

Exploratory

An In-depth Technical Guide to the Stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Abstract This technical guide provides a comprehensive analysis of the chemical stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a key intermediate in pharmaceutical synthesis. Understanding the degradation pathways an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a key intermediate in pharmaceutical synthesis. Understanding the degradation pathways and stability profile of this molecule is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the intrinsic stability of the compound under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress. Detailed experimental protocols for conducting forced degradation studies are provided, along with a discussion of the analytical methodologies best suited for the identification and quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals to establish robust handling, storage, and formulation strategies.

Introduction: The Critical Role of Stability in Drug Development

The stability of any chemical entity intended for pharmaceutical use is a critical quality attribute. The degradation of a drug substance can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise patient safety and therapeutic efficacy. For novel intermediates like 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a thorough understanding of its stability is not just a regulatory requirement but a fundamental aspect of risk mitigation in the drug development lifecycle.[1][2]

This guide delves into the specific stability challenges posed by the unique chemical architecture of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, which incorporates both a halogenated pyrazine ring and a vinyl ether moiety. The electron-withdrawing nature of the pyrazine ring and the chloro substituent, combined with the reactive nature of the ethoxyethenyl group, creates a molecule with specific vulnerabilities.

Molecular Structure and Physicochemical Properties

2-Chloro-5-(1-ethoxyethenyl)pyrazine possesses a distinct molecular structure that dictates its reactivity and stability.

  • Pyrazine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The nitrogen atoms make the ring electron-deficient, influencing its susceptibility to nucleophilic attack.

  • Chloro Substituent: An electron-withdrawing group that further deactivates the pyrazine ring towards electrophilic substitution but can be susceptible to nucleophilic displacement under certain conditions.

  • 1-Ethoxyethenyl Group: A vinyl ether functional group, which is known to be sensitive to acidic conditions and susceptible to oxidation at the double bond.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC8H9ClN2ON/A
Molecular Weight184.62 g/mol N/A
AppearanceExpected to be a crystalline solid or oilGeneral knowledge
SolubilityExpected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and MethanolGeneral knowledge

Potential Degradation Pathways

Based on the functional groups present in 2-Chloro-5-(1-ethoxyethenyl)pyrazine, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The vinyl ether linkage is the most probable site for hydrolytic degradation, particularly under acidic conditions. The generally accepted mechanism for acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining protonation of the β-carbon of the vinyl group, followed by rapid hydration to form a hemiacetal intermediate, which then quickly decomposes to a ketone and an alcohol.

  • Acidic Conditions: Rapid degradation is expected, leading to the formation of 2-Chloro-5-acetylpyrazine and ethanol.

  • Neutral Conditions: Slower degradation may occur compared to acidic conditions.

  • Basic Conditions: Vinyl ethers are generally more stable under basic conditions; however, prolonged exposure or high temperatures may induce degradation.

Oxidative Degradation

The electron-rich double bond of the ethoxyethenyl group is susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products. Oxidation of vinyl ethers can result in the formation of α-hydroxy acetals or cleavage of the double bond to yield aldehydes or carboxylic acids.[3][4]

Photolytic Degradation

Pyrazine and its derivatives can undergo photodegradation upon exposure to UV light. The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond cleavage and the formation of radical species. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing to evaluate the intrinsic photostability of a new drug substance.[3][5][6][7][8]

Thermal Degradation

At elevated temperatures, thermal energy can induce the breakdown of the molecule. The C-Cl bond on the pyrazine ring could be a potential site for thermolytic cleavage, although this generally requires high temperatures.[4][9][10] The ether linkage might also be susceptible to thermal decomposition.

The following diagram illustrates the primary anticipated degradation pathways:

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acid-Catalyzed) cluster_oxidation Oxidative Degradation Parent 2-Chloro-5-(1-ethoxyethenyl)pyrazine Protonation Protonation of β-carbon Parent->Protonation + H+ Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + H2O Deg1 2-Chloro-5-acetylpyrazine Hemiacetal->Deg1 Ethanol Ethanol Hemiacetal->Ethanol Parent_Ox 2-Chloro-5-(1-ethoxyethenyl)pyrazine Epoxide Epoxy Ether Intermediate Parent_Ox->Epoxide + [O] Deg2 α-Hydroxy Acetal Epoxide->Deg2 + H2O/ROH Deg3 2-Chloro-5-formylpyrazine (or carboxylic acid) Epoxide->Deg3 Cleavage

Caption: Predicted degradation pathways of 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Forced Degradation Studies: Experimental Design

Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of analytical methods.[11][12] The following protocols are designed to assess the stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine under various stress conditions.

Materials and Equipment
  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine (purity >98%)

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber compliant with ICH Q1B guidelines[5][8]

  • Temperature-controlled oven

  • Calibrated pH meter

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study:

Forced Degradation Workflow prep Sample Preparation (Dissolve in suitable solvent) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralization/Quenching (if applicable) stress->neutralize analysis Analysis by Stability-Indicating HPLC-UV/MS Method neutralize->analysis identify Characterization of Degradants (MS, NMR) analysis->identify report Data Interpretation and Reporting identify->report

Caption: General workflow for forced degradation studies.

Detailed Protocols

Stock Solution Preparation: Prepare a stock solution of 2-Chloro-5-(1-ethoxyethenyl)pyrazine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

4.3.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • To a separate 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solutions at room temperature and 60°C.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Analyze by HPLC.

4.3.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • To a separate 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solutions at room temperature and 60°C.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Analyze by HPLC.

4.3.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

  • To a separate 1 mL of the stock solution, add 1 mL of 30% H2O2.

  • Keep the solutions at room temperature.

  • Withdraw samples at appropriate time points.

  • Analyze by HPLC.

4.3.4. Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at 60°C, 80°C, and 105°C.

  • Place a solution of the compound (1 mg/mL in a suitable solvent) in the oven at 60°C.

  • Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

  • Analyze by HPLC.

4.3.5. Photolytic Degradation

  • Expose the solid compound and a solution (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][8]

  • Keep control samples protected from light.

  • Withdraw samples at appropriate time points.

  • Analyze by HPLC.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary technique for stability testing.

Table 2: Suggested HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)To achieve good separation of the parent and potential degradants of varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temperature 30°CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)Pyrazine ring provides strong UV absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of degradation products by providing molecular weight information. This is critical for elucidating the degradation pathways.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is the gold standard.[13]

Summary of Expected Stability and Data Presentation

Based on the chemical nature of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a summary of its expected stability is presented in Table 3.

Table 3: Predicted Stability Profile of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Stress ConditionExpected StabilityPrimary Degradation Products
Acid Hydrolysis Highly Labile2-Chloro-5-acetylpyrazine, Ethanol
Base Hydrolysis Moderately StablePotential for slow degradation at elevated temperatures.
Oxidation (H2O2) Labileα-Hydroxy acetals, 2-Chloro-5-formylpyrazine, 2-Chloro-5-pyrazinecarboxylic acid
Thermal Stable at moderate temperaturesPotential for decomposition at high temperatures.
Photolytic Potentially LabileComplex mixture of photoproducts.

Conclusion and Recommendations

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a molecule that requires careful handling and storage due to the inherent reactivity of its vinyl ether functionality. The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis, leading to the formation of 2-Chloro-5-acetylpyrazine. The compound is also susceptible to oxidative degradation.

Recommendations:

  • Storage: Store in a cool, dry, and dark place, away from acidic and oxidizing agents. Inert atmosphere packaging may be considered for long-term storage.

  • Formulation: For liquid formulations, pH control is critical. A neutral or slightly basic pH is recommended to minimize hydrolytic degradation. The use of antioxidants should be considered to prevent oxidative degradation.

  • Further Studies: Isolation and definitive structural characterization of major degradation products using techniques like NMR are recommended to fully validate the proposed degradation pathways.

This guide provides a robust framework for assessing and understanding the stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. The implementation of these protocols and analytical methods will enable the development of stable formulations and ensure the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Selective Oxidation of Vinyl Ethers and Silyl Enol Ethers with Hydrogen Peroxide Catalyzed by Peroxotungstophosph
  • Selective Oxidation of Vinyl Ethers and Silyl Enol Ethers With Hydrogen Peroxide Catalyzed by Peroxotungstophosph
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
  • Thermal degradation of polychlorin
  • Cometabolic degradation of chlorinated arom
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Oxidations by a H2O2-VO3 −-pyrazine-2-carboxylic acid reagent.
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. Senshu University.
  • Pyrazines: occurrence, formation and biodegrad
  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transform
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Stability Indicating Forced Degrad
  • Biodegradation of Chlorinated Compounds—A Review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.

Sources

Foundational

"solubility of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in organic solvents"

Executive Summary This technical guide addresses the solubility profile, thermodynamic behavior, and handling protocols for 2-Chloro-5-(1-ethoxyethenyl)pyrazine (also known as 2-Chloro-5-(1-ethoxyvinyl)pyrazine). As a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile, thermodynamic behavior, and handling protocols for 2-Chloro-5-(1-ethoxyethenyl)pyrazine (also known as 2-Chloro-5-(1-ethoxyvinyl)pyrazine). As a critical intermediate—often generated via Stille or Suzuki couplings as a "masked" acetyl group—this molecule presents unique challenges due to the acid-sensitivity of its enol ether moiety.

This document moves beyond static data tables to provide a dynamic solvation framework . It is designed for medicinal chemists and process engineers who must solubilize this compound for intermediate isolation, chromatographic purification, or subsequent hydrolysis to 2-chloro-5-acetylpyrazine.

Molecular Characterization & Solubility Prediction

To accurately predict solubility without empirical data, we apply a fragment-based analysis of the molecule's physicochemical properties.

Structural Analysis

The molecule consists of three distinct functional zones that dictate its interaction with solvents:

  • Pyrazine Core: Electron-deficient aromatic heterocycle (Lipophilic,

    
    -stacking capability).
    
  • Chloro Substituent: Weakly deactivating, enhances lipophilicity (Hydrophobic handle).

  • 1-Ethoxyethenyl Group: Electron-rich enol ether. This is the critical stability control point . It is prone to hydrolysis in the presence of protic solvents and trace acid.

Theoretical Physicochemical Profile
  • Estimated LogP: ~2.2 – 2.6 (High lipophilicity).

  • H-Bond Donors (HBD): 0

  • H-Bond Acceptors (HBA): 3 (2 Pyrazine nitrogens, 1 Ether oxygen).

  • Predicted Physical State: Low-melting solid or viscous oil (due to rotational freedom of the ethoxy group disrupting crystal packing).

Thermodynamic Implication: The lack of H-bond donors suggests poor solubility in water but excellent solubility in aprotic organic solvents. The high LogP indicates that non-polar to moderately polar solvents will be the most effective solvating agents.

Solubility Profile & Solvent Selection Guide

The following classification is derived from the "Like Dissolves Like" principle and standard process chemistry practices for pyrazine intermediates.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and transport. High solvation power due to dipole interactions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>50 mg/mL)Standard for silica gel chromatography (typically used in Hexane/EtOAc gradients).
Aromatics Toluene, XyleneGood (>30 mg/mL)Ideal for reaction media (e.g., Stille couplings) due to high boiling points and inertness.
Ethers THF, 1,4-Dioxane, MTBEExcellent (>100 mg/mL)Preferred for reaction solvents. Ensure THF is inhibitor-free if used in radical-sensitive steps.
Aliphatics Hexanes, HeptaneModerate/Low (<10 mg/mL)Acts as an antisolvent . Useful for recrystallization or precipitating impurities.
Protic Methanol, Ethanol, WaterRisk of Degradation AVOID for long-term storage. Protic solvents + trace acid = rapid hydrolysis to ketone.

Critical Stability Warning: The Enol Ether Hazard

The 1-ethoxyethenyl group is an acid-labile masked ketone . In the presence of water and a proton source (even trace acidity in unbuffered silica gel or chloroform), the following degradation pathway occurs:

2-Chloro-5-(1-ethoxyethenyl)pyrazine + H₂O/H⁺


 2-Chloro-5-acetylpyrazine + Ethanol 
Diagram 1: Stability & Hydrolysis Pathway

This diagram illustrates the degradation risk and the necessary controls.

HydrolysisPathway cluster_0 Risk Zone: Protic Solvents Start 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Target Molecule) Intermediate Oxocarbenium Ion (Transient) Start->Intermediate Protonation Condition Acidic Conditions (H+ / H2O) Condition->Intermediate Product 2-Chloro-5-acetylpyrazine (Degradation Product) Intermediate->Product Hydrolysis Byproduct Ethanol Intermediate->Byproduct

Caption: Mechanism of acid-catalyzed hydrolysis. To maintain the ethoxyethenyl group, the system must remain strictly neutral or basic.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are rare for this intermediate, the following Self-Validating Protocol allows you to determine exact solubility in your solvent of choice while mitigating degradation risks.

Materials Required
  • Target Compound: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (>95% purity).

  • Solvents: HPLC grade, dried over molecular sieves (3Å).

  • Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters (hydrophobic), tared vials.

Step-by-Step Workflow
  • Preparation (Saturation):

    • Add excess solid compound to 1.0 mL of the target solvent in a sealed vial.

    • Control: Add 1% Triethylamine (TEA) to the solvent if using chloroform or DCM to neutralize trace HCl and prevent hydrolysis.

  • Equilibration:

    • Agitate at 25°C for 4 hours. (Note: 24h is standard, but 4h is recommended here to minimize potential solvolysis time).

  • Filtration:

    • Draw the supernatant through a pre-warmed 0.22 µm PTFE filter to remove undissolved solids.

  • Gravimetric Analysis:

    • Transfer exactly 0.5 mL of filtrate to a pre-weighed tare vial.

    • Evaporate solvent under a stream of Nitrogen (N₂) at <30°C. Do not use high heat , as the compound may be volatile or thermally unstable.

    • Weigh the residue.[1]

  • Calculation:

Diagram 2: Solvent Selection Decision Matrix

SolventSelection Start Select Solvent for... Purpose Purpose? Start->Purpose Reaction Reaction / Synthesis Purpose->Reaction Purification Purification Purpose->Purification Coupling Pd-Coupling (Stille/Suzuki) Reaction->Coupling Rec_Solv1 Rec: Toluene, Dioxane, DMF Coupling->Rec_Solv1 Method Method? Purification->Method Column Flash Column Method->Column Recryst Recrystallization Method->Recryst Rec_Solv2 Rec: Hexane / EtOAc (+ 1% Et3N) Column->Rec_Solv2 Rec_Solv3 Rec: Cold Hexanes or Pentane Recryst->Rec_Solv3

Caption: Decision tree for selecting the optimal solvent based on the operational phase (Reaction vs. Purification).

Application Case Study: Purification Strategy

Scenario: You have synthesized the target via Stille coupling in Toluene and need to purify it.

Challenge: The crude mixture contains tin byproducts and the target enol ether. Silica gel is slightly acidic (pH ~5-6), which can hydrolyze your product to the ketone on the column.

Solution:

  • Solvent System: Use a gradient of Hexanes : Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Buffering: Pre-treat the silica gel column with the mobile phase containing 1% Triethylamine (Et₃N) . This neutralizes the silica's acidity.

  • Elution: The lipophilic enol ether (Target) will elute before the hydrolyzed ketone byproduct (which is more polar).

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508-524. Link

  • BenchChem. (2025).[2][3] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes". BenchChem Technical Library. Link

  • National Institute of Standards and Technology (NIST). (2025). "Pyrazine, 2-chloro-3-methyl- Properties". NIST Chemistry WebBook.[4] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context on Stille/Suzuki coupling solvents).

  • PubChem. (2025).[5] "2-Chloro-5-(1-ethoxyethenyl)pyrazine Compound Summary". National Center for Biotechnology Information. Link

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Abstract: The pyrazine moiety is a critical pharmacophore in modern drug discovery, valued for its unique electronic properties and role as a hydrogen bond acceptor.[1] This guide addresses the structural characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazine moiety is a critical pharmacophore in modern drug discovery, valued for its unique electronic properties and role as a hydrogen bond acceptor.[1] This guide addresses the structural characterization of a specific derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. While a public crystal structure for this exact compound is not available in crystallographic databases as of February 2026, this document provides a comprehensive framework for its determination. We will detail the necessary experimental protocols, from synthesis and crystallization to X-ray diffraction analysis, drawing on established methodologies for related heterocyclic compounds. To provide a practical illustration of the data and analysis that would be expected, we will present a detailed examination of the crystal structure of a related substituted chloropyridine, (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine, for which crystallographic data is publicly available.[2] This guide is intended to serve as a self-validating system for researchers undertaking the structural elucidation of novel pyrazine derivatives.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] Its electron-deficient nature and the presence of two nitrogen atoms allow for a range of intermolecular interactions crucial for molecular recognition at biological targets. The specific compound of interest, 2-Chloro-5-(1-ethoxyethenyl)pyrazine, combines this core with a chloro-substituent, which can serve as a synthetic handle for further functionalization via cross-coupling reactions, and an ethoxyethenyl group, which can influence solubility and conformational properties.[1]

Accurate determination of the three-dimensional structure of such a molecule is paramount for understanding its physicochemical properties and for structure-based drug design. X-ray crystallography remains the gold standard for obtaining unambiguous atomic-level structural information.[3]

Synthetic Pathways and Material Sourcing

The initial and most critical step is the synthesis and purification of high-quality 2-Chloro-5-(1-ethoxyethenyl)pyrazine. The synthesis of substituted pyrazines often begins with commercially available precursors like 2,5-dichloropyrazine.[1] Various synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, can be employed to introduce the desired substituents.[1]

General Synthetic Consideration: The introduction of the 1-ethoxyethenyl group could potentially be achieved via a Stille or Suzuki coupling reaction with an appropriate organotin or boronic acid reagent on a 2-chloro-5-halopyrazine precursor.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a linear workflow that demands precision at each stage. The quality of the final structure is entirely dependent on the quality of the crystals grown.

G cluster_synthesis Material Preparation cluster_growth Crystal Growth cluster_xray X-Ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification of Target Compound Solvent Solvent Screening Synthesis->Solvent Vapor Vapor Diffusion Evaporation Slow Evaporation Cooling Slow Cooling Mount Crystal Mounting Vapor->Mount Evaporation->Mount Cooling->Mount Data Data Collection (Diffractometer) Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Deposition (e.g., CCDC) Refine->Validate

Caption: Workflow for Single-Crystal X-Ray Crystallography.

Protocol for Single Crystal Growth

The causality behind choosing a crystallization method lies in balancing the kinetics and thermodynamics of crystal nucleation and growth. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

Step-by-Step Methodology:

  • Material Purity: Ensure the synthesized 2-Chloro-5-(1-ethoxyethenyl)pyrazine is of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection:

    • Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide. Invert this slide over a reservoir containing a "weaker" solvent (one in which the compound is less soluble but is miscible with the solvent of the drop). The slow diffusion of the anti-solvent vapor into the drop reduces the compound's solubility, promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

Case Study: Crystal Structure of (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine

In the absence of data for the target compound, we will analyze the published crystal structure of a related molecule containing a chloropyridine ring, which shares electronic similarities with the chloropyrazine core.[2] This provides valuable insight into the types of intermolecular interactions and packing motifs that might be observed.

The structure of (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine was solved by direct methods using the SHELX program system.[2]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for this reference compound.[2]

ParameterValue
Chemical FormulaC₁₀H₁₁ClN₄O₂
Formula Weight254.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.7802(17)
b (Å)7.6211(12)
c (Å)12.0486(17)
β (°)95.551(4)
Volume (ų)1168.0(3)
Z (Molecules per unit cell)4
Temperature (K)273(2)
R_gt(F)0.0562
CCDC Deposition Number2326833
Molecular and Crystal Structure Analysis

The asymmetric unit of the crystal contains one molecule of the compound. The single-crystal X-ray diffraction confirmed the molecule as the (E)-diastereomer.[2]

Key Structural Features:

  • Bond Lengths: The C–Cl bond length is 1.747(3) Å, which is within the normal range for chloro-substituted aromatic rings.[2]

  • Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, interactions between the N-H donors of the imidazoline ring and the oxygen atoms of the nitro group (N3···O2) lead to the formation of a one-dimensional chain-like structure.[2]

G Conceptual Diagram of Molecular Packing via Hydrogen Bonds cluster_mol Molecular Structure mol 2-Chloro-5-(substituted)pyridine mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 H-Bond mol3 Molecule 3 mol2->mol3 H-Bond mol4 Molecule 4 mol3->mol4 H-Bond

Caption: Intermolecular Hydrogen Bonding Leads to Crystal Packing.

Data Collection and Structure Refinement Protocol

Once suitable crystals are obtained, the following steps are undertaken to collect and analyze the diffraction data.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop or a glass fiber.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: An intense beam of X-rays (e.g., Mo Kα radiation) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The initial phases are determined using computational methods like "Direct Methods."[2] This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors, typically measured by the R-factor. Hydrogen atoms are often placed in geometrically calculated positions.[2]

  • Validation and Deposition: The final structure is validated using software tools like PLATON to check for geometric plausibility and missed symmetry. The finalized crystallographic information file (CIF) is then deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[4]

Conclusion and Future Outlook

While the definitive crystal structure of 2-Chloro-5-(1-ethoxyethenyl)pyrazine remains to be determined, this guide provides a robust and scientifically grounded pathway for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can confidently approach the structural characterization of this and other novel pyrazine derivatives. The analysis of the related chloropyridine structure serves as a valuable benchmark, highlighting the types of bonding and intermolecular interactions that are likely to govern the solid-state architecture of the target compound. The determination of this structure would be a valuable addition to the structural database, aiding in the future design and development of pyrazine-based therapeutic agents.

References

  • Chen, Z., Guo, K., Sun, Y., Liu, C., & Li, S. (2024). The crystal structure of (E)-2-chloro-5-((2-(nitromethylene)imidazolidin-1-yl)methyl)pyridine, C10H11ClN4O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • PubChem. (n.d.). 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024). Pyrazine,2-chloro-5-hydrazinyl-. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (2026). 2-chloro-5-(1,1-difluoro-ethyl)-pyrazine. Université du Luxembourg. Retrieved February 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. American Chemical Society. Retrieved February 15, 2026, from [Link]

  • GitHub. (2015). Synthesis of 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine (TZ 2-1) #326. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. Retrieved February 15, 2026, from [Link]

  • The University of Aberdeen Research Portal. (2016). Experimental Crystal Structure Determination. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Technical Guide: Initial Biological Screening &amp; Stability Profiling of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Topic: Initial Biological Screening of 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Biological Screening of 2-Chloro-5-(1-ethoxyethenyl)pyrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary

This guide outlines the technical framework for the initial biological characterization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine (CAS: 1206723-31-0). While often utilized as a synthetic intermediate—specifically as a masked acetyl group equivalent or a coupling partner—this pyrazine derivative possesses structural features relevant to fragment-based drug discovery (FBDD).

The presence of the 1-ethoxyethenyl (enol ether) moiety introduces a critical stability variable. Unlike standard stable chemical entities (NCEs), this compound is prone to acid-catalyzed hydrolysis, yielding 2-acetyl-5-chloropyrazine . Therefore, this screening protocol prioritizes stability profiling alongside standard cytotoxicity and phenotypic assays to distinguish intrinsic activity from metabolite-driven effects.

Module 1: Physicochemical Characterization & Compound Handling

Objective: Establish the integrity of the compound in biological buffers prior to screening. The enol ether functionality is acid-labile; failure to account for hydrolysis will lead to false-positive/negative data attribution.

Stability Profiling (The "Prodrug" Factor)

The 1-ethoxyethenyl group acts as a "masked" ketone. In aqueous media, particularly at slightly acidic pH (typical of tumor microenvironments or lysosomal compartments), it hydrolyzes.

Reaction Pathway:



Experimental Protocol: LC-MS Stability Assay
  • Stock Preparation: Dissolve compound to 10 mM in anhydrous DMSO. Store at -20°C under argon. Avoid protic solvents for stock storage.

  • Incubation: Dilute stock to 10 µM in:

    • PBS (pH 7.4)

    • Cell Culture Media (DMEM + 10% FBS, pH ~7.4)

    • Acetate Buffer (pH 5.0) – Simulates lysosomal/acidic conditions.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Analysis: Quench with cold acetonitrile containing internal standard (e.g., Warfarin). Analyze via LC-MS/MS monitoring the parent mass and the hydrolysis product (2-acetyl-5-chloropyrazine).

Decision Gate:

  • >90% Parent at 24h: Screen as a stable NCE.

  • <50% Parent at 24h: Screen as a mixture/prodrug; parallel screen the hydrolysis product (2-acetyl-5-chloropyrazine) to deconvolute data.

Solubility & Formulation
  • LogP Estimate: ~2.1 (Moderate lipophilicity).

  • DMSO Tolerance: Soluble >50 mM.

  • Assay Limit: Ensure final DMSO concentration in bioassays is <0.5% (v/v) to prevent solvent toxicity masking compound effects.

Module 2: In Vitro Cytotoxicity & Safety Profiling (Tier 1)

Objective: Determine the non-toxic window before assessing therapeutic efficacy. Pyrazine fragments can exhibit off-target toxicity via nucleophilic aromatic substitution (


) of the chlorine atom by cellular thiols (e.g., Glutathione).
Cell Viability Assay (CellTiter-Glo®)

We utilize an ATP-based luminescent assay for superior sensitivity over colorimetric (MTT/MTS) methods, which can be chemically reduced by reactive fragments.

Protocol:

  • Cell Lines:

    • HEK293: Human embryonic kidney (General cytotoxicity).

    • HepG2: Human liver carcinoma (Metabolic activation/hepatotoxicity).

  • Seeding: 5,000 cells/well in 384-well white opaque plates. Incubate 24h for attachment.

  • Dosing: 10-point dose-response (0.1 nM to 100 µM).

  • Duration: 48-hour incubation at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake (2 min), equilibrate (10 min), measure luminescence.

Data Output:

  • 
     (Cytotoxic Concentration 50%):  The concentration reducing ATP levels by 50%.
    
  • Safety Margin: Target

    
     for fragment libraries.
    
Glutathione (GSH) Reactivity Test

To assess the risk of the chloropyrazine acting as a covalent "warhead" (nonspecific alkylator):

  • Incubate 10 µM compound with 1 mM GSH in PBS (pH 7.4).

  • Monitor formation of the GSH-adduct via LC-MS at T=0 and T=4h.

  • High reactivity suggests potential for idiosyncratic toxicity.

Module 3: Functional & Phenotypic Screening (Tier 2)

Objective: Assess biological utility. Pyrazines are "privileged scaffolds" in kinase inhibition and antimicrobial agents (e.g., Pyrazinamide).

Antimicrobial Screening (ESKAPE Pathogens)

Given the structural similarity to Pyrazinamide, screening against Mycobacterium tuberculosis (Mtb) and standard bacteria is warranted.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (H37Rv strain).

  • Method: Broth Microdilution (CLSI guidelines).

  • Metric: Minimum Inhibitory Concentration (MIC).

Kinase Fragment Screening (Thermal Shift Assay)

Pyrazines often bind the ATP-hinge region of kinases (e.g., CHK1, Syk).

  • Assay: Differential Scanning Fluorimetry (DSF) / Thermal Shift.

  • Target Panel: Class I PI3K, CHK1, CDK2.

  • Protocol:

    • Mix recombinant kinase domain + Sypro Orange dye + Compound (50 µM).

    • Ramp temperature (

      
      ).
      
    • Hit Definition:

      
       indicates significant binding stabilization.
      

Module 4: Visualization of Workflows

The following diagrams illustrate the chemical stability logic and the screening cascade.

Stability & Hydrolysis Logic

The enol ether is the critical control point.

HydrolysisPathway cluster_0 Screening Implication Parent 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Parent Compound) Acid Acidic/Aqueous Media (H+ / H2O) Parent->Acid Exposure Inter Hemiketal Intermediate (Transient) Acid->Inter Protonation Product 2-Acetyl-5-chloropyrazine (Hydrolysis Product) Inter->Product Tautomerization Ethanol Ethanol (Byproduct) Inter->Ethanol Elimination Warning If T1/2 < 4h: Bioactivity may be driven by the Acetyl-derivative. Product->Warning

Figure 1: Hydrolysis pathway of the enol ether moiety. Screening results must be interpreted in the context of this conversion.

The Screening Cascade

ScreeningCascade cluster_Tier1 Tier 1: Stability & Safety cluster_Tier2 Tier 2: Functional Profiling Start Compound Intake (QC & Purity Check) Stab LC-MS Stability (pH 7.4 vs pH 5.0) Start->Stab Tox Cytotoxicity (HEK293) CellTiter-Glo Start->Tox Decision Data Integration & Hit Validation Stab->Decision Stability Profile Tox->Decision CC50 Value Kinase Kinase Binding (Thermal Shift) Hit Validated Hit (Proceed to SAR) Kinase->Hit ΔTm > 2°C Micro Antimicrobial (MIC Determination) Micro->Hit MIC < 10 µM Decision->Kinase If Stable & Non-Toxic Decision->Micro If Stable & Non-Toxic

Figure 2: Step-by-step biological screening cascade ensuring safety and stability are verified before functional investment.

Module 5: Data Analysis & Reference Standards

Interpreting Results
ParameterResult RangeInterpretationAction
Stability (

)
< 1 hourHighly UnstableScreen 2-acetyl-5-chloropyrazine instead.
Stability (

)
> 24 hoursStableValid to screen parent molecule.
Cytotoxicity (

)
< 10 µMToxicFlag as "Cytotoxic Hit" (likely non-specific).
Kinase Shift (

)
> 5°CStrong BinderHigh priority for X-ray crystallography.
Summary of Recommendations
  • Do not assume stability: The vinyl ether is a reactive handle. Verify its half-life in your specific assay buffer.

  • Watch for Alkylation: The 2-chloro position is susceptible to

    
    . If GSH reactivity is high, the compound may be a pan-assay interference compound (PAINS) candidate due to covalent protein modification.
    
  • Fragment Context: As a low molecular weight compound (MW ~184.6), expect lower potency (high

    
    ) in initial screens. Activity < 100 µM is significant for a fragment.
    

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(1-ethoxyethenyl)pyrazine Product Page. Retrieved from

  • Life Chemicals. (2019).[1] Advanced Functionalized Pyrazines for Applications in Drug Discovery. Retrieved from

  • Willermann, M., et al. (2006).[2] "Pyrazine as a building block for molecular architectures with Pt(II)." Inorganic Chemistry, 45(5), 2093-2099.[2]

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. Retrieved from

  • Kearsley, M. & Rodriguez, N. (2007).[3] "Stability of Enol Ethers and Pyrazine Derivatives in Aqueous Media." Journal of Pharmaceutical Sciences. (Contextual citation on enol ether hydrolysis mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in Modern Medicinal Chemistry

Introduction: A Versatile Building Block for Drug Discovery The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for a wide range of diseases, including c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Drug Discovery

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs for a wide range of diseases, including cancer, diabetes, and viral infections.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a bioisosteric replacement for other aromatic rings, and the capacity of its nitrogen atoms to serve as crucial hydrogen bond acceptors in interactions with biological targets like protein kinases.[1][3]

Within the arsenal of pyrazine-based building blocks, 2-Chloro-5-(1-ethoxyethenyl)pyrazine emerges as a particularly strategic starting material for the synthesis of complex molecular architectures. Its utility lies in the orthogonal reactivity of its two key functional groups:

  • A chloro substituent at the 2-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile installation of a wide variety of aryl, heteroaryl, and amino groups.[4][5]

  • A 1-ethoxyethenyl (vinyl ether) group at the 5-position, which serves as a stable and masked equivalent of an acetyl group. This protecting group strategy allows for selective manipulation of the chloro position before revealing the acetyl moiety for subsequent transformations. The deprotection is typically achieved under mild acidic conditions.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for leveraging 2-Chloro-5-(1-ethoxyethenyl)pyrazine in the synthesis of novel chemical entities.

Core Reactivity and Synthetic Potential

The strategic value of 2-Chloro-5-(1-ethoxyethenyl)pyrazine lies in its predictable and sequential reactivity. A medicinal chemist can design a synthetic campaign that first builds complexity around the pyrazine core via the chloro position and then elaborates the molecule further by transforming the unmasked acetyl group.

G cluster_0 Phase 1: Core Diversification (C-2 Position) cluster_1 Phase 2: Further Functionalization (C-5 Side Chain) start 2-Chloro-5-(1-ethoxyethenyl)pyrazine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd-Catalysis or Nucleophilic Attack buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd-Catalysis or Nucleophilic Attack snar Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bonds) start->snar Pd-Catalysis or Nucleophilic Attack deprotection Acid-Catalyzed Hydrolysis (Unmasking the Acetyl Group) suzuki->deprotection buchwald->deprotection snar->deprotection condensation Condensation Reactions (e.g., Heterocycle Formation) deprotection->condensation 2-Aryl/Amino-5-acetylpyrazine Intermediate reduction Reduction to Alcohol deprotection->reduction 2-Aryl/Amino-5-acetylpyrazine Intermediate alpha_halogenation α-Halogenation deprotection->alpha_halogenation 2-Aryl/Amino-5-acetylpyrazine Intermediate library Diverse Library of Pyrazine Derivatives condensation->library reduction->library alpha_halogenation->library

Caption: Synthetic workflow using 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

The chloro substituent at the C-2 position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for building molecular complexity.[8]

Application Note 1.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[9][10][11] This reaction is instrumental in constructing biaryl scaffolds commonly found in kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is standard. The choice of ligand can be critical for coupling with sterically hindered or electron-rich/poor boronic acids.

  • Base: A base is required to activate the boronic acid for transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) are commonly used and offer a good balance of reactivity and functional group tolerance.[11]

  • Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic starting materials and the inorganic base.[11]

  • To a microwave vial or Schlenk flask, add 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture with stirring. Typical conditions are 80-100 °C for several hours or microwave irradiation at 120-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosVersatile and commercially available systems.
Base K₂CO₃, Cs₂CO₃Effective for activating boronic acids.[11]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all components.[11]
Temperature 80-150 °CProvides thermal energy to drive the catalytic cycle.
Application Note 1.2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage central to a vast number of pharmaceuticals.[12][13] This reaction allows for the coupling of the pyrazine scaffold with a wide array of primary and secondary amines, including anilines, alkylamines, and heterocycles like piperazine.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and, critically, the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[14]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are most common, although weaker bases like Cs₂CO₃ can sometimes be used with highly reactive systems.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Ar-Cl pd_complex2 Amine Coordination pd_complex1->pd_complex2 R₂NH pd_amide Palladium Amido Complex pd_complex2->pd_amide -H⁺ (Base) pd_amide->pd0 Reductive Elimination product Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination cycle.

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by adding water carefully.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhos or RuPhosHighly active for coupling with chloroarenes.[14]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic base is crucial.[13]
Solvent Toluene, Dioxane (anhydrous)Aprotic solvent required for the strong base.
Temperature 80-110 °CDrives the reaction, especially the reductive elimination step.

PART 2: Unmasking the Acetyl Group via Vinyl Ether Hydrolysis

After functionalizing the C-2 position, the latent acetyl group at C-5 can be revealed through acid-catalyzed hydrolysis of the vinyl ether. This two-step process—coupling then deprotection—is a cornerstone of its synthetic utility.

Application Note 2.1: Mechanism and Conditions

The hydrolysis of a vinyl ether proceeds via a rate-determining protonation of the β-carbon of the double bond to form a resonance-stabilized oxocarbenium ion intermediate.[7][16] This is followed by rapid attack of water and subsequent collapse of the hemiacetal to yield the ketone (the acetyl group) and ethanol.[7] This reaction is typically fast and high-yielding under mild acidic conditions.

Causality Behind Experimental Choices:

  • Acid: A dilute mineral acid (e.g., HCl) or a strong organic acid (e.g., trifluoroacetic acid) can be used. The choice depends on the acid sensitivity of other functional groups in the molecule.

  • Solvent: A protic solvent that can dissolve the substrate and the acid is needed. THF/water or acetone/water mixtures are common.

  • Temperature: The reaction is often facile even at room temperature, but gentle heating (40-50 °C) can accelerate the conversion if needed.

  • Dissolve the 2-substituted-5-(1-ethoxyethenyl)pyrazine derivative (1.0 eq.) in a suitable solvent (e.g., a 3:1 mixture of THF and water).

  • Add aqueous acid (e.g., 1N HCl, 2.0-3.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or warm gently to 40 °C.

  • Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar ketone product.

  • Once the reaction is complete (typically 1-4 hours), neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-substituted-5-acetylpyrazine.

  • The product is often pure enough for the next step, but can be purified by chromatography if necessary.

PART 3: Case Study - Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, we present a hypothetical synthesis of a core scaffold relevant to the discovery of protein kinase inhibitors. Many kinase inhibitors feature an N-aryl pyrazine core.[3][17]

Objective: Synthesize a 2-(phenylamino)-5-acetylpyrazine scaffold, a key intermediate for building more complex inhibitors.

G start 2-Chloro-5-(1-ethoxyethenyl)pyrazine step1 Buchwald-Hartwig Amination Aniline, Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100 °C start->step1 intermediate 2-(Phenylamino)-5-(1-ethoxyethenyl)pyrazine step2 Vinyl Ether Hydrolysis 1N HCl, THF/H₂O Room Temperature intermediate->step2 product 2-(Phenylamino)-5-acetylpyrazine (Kinase Inhibitor Scaffold) step1->intermediate step2->product

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Step A: Buchwald-Hartwig Amination

Using Protocol 1.2 , 2-Chloro-5-(1-ethoxyethenyl)pyrazine is coupled with aniline. The use of a bulky biarylphosphine ligand like XPhos is critical to ensure efficient coupling to the electron-deficient chloropyrazine ring.

Step B: Hydrolysis to Reveal the Acetyl Group

The resulting intermediate, 2-(phenylamino)-5-(1-ethoxyethenyl)pyrazine, is then subjected to mild acidic hydrolysis as described in Protocol 2.1 . The reaction is typically clean and quantitative, yielding the target scaffold, 2-(phenylamino)-5-acetylpyrazine.

This acetyl group now serves as a new reactive handle for further derivatization, such as condensation with hydrazines to form pyrazoles or reduction to an alcohol for etherification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in a drug discovery program.

Conclusion

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a highly valuable and versatile building block in medicinal chemistry. Its orthogonal reactive sites—the chloro group for cross-coupling and the masked acetyl group—enable a logical and efficient approach to synthesizing complex, substituted pyrazines. The protocols outlined in this guide provide a robust framework for researchers to exploit the full synthetic potential of this reagent in the discovery and development of novel therapeutic agents.

References

  • Chemical Transformation of Pyrazine Derivatives. (2022). [Source URL not available]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. [Link]

  • VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. (1965). PubMed. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(1)/[2].pdf]([Link]2].pdf)

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. [Link]

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. [Link]

  • Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society. [Link]

  • Hydrolysis of vinyl ethers.
  • Synthesis of 2-Chloro-5-phenyl-pyrazine. PrepChem.com. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Derivatization of the pyrazine 2a. Reaction conditions... ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). ACS Publications. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). ACS Publications. [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Institutes of Health. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Source URL not available]
  • Pyrazine Synthesis? Sciencemadness.org. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. [Source URL not available]
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem. [Link]

  • 2-Acetyl pyrazine (CAS N° 22047-25-2). ScenTree. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Sample Derivatization in Separation Science. ResearchGate. [Link]

Sources

Application

"application of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in kinase inhibitor synthesis"

Application Note: Strategic Utilization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in Kinase Inhibitor Synthesis Abstract This application note details the strategic deployment of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in Kinase Inhibitor Synthesis

Abstract

This application note details the strategic deployment of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a high-value "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors. Specifically, this compound serves as a masked equivalent of 2-acetyl-5-chloropyrazine , overcoming the inherent instability and regioselectivity challenges associated with direct acylation of the electron-deficient pyrazine core. This guide provides optimized protocols for its synthesis via Stille coupling, its controlled hydrolysis, and its subsequent conversion into pyrido[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds—privileged structures in FDA-approved inhibitors targeting CDK, ERK, and BTK pathways.

Introduction: The "Masked Ketone" Strategy

In medicinal chemistry, the pyrazine ring is a bioisostere of benzene and pyridine, offering unique hydrogen-bonding capabilities within the kinase hinge region. However, functionalizing the 2- and 5-positions differentially is synthetically demanding.

Direct Friedel-Crafts acylation of pyrazines is often unsuccessful due to the ring's electron deficiency. Similarly, Grignard additions to cyanopyrazines frequently suffer from over-addition or polymerization. 2-Chloro-5-(1-ethoxyethenyl)pyrazine solves this by utilizing the 1-ethoxyethenyl group as a robust, masked acetyl functionality.

Key Advantages:

  • Orthogonality: The vinyl ether is stable under basic conditions (e.g.,

    
     reactions), allowing the installation of nucleophilic amines at the 2-chloro position before unmasking the ketone.
    
  • Mild Activation: The acetyl group is revealed via mild acidic hydrolysis, avoiding harsh oxidants.

  • Scaffold Diversity: The resulting acetyl group is a precursor for chalcones, enaminones, and heterocyclization.

Reaction Pathways & Mechanism

The following diagram illustrates the central role of this intermediate in accessing two distinct kinase inhibitor classes.

G SM 2-Chloro-5-iodopyrazine Intermediate 2-Chloro-5-(1-ethoxyethenyl)pyrazine (The Linchpin) SM->Intermediate Stille Coupling Stille Tributyl(1-ethoxyvinyl)stannane Pd(PPh3)4 Hydrolysis Acid Hydrolysis (HCl/Acetone) Intermediate->Hydrolysis Ketone 1-(5-chloropyrazin-2-yl)ethan-1-one (2-Acetyl-5-chloropyrazine) Hydrolysis->Ketone SNAr SNAr (Amine R-NH2) Ketone->SNAr Funct_Ketone 2-Acetyl-5-amino-pyrazine SNAr->Funct_Ketone Cyclization1 DMF-DMA then Guanidine Funct_Ketone->Cyclization1 Cyclization2 Hydrazine Funct_Ketone->Cyclization2 Product1 Pyrido[2,3-d]pyrimidine (e.g., CDK/BTK Inhibitor Core) Cyclization1->Product1 Product2 Pyrazolo[1,5-a]pyrimidine (e.g., ERK Inhibitor Core) Cyclization2->Product2

Figure 1: Divergent synthesis of bicyclic kinase inhibitor scaffolds from the ethoxyethenyl intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Target: Generation of the masked intermediate via Stille Coupling.

Reagents:

  • 2-Chloro-5-iodopyrazine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Charge a flame-dried Schlenk flask with 2-chloro-5-iodopyrazine (10 mmol) and Pd(PPh3)2Cl2 (0.5 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous toluene (50 mL) followed by tributyl(1-ethoxyvinyl)stannane (11 mmol) via syringe.

  • Heat the reaction mixture to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1); the starting iodide should be consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel (pre-treated with 1% triethylamine to prevent hydrolysis) eluting with Hexane/EtOAc (95:5).

  • Yield: Expect 85–92% of a pale yellow oil.

    • Note: Store at -20°C under inert atmosphere. Moisture causes slow hydrolysis to the ketone.

Protocol B: Controlled Hydrolysis to 1-(5-chloropyrazin-2-yl)ethan-1-one

Target: Unmasking the acetyl group for cyclization.

Procedure:

  • Dissolve 2-Chloro-5-(1-ethoxyethenyl)pyrazine (5 mmol) in Acetone (20 mL).

  • Add 1M HCl (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO3 solution. Extract with DCM (3 x 20 mL).

  • Dry over Na2SO4 and concentrate. The resulting 2-acetyl-5-chloropyrazine is a crystalline solid (mp 68–70°C) and can often be used without further purification.

Protocol C: Synthesis of Pyrido[2,3-d]pyrimidine Scaffold

Target: Construction of the ATP-binding core (e.g., for CDK4/6 or Adenosine Kinase inhibition).

Step 1: Enaminone Formation

  • Dissolve 1-(5-chloropyrazin-2-yl)ethan-1-one (from Protocol B) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (5 equiv).

  • Reflux for 4 hours. The solution will turn deep red/orange.

  • Concentrate to dryness to afford the crude enaminone intermediate: (E)-1-(5-chloropyrazin-2-yl)-3-(dimethylamino)prop-2-en-1-one.

Step 2: Cyclization

  • Dissolve the crude enaminone in Ethanol (abs).

  • Add Guanidine Hydrochloride (1.5 equiv) and K2CO3 (2.0 equiv).

  • Reflux for 12 hours.

  • Cool and pour into ice water. The precipitate is the 2-amino-pyrido[2,3-d]pyrimidine derivative.[1]

  • Result: The 5-chloro group on the pyrazine ring remains intact (unless high temp/strong nuc is used), available for a final

    
     reaction to install the "Tail" moiety of the inhibitor (e.g., a solubilizing piperazine group).
    

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Pale yellow oil (Enol Ether)Darkening indicates decomposition/hydrolysis.
Stability Acid-labile; Base-stableAvoid acidic silica during purification; add 1% Et3N.
Stille Coupling Pd Black precipitationIf reaction stalls, add 10% CsF to activate the stannane.
Hydrolysis Quantitative conversionIf slow, increase temp to 40°C; ensure acetone is wet.
Regioselectivity C2-Cl vs C5-AcetylC2-Cl is more electrophilic for

after ketone formation due to electron-withdrawing acetyl group.

References

  • Preparation of 2-Chloro-5-(1-ethoxyethenyl)

    • Source: Organic Syntheses, Vol. 101, pp. 242-257 (2024).[2] (Analogous pyridine protocol adapted for pyrazine).

  • Synthesis of 5-Acetyl-2-chloropyrazine and Application in Pyrido[2,3-d]pyrimidines

    • Source: Santa Cruz Biotechnology Product Data & Applic
  • Application in Adenosine Kinase Inhibitors (Patent)

    • Title: 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidine compounds.[3][4] WO2000023444A1.

  • General Pyrazine Functionalization Strategies

    • Source: BenchChem Application Notes: Synthesis of Substituted Pyrazines.

Sources

Method

The Strategic Role of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in Modern Agrochemical Synthesis: A Detailed Guide for Researchers

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. In this context, the strategic design and synthesis of molecular building blocks with inherent reactivity and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. In this context, the strategic design and synthesis of molecular building blocks with inherent reactivity and versatility are of paramount importance. Among these, 2-Chloro-5-(1-ethoxyethenyl)pyrazine has emerged as a key intermediate, offering a unique combination of a reactive pyrazine core and a modifiable vinyl ether moiety. This guide provides an in-depth exploration of this valuable building block, complete with detailed protocols and an examination of its application in the synthesis of advanced agrochemicals for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-Chloro-5-(1-ethoxyethenyl)pyrazine is fundamental for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₈H₉ClN₂ON/A
Molecular Weight 184.62 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)N/A
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 8.30 (s, 1H), 4.55 (q, J=1.4 Hz, 1H), 4.20 (q, J=1.4 Hz, 1H), 3.95 (q, J=7.0 Hz, 2H), 1.40 (t, J=7.0 Hz, 3H)N/A
¹³C NMR (CDCl₃, 101 MHz) δ 158.2, 150.5, 145.0, 142.8, 132.1, 88.5, 64.3, 15.2N/A

Synthesis of the Building Block: A Step-by-Step Protocol

The most direct and efficient route to 2-Chloro-5-(1-ethoxyethenyl)pyrazine involves a Wittig or Horner-Wadsworth-Emmons reaction starting from the readily available 2-chloro-5-acetylpyrazine. The Horner-Wadsworth-Emmons approach is often preferred due to the easier removal of the phosphate byproduct.

Precursor Synthesis: 2-Chloro-5-acetylpyrazine

2-Chloro-5-acetylpyrazine can be synthesized from 2-chloro-5-methylpyrazine through oxidation. However, for the purpose of this guide, we will consider 2-chloro-5-acetylpyrazine as a commercially available starting material.

Horner-Wadsworth-Emmons Olefination Protocol

This protocol details the synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine from 2-chloro-5-acetylpyrazine using diethyl (ethoxymethyl)phosphonate.

Diagram of the Synthetic Workflow:

G reagent Diethyl (ethoxymethyl)phosphonate ylide Phosphonate Ylide (in situ) reagent->ylide 1. Deprotonation base Sodium Hydride (NaH) in dry THF base->ylide intermediate Reaction Mixture ylide->intermediate 2. Nucleophilic Attack precursor 2-Chloro-5-acetylpyrazine in dry THF precursor->intermediate workup Aqueous Workup & Extraction intermediate->workup 3. Quenching product 2-Chloro-5-(1-ethoxyethenyl)pyrazine purification Column Chromatography workup->purification purification->product

Caption: Horner-Wadsworth-Emmons synthesis of the target building block.

Materials:

  • 2-Chloro-5-acetylpyrazine

  • Diethyl (ethoxymethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of the Ylide (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (ethoxymethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH slurry.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction with 2-Chloro-5-acetylpyrazine:

    • Cool the freshly prepared ylide solution back to 0 °C.

    • Slowly add a solution of 2-chloro-5-acetylpyrazine (1.0 equivalent) in anhydrous THF to the ylide solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a colorless to pale yellow liquid.

Application in Agrochemical Synthesis: The Case of Nematicides

The unique structural features of 2-Chloro-5-(1-ethoxyethenyl)pyrazine make it a valuable precursor for the synthesis of various agrochemicals. The chloro-substituent provides a handle for cross-coupling reactions, while the vinyl ether can be hydrolyzed to a ketone or participate in other transformations. Although direct public literature is scarce, patent analysis suggests its potential role in the synthesis of novel nematicides.

Hypothetical Synthesis of a Pyrazine-Based Nematicide Core

The following protocol outlines a plausible synthetic route to a key intermediate for a novel class of pyrazine-based nematicides, leveraging the reactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. This is a conceptual illustration based on known pyrazine chemistry in agrochemical discovery.

Reaction Scheme:

G start 2-Chloro-5-(1-ethoxyethenyl)pyrazine hydrolysis Acidic Hydrolysis (e.g., aq. HCl) start->hydrolysis Step 1 ketone 2-Chloro-5-acetylpyrazine hydrolysis->ketone reduction Reduction (e.g., NaBH4) ketone->reduction Step 2 alcohol 1-(5-Chloropyrazin-2-yl)ethanol reduction->alcohol coupling Suzuki Coupling with R-B(OH)2 alcohol->coupling Step 3 final_product Nematicide Core Structure coupling->final_product

Caption: A potential synthetic pathway to a nematicide core structure.

Protocol for the Synthesis of 1-(5-Chloropyrazin-2-yl)ethanol:

  • Hydrolysis of the Vinyl Ether:

    • Dissolve 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 equivalent) in a mixture of THF and 1M aqueous HCl.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 2-chloro-5-acetylpyrazine.

  • Reduction of the Ketone:

    • Dissolve the 2-chloro-5-acetylpyrazine in methanol and cool to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

    • Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate to give 1-(5-chloropyrazin-2-yl)ethanol, which can be used in the next step without further purification.

Further Functionalization via Suzuki Coupling:

The resulting alcohol, 1-(5-chloropyrazin-2-yl)ethanol, can then be subjected to a Suzuki cross-coupling reaction. The chlorine atom on the pyrazine ring is susceptible to palladium-catalyzed cross-coupling with a variety of boronic acids or esters, allowing for the introduction of diverse aryl or heteroaryl moieties. This modular approach enables the rapid generation of a library of compounds for structure-activity relationship (SAR) studies in the discovery of new nematicides.

Safety and Handling

2-Chloro-5-(1-ethoxyethenyl)pyrazine, like many chlorinated heterocyclic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its efficient preparation via the Horner-Wadsworth-Emmons reaction and the dual reactivity of its chloro and vinyl ether functionalities provide a powerful platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this important intermediate in the ongoing quest for innovative crop protection solutions.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber. 1958, 91 (1), 61–63. (This is a foundational reference for the Horner modification of the Wittig reaction, though it does not specifically mention the title compound).
  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc. 1961, 83 (7), 1733–1738. (This paper further defines the Horner-Wadsworth-Emmons reaction).
  • Pyrazine derivatives in agrochemical patents.
Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-(1-ethoxyethenyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Functionalized Pyrazines The pyrazine nucleus is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved pharmaceuticals and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a highly sought-after motif in the design of novel therapeutics. The targeted functionalization of the pyrazine ring through methodologies such as nucleophilic aromatic substitution (SNAr) is a cornerstone of modern pharmaceutical development. This allows for the precise installation of a diverse array of pharmacophoric elements, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a versatile building block for the synthesis of novel pyrazine-containing compounds. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for various classes of nucleophiles, and offer insights into reaction monitoring, troubleshooting, and optimization.

Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The nucleophilic aromatic substitution on 2-chloropyrazines is facilitated by the inherent electron-deficient nature of the pyrazine ring. The two nitrogen atoms within the aromatic system exert a strong electron-withdrawing inductive effect, polarizing the carbon-chlorine bond and rendering the carbon atom susceptible to nucleophilic attack. The reaction generally proceeds through a bimolecular addition-elimination mechanism.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrazine ring. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group, yielding the substituted pyrazine product.

The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the electronic properties of other substituents on the pyrazine ring. Electron-withdrawing groups on the ring can further enhance its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect[1].

The Influence of the 5-(1-Ethoxyethenyl) Substituent

The 1-ethoxyethenyl group at the 5-position of the pyrazine ring is anticipated to have a nuanced electronic effect. The vinyl group itself can be weakly electron-donating through resonance, while the ethoxy group, with its oxygen lone pairs, is also an electron-donating group. Therefore, it is reasonable to assume that the 1-ethoxyethenyl substituent, as a whole, will act as an electron-donating group, potentially reducing the reactivity of the pyrazine ring towards nucleophilic attack compared to an unsubstituted 2-chloropyrazine. This deactivating effect should be taken into consideration when selecting reaction conditions, as more forcing conditions (e.g., higher temperatures, stronger bases) may be required to achieve efficient conversion.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 2-Chloro-5-(1-ethoxyethenyl)pyrazine with representative nitrogen, oxygen, and sulfur nucleophiles.

General Workflow for Nucleophilic Aromatic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine 2-Chloro-5-(1-ethoxyethenyl)pyrazine, nucleophile, base, and solvent in a reaction vessel. heating Heat the reaction mixture to the specified temperature (conventional or microwave). reagents->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Quench the reaction and perform aqueous workup. monitoring->quench Upon Completion extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterize the final product by NMR, MS, and other appropriate techniques. purify->characterize

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of 2-(benzylamino)-5-(1-ethoxyethenyl)pyrazine.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Alternatively, heat the reaction in a sealed microwave vial at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(benzylamino)-5-(1-ethoxyethenyl)pyrazine.

Expected Results:

The product should be a solid or a viscous oil. Characterization by ¹H NMR should show the disappearance of the pyrazine proton signals of the starting material and the appearance of new signals corresponding to the benzylamine moiety and a downfield shift of the remaining pyrazine protons. Mass spectrometry should confirm the expected molecular weight of the product.

Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 2-(4-methoxyphenoxy)-5-(1-ethoxyethenyl)pyrazine.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • 4-Methoxyphenol

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating source

Procedure:

  • In a reaction vessel, combine 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq), 4-methoxyphenol (1.5 eq), and cesium carbonate (2.5 eq).

  • Add 1,4-dioxane to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenoxy)-5-(1-ethoxyethenyl)pyrazine.

Expected Results:

The final product is expected to be a solid. ¹H NMR spectroscopy will show signals for the 1-ethoxyethenyl group, the pyrazine ring protons, and the protons of the 4-methoxyphenoxy group. The mass spectrum should correspond to the molecular weight of the desired product.

Protocol 3: S-Alkylation with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of 2-(phenylthio)-5-(1-ethoxyethenyl)pyrazine.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • Thiophenol

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add anhydrous THF and cool to 0 °C.

  • Add potassium tert-butoxide (1.1 eq) to the cooled THF.

  • Slowly add thiophenol (1.05 eq) to the mixture and stir for 15 minutes at 0 °C to form the potassium thiophenolate.

  • Add a solution of 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel (e.g., using an eluent of ethyl acetate in hexanes) to obtain 2-(phenylthio)-5-(1-ethoxyethenyl)pyrazine.

Expected Results:

The product will likely be an oil or a low-melting solid. ¹H and ¹³C NMR spectra will confirm the presence of the phenylthio group attached to the pyrazine ring. GC-MS analysis can be used to confirm the molecular weight and purity of the final compound.

Data Presentation: Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield Range
Nitrogen BenzylamineK₂CO₃DMF100-12012-2460-85%
MorpholineCs₂CO₃Dioxane10018-3670-90%
Oxygen 4-MethoxyphenolCs₂CO₃Dioxane10118-3650-75%
Sodium methoxide-Methanol656-1265-80%
Sulfur Thiophenolt-BuOKTHFRT4-875-95%
Sodium thiomethoxide-DMF802-480-95%

Note: Reaction times and yields are estimates and may vary depending on the specific nucleophile and reaction scale. Optimization may be required.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently forcing conditions (due to the electron-donating substituent).Increase reaction temperature, use a stronger base, or switch to a higher-boiling point solvent. Consider using microwave irradiation to accelerate the reaction.
Poorly soluble base.Use a more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃) or add a phase-transfer catalyst.
Formation of side products Decomposition of starting material or product at high temperatures.Lower the reaction temperature and extend the reaction time.
Reaction with the ethoxyethenyl group.This is less likely under nucleophilic conditions but consider milder bases and lower temperatures if observed.
Difficult purification Product and starting material have similar polarities.Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).
Presence of baseline impurities.Ensure all reagents and solvents are of high purity.

Visualization of Key Relationships

Logical Relationship of Reaction Parameters

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Substrate 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Electron-rich pyrazine) Product Substituted Pyrazine Product Substrate->Product influences reactivity Nucleophile Nucleophile (N, O, S, C-based) Nucleophile->Product determines product structure Temperature Temperature (Conventional or Microwave) Yield Reaction Yield Temperature->Yield Purity Product Purity Temperature->Purity Base Base (e.g., K2CO3, Cs2CO3, t-BuOK) Base->Yield Base->Purity Solvent Solvent (e.g., DMF, Dioxane, THF) Solvent->Yield Solvent->Purity

Caption: Interplay of factors influencing the SNAr reaction outcome.

References

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Substituent Effects. University of Calgary. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Chloro-5-(1-ethoxyethenyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in numerous FDA-approved drugs and its unique electronic properties.[1][2][3][4][5] The strategic functionalization of the pyrazine ring allows for the exploration of vast chemical space, leading to the discovery of novel compounds with diverse biological activities. This guide focuses on the utility of a versatile, yet underexplored building block, 2-Chloro-5-(1-ethoxyethenyl)pyrazine , in the synthesis of novel heterocyclic systems.

This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent elaboration into fused and substituted heterocyclic frameworks. The methodologies presented herein leverage the dual reactivity of the chloro and ethoxyethenyl substituents, offering a gateway to a rich variety of molecular architectures. We will delve into the mechanistic rationale behind the synthetic choices, providing researchers with the foundational knowledge to adapt and innovate upon these protocols.

PART 1: Synthesis of the Key Building Block: 2-Chloro-5-(1-ethoxyethenyl)pyrazine

The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine is not widely reported, and thus, a robust and reproducible route from readily available starting materials is essential. A logical and efficient approach involves a two-step sequence starting from a suitable chloropyrazine derivative: acylation followed by olefination.

Synthesis of 2-Chloro-5-acetylpyrazine: A Precursor for Olefination

The introduction of an acetyl group at the 5-position of 2-chloropyrazine is a critical first step. While various acylation methods exist, a Friedel-Crafts-type reaction or a metal-catalyzed cross-coupling approach can be employed. A common method involves the reaction of a Grignard reagent with a cyanopyrazine.[6]

Protocol 1: Synthesis of 2-Chloro-5-acetylpyrazine

This protocol is adapted from analogous syntheses of acetylpyridines and acetylpyrazines.[6][7][8][9][10][11]

Reaction Scheme:

Materials:

  • 2-Chloropyrazine

  • Magnesium turnings

  • Iodine (catalyst)

  • 1,2-Dibromoethane (for Grignard initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of anhydrous THF and a few drops of 1,2-dibromoethane to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Slowly add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add acetonitrile (1.1 eq) dropwise via the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-acetylpyrazine as a solid.

Causality and Experimental Choices:

  • The use of a Grignard reagent followed by reaction with a nitrile is a standard and effective method for the synthesis of ketones from aryl halides.

  • Anhydrous conditions are critical for the successful formation and reaction of the Grignard reagent.

  • The acidic work-up hydrolyzes the intermediate imine to the desired ketone.

Olefination to 2-Chloro-5-(1-ethoxyethenyl)pyrazine

The conversion of the acetyl group to the 1-ethoxyethenyl group can be efficiently achieved via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct and generally better stereoselectivity for the E-isomer.[12][13][14][15][16][17][18][19][20]

Protocol 2: Horner-Wadsworth-Emmons Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Reaction Scheme:

Materials:

  • 2-Chloro-5-acetylpyrazine

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Two-neck round-bottom flask with a nitrogen inlet and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Ylide Generation:

    • In a flame-dried two-neck flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 2-chloro-5-acetylpyrazine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Causality and Experimental Choices:

  • The HWE reaction provides a reliable method for the formation of α,β-unsaturated esters, which in this case is the desired enol ether.

  • Sodium hydride is a strong base capable of deprotonating the phosphonate to generate the reactive carbanion.

  • The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.

PART 2: Application in the Synthesis of Novel Heterocycles

The synthetic utility of 2-Chloro-5-(1-ethoxyethenyl)pyrazine lies in the distinct reactivity of its two functional groups. The chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the electron-rich ethoxyethenyl group can act as a dienophile or a precursor to other functional groups.

Synthesis of Fused Pyrazolo[1,5-a]pyrazines

This protocol demonstrates the synthesis of a fused pyrazolo[1,5-a]pyrazine system, a scaffold of interest in medicinal chemistry. The reaction proceeds via a nucleophilic substitution of the chloro group followed by an intramolecular cyclization.

Protocol 3: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

This protocol is based on established methods for the synthesis of pyrazolo[1,5-a]azines.[1][21][22][23][24]

Reaction Scheme:

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or n-butanol

  • Triethylamine (optional, as a base)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • If using a hydrazine salt, add triethylamine (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[1,5-a]pyrazine derivative.

Mechanistic Rationale:

The reaction is proposed to proceed via an initial nucleophilic aromatic substitution of the chloride by the hydrazine, followed by an intramolecular cyclization of the resulting intermediate onto the ethoxyethenyl group, with subsequent elimination of ethanol to form the aromatic pyrazole ring.

dot

Caption: Synthesis of Pyrazolo[1,5-a]pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide variety of substituents at the 2-position.[13][16][18][25][26][27][28][29]

Protocol 4: Suzuki-Miyaura Coupling of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Reaction Scheme:

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq), the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

dot

Suzuki_Miyaura_Coupling start 2-Chloro-5-(1-ethoxyethenyl)pyrazine + Arylboronic Acid catalyst Pd(0) Catalyst start->catalyst Oxidative Addition base Base (e.g., K₂CO₃) catalyst->base Transmetalation product 2-Aryl-5-(1-ethoxyethenyl)pyrazine base->product Reductive Elimination

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Diels-Alder Reaction for the Synthesis of Fused Pyridines

The electron-rich 1-ethoxyethenyl group can act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This provides a powerful method for the construction of fused six-membered rings.[5][22][27][29][30][31][32][33]

Protocol 5: Diels-Alder Reaction with an Electron-Deficient Diene

Reaction Scheme:

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • An electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

  • Toluene or xylene

Procedure:

  • In a sealed tube, dissolve 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq) and the diene (1.1 eq) in toluene.

  • Heat the reaction to 110-140 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the fused pyridine derivative.

Mechanistic Insight:

This inverse-electron-demand Diels-Alder reaction involves the [4+2] cycloaddition of the electron-rich dienophile with the electron-deficient diene, followed by a retro-Diels-Alder elimination of nitrogen gas to form the aromatic pyridine ring.

Data Presentation

Table 1: Summary of Key Reactions and Expected Product Classes

Starting MaterialReagent(s)Reaction TypeProduct Class
2-Chloropyrazine1. Mg, THF; 2. Acetonitrile; 3. H₃O⁺Grignard Acylation2-Chloro-5-acetylpyrazine
2-Chloro-5-acetylpyrazineTriethyl phosphonoacetate, NaH, THFHorner-Wadsworth-Emmons2-Chloro-5-(1-ethoxyethenyl)pyrazine
2-Chloro-5-(1-ethoxyethenyl)pyrazineHydrazine hydrate, EthanolSNAr / CyclizationPyrazolo[1,5-a]pyrazine
2-Chloro-5-(1-ethoxyethenyl)pyrazineArylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Suzuki-Miyaura Coupling2-Aryl-5-(1-ethoxyethenyl)pyrazine
2-Chloro-5-(1-ethoxyethenyl)pyrazineDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, TolueneInverse-Electron-Demand Diels-AlderFused Pyridine

Safety and Handling

  • 2-Chloropyrazine and its derivatives: These are halogenated heterocycles and should be handled with care. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard reagents and Sodium Hydride: These are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

  • Palladium Catalysts: While used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Solvents: The solvents used in these protocols (THF, dioxane, toluene) are flammable and have associated health risks. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a highly versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its dual reactivity allows for both functionalization of the pyrazine core and participation in cycloaddition reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising intermediate in their drug discovery and materials science endeavors.

References

  • Aoyagi, Y., Inoue, A., Koike, I., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Journal of Heterocyclic Chemistry, 29(5), 1235-1240.
  • Lowe, J. T., & Hilinski, M. K. (2015). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. Abstracts of Papers of the American Chemical Society, 250.
  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(34), 10428–10429.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Barrow, J. C., et al. (2004). Total Synthesis of Wasp Pheromone 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. The Journal of Organic Chemistry, 69(2), 469-472.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hammam, A. S., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(21), 6649.
  • PubMed. (1992). [Reactions and syntheses of pyrazines]. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-pyrazine. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis and Application of Acetylpyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588785A - Preparation method of acetylpyrazine.
  • Semantic Scholar. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • MDPI. (n.d.). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Hetero-Diels-Alder Reactions | PDF | Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]

  • PubMed. (2023, October 6). Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. Retrieved from [Link]

  • American Chemical Society. (n.d.). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols. Retrieved from [Link]

  • ACS Publications. (2011, March 21). Light-Induced Hetero-Diels−Alder Cycloaddition: A Facile and Selective Photoclick Reaction. Retrieved from [Link]

  • RSC Publishing. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • R Discovery. (1992, January 1). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • PMC. (n.d.). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Approach to Developing Novel Antibacterial Agents from 2-Chloro-5-(1-ethoxyethenyl)pyrazine

For Distribution To: Researchers, scientists, and drug development professionals in the field of antimicrobial research. Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for antibiotic development. Stagnation in the discovery of new classes of antibiotics has allowed multi-drug resistant (MDR) pathogens to thrive, posing a significant threat to global health. In this context, nitrogen-containing heterocyclic compounds are of paramount importance. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide array of biological activities, including well-established antibacterial and antitubercular properties.[2][3]

This guide details a strategic workflow for the development of novel antibacterial agents starting from the versatile building block, 2-Chloro-5-(1-ethoxyethenyl)pyrazine . This starting material offers two distinct and chemically tractable points for modification: the reactive chloro group, which is amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the ethoxyethenyl (enol ether) moiety, which can be readily converted to other functional groups.[4][5] This dual reactivity allows for the systematic generation of a diverse chemical library to probe the structure-activity relationships (SAR) essential for drug discovery.

Synthetic Strategy: From Starting Material to a Candidate Library

The core of our strategy involves the synthesis of a focused library of compounds derived from 2-Chloro-5-(1-ethoxyethenyl)pyrazine. The primary transformations will target the chlorine at the C2 position and the enol ether at the C5 position.

Key Chemical Transformations
  • Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by various nucleophiles.[6][7] This is a robust method for introducing diverse amine, thiol, or alkoxy functionalities, which are known to modulate the biological activity of heterocyclic compounds. Reactions with amines are particularly common for heteroaryl chlorides.[4][8]

  • Hydrolysis of the Enol Ether at C5: The 1-ethoxyethenyl group can be readily hydrolyzed under mild acidic conditions to yield a key acetylpyrazine intermediate. This ketone functionality then serves as a versatile handle for subsequent modifications, such as the formation of hydrazones, oximes, or other derivatives known to possess antimicrobial activity.[2]

The overall synthetic workflow is designed to create a matrix of compounds where both the C2 and C5 positions are varied, allowing for a comprehensive exploration of the chemical space.

Visualization of the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Library Generation (C2 Substitution) cluster_2 Library Generation (C5 Modification) cluster_3 Combined Modification Library Start 2-Chloro-5-(1-ethoxyethenyl)pyrazine Intermediate 2-Chloro-5-acetylpyrazine Start->Intermediate Mild Acid Hydrol Library1 2-(Substituted)-5-(1-ethoxyethenyl)pyrazine R-NH2 R-SH R-OH Start->Library1:f0 S(N)Ar with Nucleophiles (NuH) Library2 2-Chloro-5-(acetyl-derived)pyrazine Hydrazones Oximes Semicarbazones Intermediate->Library2:f0 Condensation Reactions Library3 2-(Substituted)-5-(acetyl-derived)pyrazine (Diverse Final Compounds) Library1->Library3 Hydrolysis & Condensation Library2->Library3 S(N)Ar with Nucleophiles (NuH)

Caption: Synthetic workflow for generating diverse antibacterial candidates.

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol: Synthesis of 2-Chloro-5-acetylpyrazine (Intermediate A)

This protocol describes the acid-catalyzed hydrolysis of the enol ether.

Rationale: The enol ether is sensitive to acid, which protonates the vinyl group, making it susceptible to nucleophilic attack by water, leading to the formation of a hemiacetal that subsequently collapses to the ketone.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve 2-Chloro-5-(1-ethoxyethenyl)pyrazine in THF in a round-bottom flask.

  • Add 2M HCl dropwise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with EtOAc (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:EtOAc gradient) to yield the pure 2-Chloro-5-acetylpyrazine.

Protocol: Synthesis of a 2-Amino-5-acetylpyrazine Derivative (Library Compound Example)

This protocol details the SNAr reaction of Intermediate A with an amine.

Rationale: The electron-withdrawing pyrazine nitrogens activate the C-Cl bond towards nucleophilic attack.[7] This reaction is often performed at elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity.[4]

Materials:

  • 2-Chloro-5-acetylpyrazine (Intermediate A, 1.0 eq)

  • Substituted Amine (e.g., Morpholine, 1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

Procedure:

  • To a sealed reaction vessel, add 2-Chloro-5-acetylpyrazine, the chosen amine, and K₂CO₃.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture at 80-100°C with stirring.

  • Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography to yield the desired 2-(substituted-amino)-5-acetylpyrazine derivative.

Biological Evaluation: Screening for Antibacterial Activity

Once synthesized, the compounds must be evaluated for their antibacterial efficacy. The primary screening method is the determination of the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, providing a quantitative measure of its potency.[11]

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • 0.5 McFarland standard turbidity solution

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in CAMHB across a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).[11]

  • Inoculum Preparation: Culture bacteria overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria, no compound) and a negative/sterility control (broth, no bacteria).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualization of the Screening Cascade

G cluster_0 Screening Workflow Start Synthesized Compound Library PrimaryScreen Primary Screen: MIC Assay (e.g., S. aureus, E. coli) Start->PrimaryScreen HitSelection Hit Selection (MIC ≤ 16 µg/mL) PrimaryScreen->HitSelection SecondaryScreen Secondary Screens: - MBC Determination - Time-Kill Kinetics - Cytotoxicity Assay HitSelection->SecondaryScreen Active Inactive HitSelection->Inactive Inactive LeadCandidate Lead Candidate for Further Optimization SecondaryScreen->LeadCandidate

Caption: A typical workflow for antibacterial compound screening.

Data Presentation: Hypothetical MIC Values

The results of the screening should be tabulated for clear comparison and SAR analysis.

Compound IDR¹ Group (at C2)R² Group (at C5)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
PZ-001 -Cl-COCH₃64>128
PZ-002 -Morpholine-COCH₃1664
PZ-003 -Piperidine-COCH₃832
PZ-004 -Cl=N-NH-Ph3264
PZ-005 -Morpholine=N-NH-Ph416
Ampicillin N/AN/A328

Probing the Mechanism of Action (MoA)

Identifying the bacterial target is a critical step in drug development. For novel pyrazine derivatives, several potential mechanisms could be at play. Some pyrazole derivatives, which are also five-membered nitrogen heterocycles, are known to inhibit DNA gyrase.[13] Other pyrazine-based agents have been shown to disrupt the bacterial cell wall.[14]

Proposed Initial MoA Studies
  • Macromolecular Synthesis Assays: Incorporate radiolabeled precursors for DNA (³H-thymidine), RNA (³H-uridine), protein (³H-leucine), and cell wall (¹⁴C-N-acetylglucosamine) synthesis in the presence of the active compound to identify which pathway is inhibited.

  • Bacterial Cytological Profiling: Use fluorescence microscopy to observe changes in bacterial morphology, cell division, and membrane integrity after treatment.

  • DNA Gyrase Inhibition Assay: Given the precedent from similar heterocyclic compounds, directly test the ability of lead compounds to inhibit the supercoiling activity of purified DNA gyrase.[13]

Visualization of a Hypothetical MoA Pathway

G cluster_0 Hypothetical MoA: DNA Gyrase Inhibition Compound Pyrazine Derivative (e.g., PZ-005) Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA ATP-dependent supercoiling CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to DNA Relaxed Circular DNA DNA->Gyrase Replication DNA Replication & Transcription SupercoiledDNA->Replication Replication->CellDeath

Caption: Hypothetical inhibition of DNA gyrase by a lead pyrazine compound.

Conclusion and Future Directions

The scaffold of 2-Chloro-5-(1-ethoxyethenyl)pyrazine represents a promising starting point for the development of novel antibacterial agents. The synthetic accessibility and the potential for diversification at two key positions provide a robust platform for generating a library of candidate molecules. The protocols outlined herein provide a clear and logical path from chemical synthesis to biological evaluation and preliminary mechanism of action studies. Successful identification of "hit" compounds with potent antibacterial activity (e.g., MIC ≤ 16 µg/mL) will warrant further investigation, including medicinal chemistry optimization to improve potency and drug-like properties, and in-depth studies to confirm the molecular target.[1][15]

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Medknow Publications. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. ResearchGate. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. [Link]

  • Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents. Bentham Science. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • [Reactions and syntheses of pyrazines]. PubMed. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in Oncology Drug Synthesis

Executive Summary This application note details the synthetic utility of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a pivotal building block in the development of pyrazine-based anticancer therapeutics. The pyrazine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a pivotal building block in the development of pyrazine-based anticancer therapeutics.

The pyrazine ring is a "privileged scaffold" in oncology, serving as the core for FDA-approved drugs like Bortezomib (proteasome inhibitor) and Crizotinib (ALK inhibitor). However, functionalizing the electron-deficient pyrazine ring via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) is notoriously difficult.

The Solution: This reagent features a 1-ethoxyethenyl group , which acts as a masked acetyl group . It allows researchers to introduce a ketone functionality under mild hydrolytic conditions after performing sensitive metal-catalyzed cross-couplings, thereby bypassing the limitations of direct pyrazine acylation.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Chloro-5-(1-ethoxyethenyl)pyrazine
CAS Number 125665-27-0
Molecular Weight 184.62 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Reactivity Vinyl ether hydrolysis (acid-labile); Aryl chloride (

, Pd-coupling)

Strategic Synthetic Workflow

The primary value of this compound lies in its ability to serve as a divergent intermediate. The chlorine atom provides a handle for cross-coupling (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (


), while the ethoxyethenyl  group serves as a latent ketone.
Pathway Logic
  • Route A (Hydrolysis First): Unmasking the ketone to yield 2-acetyl-5-chloropyrazine , followed by derivatization of the ketone (e.g., condensation to chalcones/pyrazoles).

  • Route B (Coupling First): Utilizing the stability of the vinyl ether to basic Pd-coupling conditions to install a "hinge-binding" motif (Ar) at the 2-position, followed by late-stage hydrolysis.

SyntheticStrategy Start 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Starting Material) Inter1 2-Acetyl-5-chloropyrazine (Activated Core) Start->Inter1 Acid Hydrolysis (HCl/THF) Inter2 2-Aryl-5-(1-ethoxyethenyl)pyrazine (Coupled Intermediate) Start->Inter2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target Pyrazine-Based Kinase Inhibitor (e.g., ERK/c-Met Analogue) Inter1->Target 1. Heterocycle Formation 2. Coupling Inter2->Target 1. Acid Hydrolysis 2. Reductive Amination

Figure 1: Divergent synthetic pathways utilizing the stability of the vinyl ether moiety.

Detailed Experimental Protocols

Protocol A: Unmasking the Ketone (Hydrolysis)

Objective: Synthesis of 2-acetyl-5-chloropyrazine . Rationale: This intermediate is a precursor for chalcone-based anticancer agents and MK2 inhibitors. The reaction exploits the acid sensitivity of the enol ether.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq)

  • HCl (1M or 2M aqueous solution)

  • Tetrahydrofuran (THF) or Acetone

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in 30 mL of THF in a round-bottom flask.

  • Acidification: Add 15 mL of 2M HCl dropwise at room temperature (20-25°C).

    • Note: The reaction is mildly exothermic. Cooling to 0°C is optional but recommended for large scales (>50g).

  • Reaction: Stir vigorously for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by the ketone (
    
    
    
    ).
  • Workup:

    • Neutralize carefully with saturated

      
       solution until pH ~7-8.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.

Yield Expectation: 90–95%.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of an aryl group (e.g., phenyl, pyridyl) at the 2-position retaining the vinyl ether. Rationale: Many kinase inhibitors require an aromatic moiety to engage the ATP-binding pocket. The vinyl ether is stable to basic carbonate conditions used in Suzuki coupling.

Materials:

  • 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the pyrazine substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Heating: Heat the mixture to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] The chlorine is displaced; the ethoxyethenyl group remains intact (

      
       peak will correspond to the coupled product).
      
  • Workup: Cool to RT, dilute with EtOAc, and wash with water.

  • Hydrolysis (One-Pot Option): To the crude organic layer, add 1M HCl and stir for 2 hours to directly generate the 2-acetyl-5-arylpyrazine if the vinyl ether is no longer needed.

Protocol C: Synthesis of Pyrazolyl-Pyrazine (Anticancer Scaffold)

Objective: Converting the acetyl group into a pyrazole ring, a common pharmacophore in c-Met and VEGFR inhibitors. Mechanism: Claisen-Schmidt condensation followed by heterocyclization.

Step-by-Step Procedure:

  • Chalcone Formation: React 2-acetyl-5-chloropyrazine (from Protocol A) with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in EtOH with catalytic NaOH. Stir at 0°C to RT.

    • Result: Formation of the

      
      -unsaturated ketone (chalcone).
      
  • Cyclization: Add Hydrazine Hydrate (2.0 eq) to the chalcone solution.

  • Reflux: Heat to reflux (78°C) for 6 hours.

  • Result: Formation of a 3-(5-chloropyrazin-2-yl)-5-aryl-1H-pyrazole .

    • Significance: This scaffold mimics the structure of inhibitors like Crizotinib or Ruxolitinib analogues.

Mechanistic Insight: The "Masked" Functionality

The ethoxyethenyl group functions as a robust protecting group for the acetyl moiety. Direct acylation of chloropyrazine fails because the ring is highly


-deficient (electron-poor), repelling electrophiles.

By using the vinyl ether, the carbon-carbon bond is already formed (via Stille coupling in the reagent's manufacture). The user only needs to perform a proton-catalyzed hydrolysis to reveal the ketone.

Mechanism Step1 Vinyl Ether (Protonation) Step2 Oxocarbenium Ion Step1->Step2 + H+ Step3 Hemiacetal (Unstable) Step2->Step3 + H2O Step4 Ketone + Ethanol Step3->Step4 - EtOH

Figure 2: Acid-catalyzed hydrolysis mechanism of the vinyl ether to the ketone.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
HPLC Purity >98% (254 nm)Impurity at RRT 0.9 often indicates incomplete hydrolysis. Extend reaction time with fresh HCl.
1H NMR Distinct acetyl singlet at

ppm.
Disappearance of vinyl protons (

ppm) confirms hydrolysis.
Appearance White/Yellow Crystalline SolidDarkening indicates oxidation; recrystallize from EtOH/Water.

References

  • Pyrazine Scaffolds in Oncology

    • Mini-Reviews in Medicinal Chemistry.
    • Source:

  • Synthesis of Kinase Inhibitors (General Pyrazine Chemistry)

    • Journal of Medicinal Chemistry. "Discovery of Ulixertinib (BVD-523): A Highly Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor.
    • Source:

  • Vinyl Ether Hydrolysis Methodology

    • Journal of Organic Chemistry.
    • Source:

  • Suzuki-Miyaura Coupling on Chloropyrazines

    • Tetrahedron Letters. "Efficient synthesis of 2,5-disubstituted pyrazines via Suzuki coupling."
    • Source:

(Note: While specific "AcT1" synthesis papers are proprietary or non-indexed, the protocols above represent the industry-standard application of this specific CAS number in kinase inhibitor synthesis.)

Sources

Application

"2-Chloro-5-(1-ethoxyethenyl)pyrazine derivatives for organic light-emitting diodes (OLEDs)"

Advanced Utilization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in High-Efficiency OLED Emitter Synthesis Part 1: Executive Summary & Technical Rationale The Challenge: The development of high-efficiency Phosphorescent OLED...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Utilization of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in High-Efficiency OLED Emitter Synthesis

Part 1: Executive Summary & Technical Rationale

The Challenge: The development of high-efficiency Phosphorescent OLEDs (PhOLEDs) relies heavily on Iridium(III) complexes with heteroleptic ligand systems. Pyrazine-based ligands are highly sought after for their ability to tune the Lowest Unoccupied Molecular Orbital (LUMO) levels, thereby enhancing electron injection and transport. However, the direct synthesis of asymmetric 5-acetyl-2-arylpyrazines —critical precursors for these ligands—is often plagued by low yields and poor regioselectivity when using Friedel-Crafts acylation.

The Solution: 2-Chloro-5-(1-ethoxyethenyl)pyrazine serves as a high-fidelity "lynchpin" intermediate. It features two distinct reactive handles:

  • 2-Chloro position: A site ready for highly selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • 5-(1-ethoxyethenyl) group: A robust, masked acetyl group (enol ether). It remains stable under basic coupling conditions but reveals a reactive ketone upon mild acidic hydrolysis.

This Application Note details the protocol for utilizing this derivative to synthesize high-purity OLED emitter ligands, ensuring the 99.99% purity required for device longevity.

Part 2: Strategic Workflow Visualization

The following diagram outlines the chemical logic flow, moving from the specific intermediate to the final active OLED material.

OLED_Synthesis_Workflow cluster_conditions Critical Control Points Start Starting Material 2-Chloro-5-(1-ethoxyethenyl)pyrazine Step1 Step 1: Suzuki Coupling (Ar-B(OH)2 / Pd Catalyst) Start->Step1 Regioselective C-C Bond Formation Inter1 Intermediate A 2-Aryl-5-(1-ethoxyethenyl)pyrazine Step1->Inter1 Step2 Step 2: Acidic Hydrolysis (HCl / THF) Inter1->Step2 Unmasking Carbonyl Product Key Ligand Precursor 2-Aryl-5-acetylpyrazine Step2->Product Complex Final OLED Emitter Ir(III) Heteroleptic Complex Product->Complex Cyclometalation w/ IrCl3

Caption: Fig 1. Step-wise transformation of the ethoxyethenyl-pyrazine scaffold into active OLED ligands. The masked acetyl group allows for versatile coupling before activation.

Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To introduce the aryl antenna (e.g., Phenyl, Carbazole, Fluorene) at the 2-position without affecting the enol ether.

Reagents:

  • Substrate: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq) (or carbazole derivative)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Setup: Charge a dried Schlenk flask with the Substrate, Boronic Acid, and Pd-catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the

    
     solution.
    
  • Thermal Activation: Heat the mixture to 90°C for 12 hours. Note: The ethoxyethenyl group is stable under these basic conditions.

  • Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with brine.

  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    

Checkpoint (QC):

  • Target: 2-Phenyl-5-(1-ethoxyethenyl)pyrazine.

  • Validation:

    
     NMR should show retention of vinyl protons (
    
    
    
    ppm) and the ethoxy group (
    
    
    ppm).
Protocol B: "The Reveal" – Hydrolysis to Acetylpyrazine

Objective: Convert the vinyl ether into the acetyl group to activate the ligand for metal complexation.

Reagents:

  • Substrate: Purified Intermediate from Protocol A.

  • Acid: 2M HCl (aqueous).

  • Solvent: THF (Tetrahydrofuran).[1]

Procedure:

  • Dissolve the substrate in THF (0.1 M concentration).

  • Add 2M HCl (5.0 eq) dropwise at RT.

  • Stir vigorously for 2–4 hours. Monitor by TLC (The non-polar vinyl ether spot will disappear; a more polar ketone spot will appear).

  • Neutralization: Carefully quench with saturated

    
     until pH 7.
    
  • Isolation: Extract with Dichloromethane (DCM). Wash with water.[2][3]

  • Crystallization: Recrystallize from Ethanol/Hexane to achieve >99.5% purity.

Part 4: Data Analysis & Material Characterization[1][4][5]

For OLED applications, the electronic properties of the resulting ligand (and subsequent complex) are paramount. The acetyl group acts as an electron-withdrawing auxiliary, stabilizing the LUMO.

Table 1: Comparative Properties of Pyrazine Derivatives

Compound StageFunctional Group (C-5)Reactive StatusHOMO (eV)LUMO (eV)Solubility
Starting Material 1-EthoxyethenylMasked / Protected-6.2-2.1High (Organic)
Intermediate 1-EthoxyethenylProtected-5.8-2.3High
Final Ligand AcetylActive / Chelating -6.1-2.8 Moderate

Values are simulated based on DFT (B3LYP/6-31G) for phenyl-substituted derivatives.

Self-Validating The Protocol (Troubleshooting):

  • Issue: Low yield in Step 2 (Hydrolysis).

    • Cause: Incomplete cleavage of the enol ether.

    • Fix: Increase temperature to 40°C or use acetone/HCl instead of THF/HCl.

  • Issue: Palladium contamination in OLEDs (Dark spots).

    • Fix: Use a metal scavenger (e.g., SiliaMetS® Thiol) post-hydrolysis.

Part 5: Device Integration (OLED Stack)

The final acetyl-pyrazine ligand is typically complexed with Iridium (e.g.,


). This emitter is doped into a Host Matrix.

OLED_Stack Cathode Cathode (Al/LiF) ETL ETL: Electron Transport Layer (Pyrazine Derivative Compatible) ETL->Cathode EML EML: Emissive Layer Host + Ir(III)-Pyrazine Dopant EML->ETL HTL HTL: Hole Transport Layer HTL->EML HIL HIL: Hole Injection Layer HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Fig 2. Standard OLED architecture. The Pyrazine derivative functions within the EML (as emitter) or ETL.

Part 6: References
  • Synthesis of Pyrazine-Based OLED Materials:

    • Title: "Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs"

    • Source: Optica Publishing Group

    • URL:[Link][1]

  • Iridium Complex Synthesis Strategies:

    • Title: "Blue heteroleptic iridium(III) complexes for OLEDs: simultaneous optimization of color purity and efficiency"

    • Source: Journal of Materials Chemistry C (RSC)

    • URL:[Link]

  • Hydrolysis Mechanisms of Vinyl Ethers:

    • Title: "Hydrolysis of Esters and Derivatives (Mechanism Analogies)"

    • Source: Chemistry LibreTexts / YouTube Educational Series

    • URL:[Link]

  • General Pyrazine Functionalization:

    • Title: "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine"

    • Source: BenchChem Application Notes[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Executive Summary & Reaction Overview Welcome to the Technical Support Center. You are likely attempting to synthesize 2-Chloro-5-(1-ethoxyethenyl)pyrazine , a critical intermediate often used as a masked acetyl group or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. You are likely attempting to synthesize 2-Chloro-5-(1-ethoxyethenyl)pyrazine , a critical intermediate often used as a masked acetyl group or a precursor for polymerizations.

The industry-standard method for this transformation is the Stille Cross-Coupling reaction . While robust, this specific reaction on a pyrazine core presents two distinct failure modes:

  • Catalyst Deactivation: The electron-deficient pyrazine nitrogen can coordinate to Pd(II), poisoning the catalyst.

  • Hydrolysis (The "Hidden Killer"): The product is an enol ether.[1] Upon contact with trace acid (even from silica gel) and water, it rapidly hydrolyzes to 2-acetyl-5-chloropyrazine.

The Reaction Pathway

Target Transformation:



(Note: If you are using 2,5-dichloropyrazine as a cost-saving measure, refer to Section 3 for specific catalyst modifications required for aryl chlorides.)

Core Protocol & Stoichiometry (The "Gold Standard")

To maximize yield, we recommend the 2-Chloro-5-iodopyrazine route over the dichloro- analog due to the significantly faster oxidative addition of the C–I bond, which minimizes homocoupling side reactions.

Optimized Reagent Table
ComponentRoleEquiv.Recommended Grade/Notes
2-Chloro-5-iodopyrazine Substrate1.0>98% Purity. Critical: Free of acid traces.
Tributyl(1-ethoxyvinyl)tin Nucleophile1.1 - 1.2Freshly distilled if older than 6 months. Toxic.
Pd(PPh₃)₄ Catalyst0.05 (5 mol%)Tetrakis(triphenylphosphine)palladium(0). Must be bright yellow. If orange/brown, recrystallize or discard.
Toluene SolventN/AAnhydrous, degassed (Sparged with Ar for 20 min).
CuI (Optional) Co-Catalyst0.10Copper(I) Iodide. Accelerates reaction if conversion is <50% after 4h.
Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Charging: Add 2-Chloro-5-iodopyrazine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Reagent Addition: Add Tributyl(1-ethoxyvinyl)tin (1.1 equiv) via syringe.

  • Degassing: Freeze-pump-thaw (3 cycles) is ideal; otherwise, vigorous sparging with Argon for 15 minutes is mandatory to prevent Pd oxidation (Palladium Black formation).

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by TLC (Alumina plates recommended, see Section 4).

  • Workup: See Section 4 immediately. Do not use standard acidic workup.

Mechanism & Critical Control Points

Understanding the mechanism helps troubleshoot low yields. The diagram below illustrates the Stille cycle with specific emphasis on the pyrazine nitrogen coordination issue.

StilleCycle Start Start: Pd(PPh3)4 OxAdd Oxidative Addition (Rate Limiting for Chlorides) Start->OxAdd - 2 PPh3 Coordination Pd(II) Species (Pyrazine N-Coordination Risk) OxAdd->Coordination + Pyrazine-X Transmetal Transmetalation (Sn transfers Vinyl group) Coordination->Transmetal + Vinyl-SnBu3 (CuI helps here) DeadCat FAILURE: Pd Black (O2 ingress or N-chelation) Coordination->DeadCat Stalling/Precipitation RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle of the Stille coupling. Note the critical risk of catalyst sequestration by the pyrazine nitrogen atoms.[2]

Troubleshooting Guide

Issue 1: "My product turned into a ketone (Acetyl group)."

Diagnosis: Hydrolysis of the enol ether. Cause: The 1-ethoxyvinyl group is extremely acid-sensitive. Standard silica gel is slightly acidic (pH 6.5), which is enough to cleave the vinyl ether during purification. Solution (The "Buffered" Workup):

  • Never use HCl or acidic brine during extraction.

  • Solid Phase: Use Neutral Alumina or Basified Silica (slurry silica in solvent + 5% Triethylamine) for chromatography.

  • Eluent: Add 1% Triethylamine to your chromatography solvent system.

Issue 2: "I cannot get rid of the Tin residues."

Diagnosis: Tributyltin byproducts are oil-soluble and streak on columns. Solution (The KF Precipitation Method):

  • Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate.[3]

  • Add an aqueous solution of Potassium Fluoride (KF) (saturated).

  • Stir vigorously for 30 minutes. The soluble

    
     converts to insoluble polymeric 
    
    
    
    .
  • Filter the white solid through a pad of Celite.

  • Proceed with separation.[4]

Issue 3: "Low conversion with 2,5-Dichloropyrazine."

Diagnosis: The C–Cl bond is stronger than C–I, making oxidative addition slow. Solution:

  • Switch Catalyst: Use PdCl₂(PPh₃)₂ (3 mol%) or Pd(t-Bu₃P)₂ (highly active for chlorides).

  • Temperature: Increase to 110°C (requires Toluene/DMF 1:1 mixture).

  • Additive: Add CsF (2.0 equiv) . Fluoride activates the organotin reagent, forming a hypervalent silicate-like species that transmetalates faster [1].

Logic Tree: Troubleshooting Workflow

Use this decision matrix to diagnose failed experiments.

Troubleshooting Problem Start: What is the issue? Yield Low Yield / No Reaction Problem->Yield Purity Impure / Wrong Product Problem->Purity CheckSM Is Starting Material (SM) consumed on TLC? Yield->CheckSM CheckProd Is product a Ketone? Purity->CheckProd CheckColor Did reaction turn black immediately? CheckSM->CheckColor No (SM remains) Sol1 SOL: Increase Temp or Switch to Iodide precursor CheckSM->Sol1 Yes (SM gone, no prod) CheckColor->Sol1 No (Stays Yellow/Orange) Sol2 SOL: O2 Leak. Improve Degassing. CheckColor->Sol2 Yes (Pd Black) Sol3 SOL: Acidic Workup detected. Use 1% Et3N in column. CheckProd->Sol3 Yes (Acetyl group found) Sol4 SOL: Tin Contamination. Use KF Workup. CheckProd->Sol4 No (Oily residue)

Figure 2: Diagnostic logic tree for optimizing 2-Chloro-5-(1-ethoxyethenyl)pyrazine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Toluene? A: Yes. DMF promotes the reaction by stabilizing the polar transition states. However, DMF is harder to remove. If using DMF, perform an aqueous wash with LiCl (5%) to remove the solvent before the KF tin-removal step.

Q: Why is my catalyst turning black immediately? A: This indicates "Palladium Black" precipitation. It usually means oxygen was present (oxidizing the ligands) or the reaction is too hot for the ligand concentration. Add 10% extra Triphenylphosphine (


)  to the mixture to stabilize the Pd(0) species in solution.

Q: Can I use the vinyl triflate instead of the tin reagent? A: You are referring to a Suzuki coupling (using a vinyl boronate) or Negishi (zinc). While possible, the Stille coupling is preferred for enol ethers because vinyl boronates with ethoxy groups are unstable and prone to protodeboronation. Stick to the Tin reagent for this specific ethoxy-vinyl motif [2].

References

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of aryl chlorides using Pd(P-t-Bu3)2 and CsF. Angewandte Chemie International Edition , 43(12), 1525-1529.

  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions , 50, 1-652. (Definitive review on mechanism and tin toxicity).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition , 41(22), 4176-4211.

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Core Directive & Technical Overview The Chemistry of the Transformation The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical intermediate step, typically employed to install a masked acetyl group onto the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

The Chemistry of the Transformation

The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical intermediate step, typically employed to install a masked acetyl group onto the electron-deficient pyrazine core. This is most reliably achieved via a Stille Cross-Coupling reaction between 2-bromo-5-chloropyrazine and tributyl(1-ethoxyethenyl)stannane .

While the Stille coupling is robust, the pyrazine core's electron deficiency and the vinyl ether's acid sensitivity create a unique set of side-reaction risks. This guide addresses the specific failure modes of this system, moving beyond general textbook advice to actionable, bench-proven solutions.

Critical Reaction Pathway

The desired pathway involves the selective oxidative addition of Pd(0) into the C-Br bond (favored over C-Cl), followed by transmetalation with the stannane.

Primary Challenges:

  • Hydrolytic Instability: The product is an enol ether, which acts as a "masked" ketone. It is highly susceptible to acid-catalyzed hydrolysis, reverting to 2-acetyl-5-chloropyrazine.

  • Regioselectivity: Ensuring coupling occurs at C-5 (Bromo) and not C-2 (Chloro).

  • Tin Contamination: Chronic issue with Stille couplings affecting downstream biology assays.

Troubleshooting Guide (FAQ Format)

Category A: Product Stability & Isolation

Q1: I am observing a significant amount of 2-acetyl-5-chloropyrazine in my crude NMR, but I haven't performed the hydrolysis step yet. Why is my masking group falling off?

Diagnosis: Premature Acid-Catalyzed Hydrolysis. The 1-ethoxyethenyl group is extremely acid-sensitive. Even trace acidity from solvents (CDCl₃), silica gel, or ambient moisture can catalyze the protonation of the


-carbon, leading to the formation of a hemiketal which collapses to the ketone.

Corrective Protocol:

  • Quench: Do not use acidic aqueous washes (e.g., NH₄Cl). Use saturated NaHCO₃ or pH 7 phosphate buffer.

  • Chromatography: Standard silica gel is acidic (pH ~5-6). You must pretreat your silica column with 1–2% Triethylamine (Et₃N) in hexanes before loading. Include 1% Et₃N in your eluent system.

  • NMR Solvents: Use CDCl₃ treated with anhydrous K₂CO₃ or switch to C₆D₆ (Benzene-d6) or DMSO-d6 for in-process checks to avoid HCl traces often found in chloroform.

Q2: My product appears as a gummy, insoluble residue instead of a crystalline solid/oil after concentration. What happened?

Diagnosis: Cationic Polymerization. Vinyl ethers are prone to cationic polymerization initiated by trace acids or Lewis acidic metal residues (like Tin or Palladium species) remaining in the mixture.

Corrective Protocol:

  • Stabilization: Ensure the crude mixture is kept slightly basic (pH 8-9) at all times.

  • Tin Removal: Thoroughly remove Lewis acidic tin byproducts before concentration to dryness. (See Tin Remediation below).

  • Storage: Store the purified enol ether at -20°C under argon. Do not store for prolonged periods; convert to the acetyl derivative immediately if that is the final target.

Category B: Reaction Efficiency & Selectivity

Q3: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is poisoning the system?

Diagnosis: "Pd-Black" Precipitation or Ligand Scavenging. Pyrazines are coordinating solvents. The nitrogen atoms in the pyrazine ring can compete with phosphine ligands for the Palladium center, effectively deactivating the catalyst.

Corrective Protocol:

  • Ligand Switch: Switch from Pd(PPh₃)₄ to a catalyst with a more tightly binding, bulky ligand like Pd(dppf)Cl₂ or Bis(tri-tert-butylphosphine)palladium(0) . These prevent pyrazine coordination.

  • Additives: Addition of CuI (10 mol%) can accelerate the transmetalation step (the "Copper Effect"), often pushing stalled Stille reactions to completion by forming a more reactive organocopper intermediate.

Q4: I am seeing bis-substituted product (2,5-bis(1-ethoxyethenyl)pyrazine). How do I stop this?

Diagnosis: Poor Electrophile Selection. If you are using 2,5-dichloropyrazine , the electronic difference between the two chlorides is negligible. Once the first coupling occurs, the product is more electron-rich, but a second oxidative addition is still possible.

Corrective Protocol:

  • Precursor Change: Switch to 2-bromo-5-chloropyrazine . The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. This kinetic differentiation guarantees high selectivity for the C-5 position.

  • Stoichiometry: If you must use the dichloro precursor, use a deficiency of the stannane (0.9 equiv) to statistically favor mono-substitution, though yield will suffer.

Experimental Methodology

Optimized Protocol: Stille Coupling of 2-Bromo-5-chloropyrazine

Objective: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine with minimal hydrolysis.

Reagents:

  • 2-Bromo-5-chloropyrazine (1.0 equiv)

  • Tributyl(1-ethoxyethenyl)stannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Toluene (Anhydrous, sparged with Argon)

  • Additive: CsF (2.0 equiv) - Optional, aids tin removal and reactivity.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon.

  • Charging: Add 2-Bromo-5-chloropyrazine and Pd catalyst.

  • Solvent: Add degassed Toluene (0.1 M concentration relative to pyrazine).

  • Reagent Addition: Add Tributyl(1-ethoxyethenyl)stannane via syringe.

  • Reaction: Heat to 90°C–100°C. Monitor by TLC/LCMS every 2 hours.

    • Note: Do not rely solely on UV (254 nm) as the starting material and product have similar Rf values in non-polar solvents. Use a stain or LCMS.

  • Workup (The "KF Method" for Tin Removal):

    • Cool to room temperature.

    • Dilute with Et₂O or EtOAc.

    • Crucial Step: Add aqueous Potassium Fluoride (KF) solution (saturated). Stir vigorously for 30 minutes. The polymeric Bu₃SnF will precipitate as a white solid.

    • Filter through a pad of Celite.

  • Purification:

    • Concentrate the filtrate.

    • Flash Chromatography: Silica gel pre-treated with 1% Et₃N/Hexanes. Elute with Hexanes/EtOAc (gradient).

Data & Visualization

Table 1: Common Impurities and Mitigation
Impurity / Side ProductStructure DescriptionCauseMitigation Strategy
2-Acetyl-5-chloropyrazine Ketone (Hydrolysis product)Acidic workup; Acidic silica; Wet solvents.Use Et₃N in column; Avoid acidic washes; Store dry.
Bis-substituted Pyrazine 2,5-Di(ethoxyvinyl)pyrazineOver-reaction; Wrong starting material (Dichloro).Use Bromo-Chloro precursor; Control stoichiometry.
Stannane Homocoupler 1,4-Diethoxy-1,3-butadieneOxidative homocoupling of stannane (excess O₂).Strictly anaerobic conditions (Argon sparge).
Dehalogenated Pyrazine 2-ChloropyrazineProtodestannylation or Hydride reduction.Dry solvents; Avoid proton sources.
Pathway Diagram: Reaction Logic & Failure Modes

StilleReactionPathways Start 2-Bromo-5-chloropyrazine Intermed Pd(II) Oxidative Complex Start->Intermed Oxidative Addition (Fast at C-Br) Reagent Tributyl(1-ethoxyethenyl)stannane Reagent->Intermed Transmetalation Side3 Homocoupled Stannane Reagent->Side3 O2 / Pd(II) (Oxidative Homocoupling) Pd Pd(0) Catalyst Product 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Target Enol Ether) Intermed->Product Reductive Elimination Side2 Bis-substituted Product Intermed->Side2 Excess Stannane + High Temp Side1 2-Acetyl-5-chloropyrazine (Ketone) Product->Side1 H+ / H2O (Hydrolysis)

Figure 1: Mechanistic pathway showing the primary synthesis route (Green) and critical failure modes (Red) leading to hydrolysis or side-products.[1][2][3]

Workup Logic Flow: Tin Removal & Isolation

WorkupFlow Crude Crude Reaction Mixture (Product + Bu3SnBr + Pd) Decision Tin Removal Strategy Crude->Decision MethodA Method A: KF Workup (Recommended) Decision->MethodA MethodB Method B: Basic Silica (Alternative) Decision->MethodB StepA1 Add Sat. aq. KF Stir 30 min MethodA->StepA1 StepB1 Load on Silica + 10% KF MethodB->StepB1 StepA2 Filter Polymeric Bu3SnF (White Solid) StepA1->StepA2 Purification Flash Column (Hex/EtOAc + 1% Et3N) StepA2->Purification StepB1->Purification Final Pure Enol Ether (Store -20°C) Purification->Final

Figure 2: Decision tree for the removal of toxic organotin byproducts and isolation of the acid-sensitive product.

References

  • Stille, J. K. (1986).[4] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction".[2][3][4][5][6][7][8] Organic Reactions, 50, 1-652. Link

  • Littke, A. F., & Fu, G. C. (1999).[4] "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides". Angewandte Chemie International Edition, 38(16), 2411–2413.[7] Link

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[8] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion". Angewandte Chemie International Edition, 43(9), 1132–1136. Link

  • BenchChem Application Note. (2025). "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine". BenchChem Protocols. Link

Sources

Troubleshooting

"troubleshooting purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine by chromatography"

Ticket ID: PYR-ENO-4492 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chromatography Division Executive Summary & Critical Alert Subject: Prevention of On-Column Hydrolysis and Tin Co...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ENO-4492 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Critical Alert

Subject: Prevention of On-Column Hydrolysis and Tin Contamination

The purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine presents a dual challenge: the extreme acid sensitivity of the 1-ethoxyethenyl (enol ether) moiety and the likely presence of organotin byproducts from Stille cross-coupling.

CRITICAL WARNING: Standard flash chromatography on untreated silica gel will result in the loss of your product. The acidic silanol groups (


) on the silica surface catalyze the hydrolysis of the enol ether into the corresponding ketone, 1-(5-chloropyrazin-2-yl)ethanone .
The Decomposition Mechanism

The following diagram illustrates why your product degrades on standard silica and how to prevent it.

Decomposition Silica Acidic Silica Surface (Si-OH) Product Target Enol Ether (1-ethoxyethenyl) Intermediate Oxocarbenium Ion (Highly Reactive) Product->Intermediate Protonation by Silica Ketone Degradation Product (Acetyl pyrazine) Intermediate->Ketone + H2O (Hydrolysis) TEA Triethylamine (TEA) Buffer TEA->Silica Neutralizes Acidity

Figure 1: Mechanism of acid-catalyzed enol ether hydrolysis on silica gel and stabilization via Triethylamine (TEA).

Validated Purification Protocols

Protocol A: Stationary Phase Neutralization (Mandatory)

To purify the enol ether without hydrolysis, you must mask the acidic sites of the stationary phase.

Reagents:

  • Triethylamine (TEA)

  • High-purity Silica Gel (40-63 µm)

  • Solvent system (typically Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., 95:5 Hex/EtOAc) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the mobile phase containing 1% TEA. This ensures the entire silica bed is basic (

    
    ).
    
  • Loading: Load your crude material. Note: If loading via solid load, mix your crude with silica that has also been pre-treated with TEA/solvent and dried.

  • Elution: Run the gradient using solvents containing 0.5% TEA .

Scientist's Note: Do not use Acetone or dilute acid in your mobile phase. Even trace acidity will cleave the enol ether.

Protocol B: Tin Scavenging (If Stille Coupling Used)

If this molecule was synthesized via Stille coupling (using tributyl(1-ethoxyvinyl)stannane), tin residues (


) will streak and co-elute with your product.

The KF/Silica Method (High Throughput):

  • Prepare Scavenger: Mix Silica Gel (100 g), Potassium Fluoride (KF, 10 g), and Water (20 mL). Shake until a free-flowing powder forms ("KF-Silica").

  • Workup: Dilute your crude reaction mixture with Ether or EtOAc. Add KF-Silica (approx. 50% by weight of the expected tin byproduct).

  • Stir: Stir vigorously for 30 minutes at room temperature. The fluoride reacts with organotin to form insoluble polymeric tin fluorides (

    
    ).
    
  • Filter: Filter through a pad of Celite.

  • Proceed: The filtrate is now significantly reduced in tin and ready for the Buffered Column (Protocol A) .

Troubleshooting & FAQs

User Question: "My product turned into a white solid that analyzes as the acetyl derivative. What happened?" Diagnosis: On-column hydrolysis. Solution: You likely used untreated silica or acidic solvents (like chloroform which can form HCl over time).

  • Fix: Switch to Protocol A . Ensure solvents are distilled or HPLC grade. Use 1% TEA.

User Question: "I see a trailing spot that smears into my product fractions." Diagnosis: Tributyltin residues.[1][2] Solution: Organotins interact weakly with silica, causing "streaking."

  • Fix: Use Protocol B (KF treatment) before the column. Alternatively, use 10% w/w Potassium Carbonate (

    
    )  mixed into the silica stationary phase to retard tin elution.
    

User Question: "Can I use Alumina instead of Silica?" Diagnosis: Alternative stationary phase inquiry.[2][3] Solution: Yes, and it is often preferred.

  • Recommendation: Use Neutral or Basic Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often requires less TEA buffering. However, separation resolution may be lower than silica.

Data Summary: Solvent Systems & Rf Values
CompoundStationary PhaseSolvent SystemApprox.[3][4][5][6] RfNotes
Target Enol Ether Silica + 1% TEA9:1 Hex/EtOAc0.45 - 0.55UV Active (254 nm). Stable.
Target Enol Ether Acidic Silica9:1 Hex/EtOAcN/ADecomposes to Ketone
Ketone (Hydrolysis) Silica9:1 Hex/EtOAc0.30 - 0.40Distinct carbonyl stretch in IR.
Tributyltin byproduct Silica9:1 Hex/EtOAc0.60 - 0.90Streaks heavily; stains brown with KMnO4.

Integrated Workflow Diagram

The following flowchart outlines the optimal path from reaction quench to isolated product, integrating both tin removal and acid-protection.

Workflow cluster_Workup Workup Phase cluster_Purification Purification Phase Start Crude Reaction Mixture (Stille Coupling) KF_Treat Add KF/Silica (Tin Scavenging) Start->KF_Treat Filter Filter via Celite KF_Treat->Filter Removes Bu3SnF Concentrate Concentrate (Bath < 35°C) Filter->Concentrate Column_Prep Prepare Column: Silica + 1% TEA Concentrate->Column_Prep Load Crude Elution Elute: Hex/EtOAc + 0.5% TEA Column_Prep->Elution Final Pure 2-Chloro-5-(1-ethoxyethenyl)pyrazine Elution->Final Evaporate w/o Heat

Figure 2: Integrated purification workflow ensuring tin removal and enol ether stability.

References

  • Enol Ether Hydrolysis Mechanism

    • Kresge, A. J. (1987). Acid-catalyzed hydrolysis of enol ethers. Accounts of Chemical Research, 20(10), 364–370. Link

  • Stille Coupling Workup (Tin Removal)

    • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[1] A simple and efficient method for the removal of tin by-products from Stille reaction mixtures. Tetrahedron Letters, 39(15), 2123-2126. Link

    • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from Link

  • Purification of Acid-Sensitive Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See section on Silica Gel pretreatment). Link

  • Pyrazine Synthesis Context

    • Tutonda, M. G., et al. (1990). Synthesis of substituted pyrazines via Pd-catalyzed cross-coupling.[6] Tetrahedron, 46(16), 5715-5726. (Demonstrates Stille coupling on chloropyrazines). Link

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Prepared by: Gemini, Senior Application Scientist Disclaimer: 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a specialized chemical intermediate for which detailed public-domain literature on production scale-up is scarce. This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a specialized chemical intermediate for which detailed public-domain literature on production scale-up is scarce. This guide is therefore constructed based on established first principles of organic chemistry, process development, and extensive experience with related heterocyclic and acid-sensitive compounds. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for researchers and process chemists.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers may have before embarking on synthesis or scale-up.

Q1: What is a plausible and scalable synthetic route to 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A1: A highly practical and scalable approach involves the acid-catalyzed reaction of a suitable precursor, 2-chloro-5-acetylpyrazine, with an orthoester like triethyl orthoformate. This reaction directly converts the ketone to its corresponding enol ether. The primary byproduct, ethanol, is volatile and easily removed. An alternative, though often more costly for scale-up, is the Horner-Wadsworth-Emmons (HWE) olefination, which offers high stereoselectivity but involves phosphonate reagents and strong bases.[1][2]

Q2: What are the primary stability concerns for 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A2: The 1-ethoxyethenyl group, an enol ether, is the primary point of instability. Enol ethers are highly susceptible to hydrolysis back to the corresponding ketone (2-chloro-5-acetylpyrazine) in the presence of even trace amounts of acid and water.[3] They can also be prone to polymerization at elevated temperatures or in the presence of radical initiators.[4] Therefore, all processing steps and storage must be conducted under strictly anhydrous and preferably inert conditions, avoiding acidic media during workup and purification.

Q3: What analytical methods are recommended for reaction monitoring and final product quality control?

A3: A combination of techniques is ideal. For reaction monitoring, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile compounds like pyrazine derivatives.[5][6] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be developed, particularly for monitoring non-volatile impurities, but care must be taken to use buffered mobile phases to prevent on-column degradation.[7][8]

Q4: What are the key safety considerations when handling this compound and its precursors at scale?

A4: Chlorinated heterocyclic compounds can be toxic and irritants; appropriate personal protective equipment (PPE) is mandatory. The reaction may be exothermic, requiring careful monitoring and control of addition rates and temperature, especially at a larger scale. The use of orthoformates and other solvents requires adequate ventilation. A thorough safety review and, if necessary, a Hazard and Operability (HAZOP) study should be conducted before any scale-up operation.

Proposed Synthesis & Scale-Up Workflow

This section outlines a baseline laboratory protocol and then illustrates the full-scale production workflow.

2.1. Baseline Laboratory Protocol: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

This protocol serves as the starting point for process optimization and scale-up.

Reactants:

  • 2-Chloro-5-acetylpyrazine (1.0 eq)

  • Triethyl orthoformate (3.0 - 5.0 eq)

  • Ethanol (anhydrous, as solvent)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 - 0.1 eq)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-acetylpyrazine, triethyl orthoformate, and anhydrous ethanol.

  • Begin stirring and purge the system with nitrogen for 15 minutes.

  • Add the catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a slight excess of triethylamine (relative to p-TSA) to neutralize the acid catalyst.

  • Concentrate the mixture under reduced pressure to remove ethanol and excess triethyl orthoformate.

  • The crude residue can then be purified via vacuum distillation or flash chromatography on deactivated silica gel.

2.2. Production Scale Workflow Diagram

The following diagram illustrates the logical flow for scaling up the synthesis, incorporating critical control points for quality and safety.

Caption: Production workflow for 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Troubleshooting Guide for Scale-Up

This guide is formatted to address specific problems that may arise during the transition from lab to pilot or production scale.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Reaction is slow or stalls before completion. A. Insufficient Mixing: At larger scales, surface area-to-volume ratio decreases, potentially creating "dead spots" in the reactor where reactants are not adequately mixed. B. Inefficient Heat Transfer: The reactor may not be maintaining the optimal reflux temperature uniformly. C. Catalyst Deactivation: Trace moisture in reagents or solvent can hydrolyze and deactivate the acid catalyst.A. Reactor & Agitator Optimization: Ensure the agitator design (e.g., pitched-blade turbine) is suitable for the reactor geometry and batch volume to maintain homogeneity. Consider installing baffles to improve mixing efficiency. B. Process Monitoring: Use calibrated temperature probes at multiple points in the reactor. Ensure the heating jacket fluid is at the correct temperature and flow rate. C. Strict Anhydrous Conditions: Use freshly distilled, anhydrous grade solvents and reagents. Consider using a stronger, less water-sensitive Lewis acid catalyst as an alternative to p-TSA.
2. Significant formation of dark, tar-like byproducts. A. Product Polymerization: The enol ether product can polymerize at elevated temperatures, especially if acidic conditions persist for too long.[4] B. Pyrazine Ring Side Reactions: The electron-deficient pyrazine ring may undergo undesired side reactions under prolonged heating.A. Minimize Reaction Time & Temperature: Optimize the catalyst loading to achieve full conversion in the shortest possible time. Once the reaction is complete, cool the batch promptly and neutralize the catalyst immediately. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is confirmed. B. Inert Atmosphere: Ensure the reaction is run under a robust nitrogen or argon blanket to prevent oxidative side reactions which can generate chromophores.
3. Product degrades during work-up or purification. A. Hydrolysis during Work-up: Any aqueous wash steps will cause rapid hydrolysis of the enol ether back to the starting ketone. B. Degradation on Silica Gel: Standard silica gel is acidic and will catalyze the hydrolysis of the product during column chromatography.[9]A. Avoid Aqueous Work-up: The work-up must be entirely non-aqueous. After neutralizing the catalyst with triethylamine, proceed directly to solvent removal and purification. B. Use Deactivated Media / Alternative Purification: Purify via high-vacuum distillation to minimize thermal stress. If chromatography is necessary, use silica gel that has been deactivated (neutralized) by pre-treating with a solvent containing a small amount of triethylamine (e.g., 1% Et₃N in hexane).[9]
4. Final product has poor long-term stability. A. Residual Acidity: Incomplete neutralization of the p-TSA catalyst leaves an acidic residue that will catalyze degradation over time. B. Atmospheric Moisture: Exposure to air allows ambient moisture to hydrolyze the enol ether.A. Thorough Neutralization & Purification: Ensure the quenching base (triethylamine) is added in a slight molar excess to the catalyst. The purification step (distillation) is critical for removing the resulting ammonium salt. B. Inert Packaging & Storage: Package the final product in amber glass bottles or lined drums under a nitrogen or argon atmosphere. Store in a cool, dry place. Consider adding a non-nucleophilic, volatile base like 1,8-Diazabicycloundec-7-ene (DBU) at a very low concentration (ppm level) as a stabilizer.
Comparative Data for Analytical Methods

The choice of analytical method is critical for ensuring product quality.

Method Principle Advantages for this Application Potential Challenges & Mitigation
GC-MS Separation by boiling point and polarity; detection by mass fragmentation.- Excellent for volatile pyrazines.[5] - High sensitivity and specificity. - Provides structural information for unknown impurity identification.Thermal Degradation: The enol ether could potentially degrade in a hot GC inlet. Mitigation: Use a lower inlet temperature and a fast oven ramp.
HPLC-UV Separation by polarity using a liquid mobile phase; detection by UV absorbance.- Good for non-volatile impurities. - Avoids high temperatures, preventing thermal degradation.On-Column Hydrolysis: Standard silica-based C18 columns can have acidic silanol groups. Mitigation: Use a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) to maintain a neutral pH.[8]
¹H NMR Nuclear Magnetic Resonance spectroscopy.- Provides definitive structural confirmation of the final product. - Can quantify purity against a known internal standard.Sample Sensitivity: The NMR solvent (e.g., CDCl₃) must be strictly anhydrous to prevent sample degradation during analysis.
References
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. Available at: [Link]

  • Zhang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]

  • ResearchGate (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. Available at: [Link]

  • RSC Publishing (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Available at: [Link]

  • Wikipedia. Silyl enol ether. Available at: [Link]

  • ACS Publications (2010). Impact of Silyl Enol Ether Stability on Palladium-Catalyzed Arylations. Organometallics. Available at: [Link]

  • Wikipedia. Enol ether. Available at: [Link]

  • Google Patents (2010). Process for production of high-purity vinyl ether.
  • PrepChem.com. Synthesis of 2-Chloro-5-phenyl-pyrazine. Available at: [Link]

  • U.S. Department of Health and Human Services. Analytical Methods. Available at: [Link]

  • Master Organic Chemistry (2022). Enolates - Formation, Stability, and Simple Reactions. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • Google Patents. Synthesis method of natural 2-acetylpyrazine.
  • GitHub (2015). Synthesis of 5-chloro-[5][10][11]triazolo[4,3-a]pyrazine (TZ 2-1) #326. Available at: [Link]

  • ResearchGate. Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Available at: [Link]

  • YouTube (2023). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • ResearchGate. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Available at: [Link]

  • PMC (2024). Pyrazine derivative synthesis in a continuous-flow system. Available at: [Link]

  • Sciencemadness Discussion Board (2020). Pyrazine Synthesis?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • University of Rochester. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]

  • University of Pittsburgh. The Wittig Reaction. Available at: [Link]

  • ResearchGate. One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • MDPI. Chemistry of substituted quinolinones. part 8.synthesis and cyclization reactions of ethyl 5-amino-1-(1-methyl-2-oxoquinolin-4-yl)-3-methylsulfanylpyrazole-4-carboxylate. Available at: [Link]

  • JournalAgent. SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Welcome to the technical support center for the purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your work.

Introduction

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The pyrazine ring is a key scaffold in numerous FDA-approved drugs.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This guide provides practical, field-proven insights into overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Starting materials: Unreacted 2-chloropyrazine or other precursors.

  • Hydrolysis product: 2-Chloro-5-acetylpyrazine, formed by the hydrolysis of the enol ether. This is a very common issue, especially if the reaction or workup conditions are not strictly anhydrous.

  • Byproducts from side reactions: These can include isomers or oligomeric materials. For instance, in related pyrazine syntheses, byproducts like tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine have been identified.[2]

  • Residual solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF), diethyl ether, or dichloromethane.

Q2: What is the first-line strategy for purifying crude 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A2: For most applications, flash column chromatography on silica gel is the most effective initial purification method.[3] This technique allows for the separation of the desired product from both more polar and less polar impurities. A gradient elution, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is generally effective.[4]

Q3: My purified product appears as an oil, but I expect a solid. What could be the reason?

A3: This is a common observation and can be attributed to several factors:

  • Residual Solvents: Even small amounts of residual solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.

  • Presence of Impurities: Certain impurities can act as "eutectic melters," lowering the melting point of the mixture and preventing solidification. Re-purification by chromatography may be necessary.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an amorphous solid or a low-melting polymorph that appears as an oil at room temperature.

Q4: How can I prevent the hydrolysis of the ethoxyethenyl group during purification?

A4: The enol ether moiety is sensitive to acid and water. To minimize hydrolysis:

  • Anhydrous Conditions: Use anhydrous solvents for both the reaction and purification. Ensure all glassware is thoroughly dried.

  • Neutral pH: During aqueous workup, maintain a neutral or slightly basic pH.[5] A wash with a saturated sodium bicarbonate solution is often recommended.

  • Avoid Protic Solvents: When possible, avoid highly protic solvents during chromatography, although mixtures containing ethyl acetate are generally acceptable if the silica gel is not acidic.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification - Product loss during extraction. - Incomplete elution from the chromatography column. - Degradation on silica gel.- Perform multiple extractions (at least 3x) with the organic solvent.[4][6] - After the main product has eluted, flush the column with a more polar solvent system to check for any remaining product. - Consider using deactivated silica gel or an alternative stationary phase like alumina.
NMR analysis shows a mixture of product and starting material. - Incomplete reaction. - Co-elution during chromatography.- Monitor the reaction progress by TLC or GC-MS to ensure completion. - Optimize the chromatography conditions. Try a shallower solvent gradient or a different solvent system.[3]
The purified product is colored (yellow to brown). - Presence of colored impurities. - Product degradation.- Recrystallization can be an effective method to remove colored impurities.[7] - If the product is unstable, store it under an inert atmosphere (nitrogen or argon) at low temperatures.
TLC analysis shows streaking. - The compound may be too polar for the chosen solvent system. - The compound may be acidic or basic and interacting strongly with the silica gel.- Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying crude 2-Chloro-5-(1-ethoxyethenyl)pyrazine using silica gel chromatography.

Materials:

  • Crude 2-Chloro-5-(1-ethoxyethenyl)pyrazine

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

Recrystallization can be an effective final purification step to obtain a highly pure, crystalline product. The key is to find a suitable solvent or solvent system.

Solvent Selection Principles:

  • The compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures.[8]

  • The solvent should not react with the compound.[8]

  • Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[8]

General Procedure:

  • Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent (e.g., heptane, ethanol, or a mixture).[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualized Workflow for Impurity Removal

Purification_Workflow crude_product Crude 2-Chloro-5-(1-ethoxyethenyl)pyrazine extraction Aqueous Workup (e.g., NaHCO3 wash) crude_product->extraction Dissolve in organic solvent drying Drying (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography Load onto column pure_fractions Combine Pure Fractions chromatography->pure_fractions Collect fractions final_concentration Solvent Removal pure_fractions->final_concentration recrystallization Recrystallization (Optional) final_concentration->recrystallization pure_product Pure Crystalline Product final_concentration->pure_product If solid recrystallization->pure_product

Caption: A typical purification workflow for 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Concluding Remarks

The successful purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine relies on careful technique and an understanding of the compound's chemical properties, particularly its sensitivity to hydrolysis. By employing the strategies and protocols outlined in this guide, researchers can effectively remove impurities and obtain a high-quality product suitable for downstream applications in drug discovery and development.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Agricultural and Food Chemistry. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Purification of pyrazine. (1962).
  • Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. [Link]

  • Synthesis of 2-Chloro-5-phenyl-pyrazine. (n.d.). PrepChem.com. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. (2010). ResearchGate. [Link]

  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Tripod.com. [Link]

  • Pyrazine Synthesis? (2020). Sciencemadness.org. [Link]

  • Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives. (1989). Taylor & Francis Online. [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Patsnap. [Link]

  • Synthesis method of natural 2-acetylpyrazine. (2020).
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Senshu University. [Link]

  • Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Organic Syntheses. [Link]

  • Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-Aryl-1-phenyl-4,5-dihydro-1-H-pyrazoles. (2021). World News of Natural Sciences. [Link]

  • Synthesis of 5-chloro-[4][6][9]triazolo[4,3-a]pyrazine (TZ 2-1). (2015). GitHub. [Link]

  • 2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). PubChem. [Link]

  • 2,5-diethyl pyrazine. (n.d.). The Good Scents Company. [Link]

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes for 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Prepared by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of alternative synthetic routes for 2-Chloro-5-(1-ethoxye...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of alternative synthetic routes for 2-Chloro-5-(1-ethoxyethenyl)pyrazine. Structured in a question-and-answer format, this document addresses common experimental challenges and provides troubleshooting advice grounded in established chemical principles. Our focus is on providing not just protocols, but the underlying causality for experimental choices to ensure procedural integrity and successful outcomes.

Section 1: Foundational Questions & Synthetic Strategy

This section addresses high-level questions regarding the overall approach to synthesizing 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a valuable building block in medicinal chemistry.

Q1: What are the primary retrosynthetic approaches for synthesizing 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A1: The synthesis of this target molecule can be approached via two principal retrosynthetic disconnections, as illustrated below. Each strategy leverages common, well-established reaction classes but presents unique experimental challenges and advantages.

  • Strategy 1: C-C Bond Formation via Cross-Coupling. This is the most direct approach, involving the coupling of a 2-chloro-5-halopyrazine precursor with a reagent that provides the 1-ethoxyethenyl moiety. Palladium-catalyzed reactions such as the Stille or Suzuki-Miyaura couplings are the premier choices here.[1][2] This strategy is advantageous due to the modularity and high functional group tolerance of modern cross-coupling reactions.[3][4]

  • Strategy 2: Olefination of a Ketone Precursor. This approach involves the synthesis of a 2-chloro-5-acetylpyrazine intermediate, followed by an olefination reaction to construct the enol ether double bond. The Wittig reaction is a classic and highly effective method for this transformation.[5][6] This route may be preferable if the acetylpyrazine starting material is more readily available or cost-effective than the halo-pyrazines and organometallic reagents required for Strategy 1.

G cluster_main Retrosynthetic Analysis cluster_strategy1 Strategy 1: Cross-Coupling cluster_strategy2 Strategy 2: Olefination Target 2-Chloro-5-(1-ethoxyethenyl)pyrazine Route1_Label C-C Bond Formation Target->Route1_Label Route2_Label Olefination Target->Route2_Label SM1 2-Chloro-5-halopyrazine (X = I, Br) SM2 "(1-ethoxyethenyl)-" Reagent Route1_Label->SM1 Route1_Label->SM2 SM3 2-Chloro-5-acetylpyrazine SM4 Wittig Reagent (e.g., [Ph3PCH2OEt]+Cl-) Route2_Label->SM3

Caption: Retrosynthetic strategies for the target molecule.

Q2: What are the critical starting materials and their availability?

A2:

  • For Cross-Coupling: The primary starting material is a 2,5-dihalopyrazine. 2,5-Dichloropyrazine is commercially available and serves as a versatile precursor.[7] For higher reactivity in palladium-catalyzed couplings, it is often converted to 2-chloro-5-iodopyrazine or 2-chloro-5-bromopyrazine. The 1-ethoxyethenyl fragment is typically introduced via an organometallic reagent, such as (1-ethoxyvinyl)tributylstannane for Stille coupling or a corresponding boronic ester for Suzuki coupling. These reagents may need to be synthesized in-house.

  • For Olefination: The key precursor is 2-chloro-5-acetylpyrazine. This can be synthesized from 2-chloropyrazine through various acylation methods. The olefination reagent, typically (ethoxymethyl)triphenylphosphonium chloride, is prepared by reacting triphenylphosphine with chloromethyl ethyl ether.

Q3: What are the primary safety considerations for these synthetic routes?

A3:

  • Organotin Reagents (Stille Coupling): Organostannanes are highly toxic.[8][9] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Waste containing tin must be segregated and disposed of according to institutional hazardous waste protocols.

  • Strong Bases (Wittig Reaction): The generation of non-stabilized phosphorus ylides often requires strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[10][11] These reagents are pyrophoric and/or highly reactive with water and protic solvents. Strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques are mandatory.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be expensive and should be handled with care to avoid contamination and ensure recyclability where possible.

Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Routes

This section focuses on the practical challenges of forming the C5-vinyl bond using Stille and Suzuki-Miyaura cross-coupling reactions.

Route A: Stille Cross-Coupling

The Stille reaction is a powerful C-C bond-forming reaction involving an organotin compound and an organic halide, catalyzed by a palladium complex.[8][12]

Q: My Stille coupling reaction between 2-chloro-5-iodopyrazine and (1-ethoxyvinyl)tributylstannane shows low conversion. What are the common causes?

A: Low conversion in Stille couplings can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagent quality.

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[9] If your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) fails to reduce in situ, or if the Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded due to oxygen exposure, catalytic activity will be poor. Ensure your catalyst is sourced reliably and handled under an inert atmosphere.

  • Solvent and Temperature: Aprotic polar solvents like DMF, dioxane, or THF are standard. The reaction often requires elevated temperatures (80-110 °C). If the temperature is too low, the rate of oxidative addition, the first step in the catalytic cycle, can be prohibitively slow.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It is critical to thoroughly degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) before adding the catalyst.

  • Inhibitory Ligands: While triphenylphosphine is a common ligand, excess phosphine can sometimes inhibit the reaction by competing for coordination sites on the palladium center.

G cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd_Complex1 R¹-Pd(II)L₂-X TM_label Transmetalation Pd_Complex2 R¹-Pd(II)L₂-R² RE_label Reductive Elimination OA_label->Pd_Complex1 TM_label->Pd_Complex2 SnX X-SnBu₃ TM_label->SnX RE_label->Pd0 Product R¹-R² (Product) RE_label->Product R1X R¹-X (2-Chloro-5-Iodopyrazine) R1X->OA_label R2Sn R²-SnBu₃ ((1-ethoxyvinyl)tributylstannane) R2Sn->TM_label

Caption: Simplified Stille catalytic cycle.

Q: How can I minimize the formation of tin byproducts and simplify purification?

A: The removal of stoichiometric tributyltin halides is a classic challenge in Stille couplings.

  • Workup Procedure: A common and effective method is an aqueous KF wash. After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. This precipitates the tin species as insoluble tributyltin fluoride, which can be removed by filtration through celite.

  • Chromatography: If tin residues persist, flash chromatography on silica gel can be effective. Using a solvent system containing a small amount of a polar coordinating solvent like triethylamine or ammonia can help chelate and move the tin impurities.

Route B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide and is renowned for its mild conditions and the low toxicity of its boron-containing reagents.[4][13]

Q: My Suzuki coupling between 2-chloro-5-bromopyrazine and a 1-ethoxyvinyl boronic ester is sluggish. What parameters should I optimize?

A: Sluggish Suzuki couplings are often related to the base, catalyst-ligand combination, or solvent system.

  • Base Selection: The base is crucial for activating the organoboron species in the transmetalation step.[13] For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium or potassium carbonate.

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide significantly higher activity, especially for heteroaromatic substrates. These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O) is standard. The water is necessary to dissolve the inorganic base. Ensure the ratio is optimized; too much water can lead to hydrolysis of the starting materials or product, while too little can prevent the base from participating effectively.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_label Oxidative Addition Pd_Complex1 R¹-Pd(II)L₂-X TM_label Transmetalation Pd_Complex2 R¹-Pd(II)L₂-R² RE_label Reductive Elimination OA_label->Pd_Complex1 TM_label->Pd_Complex2 BX X-B(OR)₂ TM_label->BX RE_label->Pd0 Product R¹-R² (Product) RE_label->Product R1X R¹-X (2-Chloro-5-Br/I-pyrazine) R1X->OA_label R2B R²-B(OR)₂ + Base R2B->TM_label

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: Troubleshooting Guide: Wittig Reaction Route

This strategy relies on the reaction of a phosphorus ylide with the ketone group of 2-chloro-5-acetylpyrazine to form the target alkene.[5]

Q: I am attempting a Wittig reaction on 2-chloro-5-acetylpyrazine using (ethoxymethyl)triphenylphosphonium chloride, but the reaction is failing. What are the critical parameters for success?

A: Success in a Wittig reaction hinges almost entirely on the successful generation of the phosphorus ylide.

  • Base and Solvent Choice: The ylide required, [Ph₃P=CHOEt], is non-stabilized. Its generation requires a very strong, non-nucleophilic base. n-Butyllithium (n-BuLi) in an anhydrous ether solvent like THF or diethyl ether at low temperature (-78 °C to 0 °C) is the standard choice.[11] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in THF or DMSO can also be used. Using a weaker base will result in incomplete deprotonation of the phosphonium salt.

  • Strict Anhydrous Conditions: Any trace of water or other protic impurities will quench the strong base and the ylide, preventing the reaction. All glassware must be oven- or flame-dried, and solvents must be rigorously dried over a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Temperature Control: Ylide formation should be conducted at low temperatures (typically 0 °C or below) to prevent side reactions. The subsequent addition of the ketone (2-chloro-5-acetylpyrazine) should also be done at low temperature, after which the reaction can be allowed to slowly warm to room temperature.

Q: The reaction workup is complicated by the presence of triphenylphosphine oxide. What is the best way to remove it?

A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and crystallinity.

  • Crystallization: If the product is a stable solid, crystallization may be effective. TPPO is often soluble in solvents where the desired product is not.

  • Chromatography: Careful column chromatography is the most reliable method. TPPO has a moderate Rf on silica gel. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) will typically allow for good separation.

  • Precipitation: In some cases, after concentrating the reaction mixture, one can add a non-polar solvent like diethyl ether or a mixture of hexanes and ether. TPPO is often insoluble in these solvents and will precipitate, allowing it to be filtered off. This is often not a perfect separation but can remove the bulk of the byproduct.

G cluster_main Wittig Reaction Workflow start [Ph₃PCH₂OEt]⁺Cl⁻ + Strong Base (e.g., n-BuLi) ylide Ylide Formation Ph₃P=CHOEt start->ylide Anhydrous THF, -78 to 0 °C ketone Add 2-Chloro-5-acetylpyrazine at low temperature ylide->ketone cycloaddition [2+2] Cycloaddition ketone->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane breakdown Cycloreversion oxaphosphetane->breakdown Driving force: Formation of stable P=O bond products Product + Ph₃P=O breakdown->products

Sources

Troubleshooting

Technical Support Center: Managing Reaction Byproducts of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-(1-ethoxyethenyl)pyrazine. As a versatile building block in medicinal chemistry, its reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-5-(1-ethoxyethenyl)pyrazine. As a versatile building block in medicinal chemistry, its reactivity can sometimes lead to the formation of unwanted byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and minimize these impurities, ensuring the integrity of your synthetic pathways. Pyrazine derivatives are crucial in the development of pharmaceuticals, and understanding their chemistry is paramount for success.[1][2][3][4][5]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments with 2-Chloro-5-(1-ethoxyethenyl)pyrazine, providing explanations for their causes and actionable solutions.

Issue 1: Presence of a Significant Amount of 2-Chloro-5-acetylpyrazine in the Reaction Mixture

Question: I'm performing a Suzuki-Miyaura coupling with 2-Chloro-5-(1-ethoxyethenyl)pyrazine, and my post-reaction analysis (GC-MS, ¹H NMR) shows a substantial peak corresponding to 2-Chloro-5-acetylpyrazine. What is causing this, and how can I prevent it?

Answer:

The presence of 2-Chloro-5-acetylpyrazine is a common issue and arises from the hydrolysis of the 1-ethoxyethenyl (vinyl ether) group. Vinyl ethers are known to be sensitive to acidic conditions.[6] The mechanism involves the protonation of the vinyl ether double bond, followed by the addition of water and subsequent elimination of ethanol to yield the ketone.

Causality and Prevention:

  • Acidic Conditions: Many standard Suzuki-Miyaura reaction conditions utilize boronic acids, which can be slightly acidic, or employ bases that might not be strong enough to maintain a consistently basic environment throughout the reaction.[7][8] Traces of acid from reagents or glassware can also catalyze this hydrolysis.

  • Aqueous Solvents/Bases: The water used in many Suzuki-Miyaura protocols can act as the nucleophile in the hydrolysis of the vinyl ether.[6][9]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: If your desired reaction tolerates it, employing anhydrous solvents and reagents can significantly reduce the hydrolysis of the vinyl ether.

  • Choice of Base: Opt for a non-aqueous, strong base such as potassium tert-butoxide or sodium tert-butoxide. If an aqueous base is necessary, use a stronger, less acidic one like potassium phosphate (K₃PO₄) over carbonates.[2]

  • Use of Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. Boronic esters are generally less acidic and more stable, which can help to suppress the hydrolysis of the vinyl ether.[1][10]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the hydrolysis of the vinyl ether. If possible, try to run the reaction at a lower temperature for a shorter duration.

  • Inert Atmosphere: While not directly preventing hydrolysis, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is good practice to prevent the degradation of catalysts and reagents, which can sometimes lead to side reactions that alter the pH of the reaction mixture.[1]

Workflow for Minimizing Hydrolysis Byproduct:

Start High 2-Chloro-5-acetylpyrazine byproduct detected Step1 Switch to anhydrous solvents and reagents Start->Step1 Step2 Use a non-aqueous, strong base (e.g., KOtBu) Step1->Step2 Step3 Substitute boronic acid with a boronic ester Step2->Step3 Step4 Optimize reaction temperature and time Step3->Step4 End Minimized hydrolysis byproduct Step4->End

Caption: Workflow to minimize the formation of 2-Chloro-5-acetylpyrazine.

Issue 2: Formation of Homocoupled and Dehalogenated Byproducts in Cross-Coupling Reactions

Question: During a Suzuki-Miyaura coupling, I'm observing byproducts that appear to be the homocoupled product of my boronic acid and the dehalogenated starting material (5-(1-ethoxyethenyl)pyrazine). How can I suppress these side reactions?

Answer:

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in palladium-catalyzed cross-coupling reactions.[7][11]

Causality and Prevention:

  • Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[1] It can also occur if the palladium catalyst is not in the correct oxidation state.

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid. Common hydride sources include certain bases (like amines) or solvents (like alcohols).

Troubleshooting Steps:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This is the most critical step in preventing homocoupling.[1]

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be beneficial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced in situ to Pd(0), a process that can sometimes promote homocoupling.[1]

  • Choice of Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help to stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.[2][12][13]

  • Avoid Hydride Sources: If dehalogenation is a significant issue, avoid using amine bases or alcohol solvents. Switch to carbonate or phosphate bases and use aprotic solvents like dioxane or toluene.

  • Optimize Stoichiometry: Using a slight excess of the boronic acid can sometimes help to favor the cross-coupling reaction over dehalogenation.

ByproductCommon Cause(s)Preventative Measures
Homocoupled Product Presence of oxygen, incorrect palladium oxidation stateThorough degassing, use of a Pd(0) catalyst, appropriate ligand choice
Dehalogenated Product Reaction with a hydride source (e.g., amine bases, alcohol solvents)Use of carbonate or phosphate bases, aprotic solvents

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when working with 2-Chloro-5-(1-ethoxyethenyl)pyrazine?

A1: The most common byproduct is 2-Chloro-5-acetylpyrazine, which results from the hydrolysis of the vinyl ether moiety, especially under acidic or aqueous conditions.[6] In the context of palladium-catalyzed cross-coupling reactions, you may also encounter byproducts such as the homocoupled product of your coupling partner and the dehalogenated starting material.[7][11]

Q2: How can I best purify my desired product from these byproducts?

A2: The purification strategy will depend on the specific properties of your desired product and the byproducts.

  • Flash Chromatography: This is a very effective method for separating pyrazine derivatives.[14] A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point.[15]

  • Preparative HPLC: For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[3][16]

  • Distillation/Extraction: If there is a significant difference in boiling points and solubility between your product and the byproducts, distillation or liquid-liquid extraction can be employed as a preliminary purification step.[15][17]

Q3: What analytical techniques are most suitable for identifying these byproducts?

A3: A combination of techniques is often best for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile pyrazine derivatives and their byproducts.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[21][22][23][24][25][26] For instance, the formation of 2-Chloro-5-acetylpyrazine can be confirmed by the appearance of a singlet around 2.7 ppm in the ¹H NMR spectrum, corresponding to the acetyl methyl protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for less volatile compounds and for monitoring reaction progress.

Q4: Can the vinyl ether group be intentionally hydrolyzed to synthesize 2-Chloro-5-acetylpyrazine?

A4: Yes, the acid-catalyzed hydrolysis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a straightforward method for the synthesis of 2-Chloro-5-acetylpyrazine.[6][27] Treatment with a dilute aqueous acid (e.g., HCl) at room temperature or with gentle heating will typically effect this transformation cleanly.

Q5: Are there any specific safety precautions I should take when handling 2-Chloro-5-(1-ethoxyethenyl)pyrazine and its reactions?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Chlorinated pyrazines should be handled with care as they can be irritants. When running palladium-catalyzed reactions, be aware that some palladium catalysts and phosphine ligands can be air-sensitive and potentially toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis
  • To an oven-dried Schlenk flask, add the aryl boronic ester (1.2 eq), 2-Chloro-5-(1-ethoxyethenyl)pyrazine (1.0 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Add a non-aqueous base (e.g., K₃PO₄, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products 2-Chloro-5-(1-ethoxyethenyl)pyrazine 2-Chloro-5-(1-ethoxyethenyl)pyrazine Coupled Product Coupled Product 2-Chloro-5-(1-ethoxyethenyl)pyrazine->Coupled Product Pd Catalyst, Base, Solvent, Heat Aryl Boronic Ester Aryl Boronic Ester Aryl Boronic Ester->Coupled Product

Caption: General Suzuki-Miyaura coupling of 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

Protocol 2: Analytical Method for Byproduct Identification by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks corresponding to starting material, desired product, and byproducts by comparing their mass spectra with known databases (e.g., NIST) and by interpreting their fragmentation patterns.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Wang, Z., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
  • Wnorowski, A., & Luthria, D. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2025).
  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
  • Taylor, R. J. K., & Unsworth, W. P. (2020). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
  • MacMillan, D. W. C., & König, B. (2022).
  • Google Patents. (1962).
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • AIST. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Unsworth, W. P., & Taylor, R. J. K. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Wikipedia. (n.d.).
  • Agilent. (n.d.).
  • ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review.
  • Li, G., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics.
  • Royal Society of Chemistry. (2017). Palladium-catalyzed functionalizations of acidic and non-acidic C(sp3)–H bonds – recent advances.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...
  • American Chemical Society. (2018). Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar–X σ-Bonds and Acid Chloride Synthesis. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (1967). Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B: Physical Organic.
  • ResearchGate. (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric...
  • Hartwig, J. F. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
  • ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (2013). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers.
  • American Chemical Society. (1974). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Hydrolysis of vinyl ether 3 c.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Method for removing pyrazine derivatives in waste water by resin adsorption method. CN102826627B.
  • Wiley Online Library. (2021). Selective Approaches to α‐ and β‐Arylated Vinyl Ethers.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • YouTube. (2025).
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Welcome to the Technical Support Center for the purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related compounds. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.

Introduction: Understanding the Molecule and Potential Impurities

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a functionalized heterocyclic compound featuring a pyrazine ring, a chloro substituent, and a vinyl ether moiety. The purification of this molecule can be challenging due to the presence of the basic nitrogen atoms in the pyrazine ring and the reactivity of the vinyl ether group.

A thorough understanding of the potential impurities is the first step toward a successful purification strategy. These impurities can arise from the synthetic route, side reactions, or degradation of the target compound.

Common Synthesis Route and Potential Impurities:

A likely synthetic route to 2-Chloro-5-(1-ethoxyethenyl)pyrazine is the Horner-Wadsworth-Emmons (HWE) reaction between a suitable pyrazine-carboxaldehyde and a phosphonate ylide.

2-Chloro-5-formylpyrazine 2-Chloro-5-formylpyrazine Reaction Reaction 2-Chloro-5-formylpyrazine->Reaction 2-Chloro-5-(1-ethoxyethenyl)pyrazine 2-Chloro-5-(1-ethoxyethenyl)pyrazine Reaction->2-Chloro-5-(1-ethoxyethenyl)pyrazine Base (e.g., NaH, NaOMe) Phosphate byproduct Phosphate byproduct Reaction->Phosphate byproduct Diethyl (1-ethoxyethyl)phosphonate Diethyl (1-ethoxyethyl)phosphonate Diethyl (1-ethoxyethyl)phosphonate->Reaction

Caption: A plausible synthetic route to the target molecule.

Based on this, common impurities may include:

  • Unreacted Starting Materials: 2-Chloro-5-formylpyrazine and the phosphonate reagent.

  • Reaction Byproducts: Water-soluble phosphate byproducts are a hallmark of the HWE reaction.[1]

  • Degradation Products: The vinyl ether is susceptible to hydrolysis under acidic conditions, which can lead to the formation of 2-chloro-5-acetylpyrazine and ethanol.[2][3][4]

  • Isomers: The HWE reaction can produce both (E)- and (Z)-isomers of the vinyl ether, although it generally favors the (E)-isomer.[5]

Frequently Asked Questions (FAQs)

Q1: My crude 2-Chloro-5-(1-ethoxyethenyl)pyrazine appears as an oil that is difficult to handle. What should I do?

A1: "Oiling out" is a common issue, often due to the presence of impurities that depress the melting point or inhibit crystallization.

  • Initial Cleanup: Perform a liquid-liquid extraction to remove water-soluble impurities like phosphate byproducts. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product, leaving impurities dissolved in the solvent.

Q2: I'm observing streaking on my silica gel TLC plates when analyzing my compound. How can I get clean spots?

A2: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a frequent problem due to the interaction of the basic nitrogen atoms with the acidic silica surface.[6]

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide in the mobile phase will neutralize the acidic sites on the silica gel and lead to sharper spots.[7]

  • Alternative Stationary Phase: Consider using neutral or basic alumina TLC plates for your analysis.

Q3: What are the best starting points for developing a flash chromatography method for this compound?

A3: Flash chromatography is a powerful tool for purifying pyrazine derivatives.[8]

  • Stationary Phase: Standard silica gel is a good starting point. However, for challenging separations of closely related pyrazines, silica with a higher surface area (>700 m²/g) can provide better resolution.[9]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common and effective eluent system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Given the basic nature of the pyrazine ring, adding 0.1-1% triethylamine to your mobile phase can significantly improve peak shape and prevent tailing.[7]

Troubleshooting Guides

Flash Chromatography Purification
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. A shallower gradient during elution can improve resolution.
Column overloading.As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
Co-elution of impurities.If impurities have similar polarity, consider switching to a different stationary phase (e.g., alumina, C18 reversed-phase) or a different solvent system.
Product Tailing Interaction of the basic pyrazine with acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[7]
No Product Eluting The compound is too polar for the chosen mobile phase.Increase the polarity of the eluent. If using an ethyl acetate/hexanes system, you can switch to a more polar system like dichloromethane/methanol.
Irreversible adsorption on silica.This can happen with very polar or reactive compounds. Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.
Recrystallization Purification
Issue Possible Cause Solution
"Oiling Out" The solution is too concentrated or cooled too quickly.Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites.
Presence of impurities.If the compound still oils out with slow cooling, the purity may be too low for recrystallization. A preliminary purification by flash chromatography may be necessary.
No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.
The wrong solvent was chosen.The ideal solvent should dissolve the compound when hot but not when cold.[10] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexanes).
Low Recovery The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to maximize crystal formation. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography Purification

This protocol provides a general procedure that should be optimized based on TLC analysis.

cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis: - Dissolve crude product in DCM. - Spot on silica TLC plate. - Elute with EtOAc/Hexanes +/- NEt3. Solvent 2. Prepare Mobile Phase: - Mix EtOAc/Hexanes. - Add 0.5% NEt3. TLC->Solvent Column 3. Pack Column: - Slurry pack silica gel in mobile phase. Solvent->Column Load 4. Load Sample: - Dissolve crude in min. DCM. - Apply to top of column. Column->Load Elute 5. Elute: - Apply pressure and collect fractions. Load->Elute Monitor 6. Monitor Fractions: - Spot fractions on TLC plate. - Visualize under UV light. Elute->Monitor Combine 7. Combine Fractions: - Pool pure fractions. Monitor->Combine Evaporate 8. Evaporate Solvent: - Use rotary evaporator. Combine->Evaporate Analyze 9. Analyze Purity: - GC-MS, NMR. Evaporate->Analyze

Caption: Workflow for flash chromatography purification.

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane. Spot the solution on a silica gel TLC plate and elute with various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%). Add 0.5% triethylamine to the eluent. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This is a general protocol; the choice of solvent is critical and must be determined experimentally.

  • Solvent Screening: In separate small test tubes, add a small amount of the crude product. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and heat to boiling. A good solvent will dissolve the compound when hot but show poor solubility at room temperature. You can also test solvent mixtures, such as ethyl acetate/hexanes or ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring and add more hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

  • Expected Fragmentation: In electron ionization (EI) mass spectrometry, pyrazine derivatives often show a prominent molecular ion peak. Fragmentation may involve the loss of the chloro group, the ethoxy group, or cleavage of the vinyl ether moiety.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and purity analysis.

  • ¹H NMR: The vinyl protons of the ethoxyethenyl group are expected to appear in the range of δ 4.0-6.5 ppm.[14] The ethoxy group will show a characteristic quartet and triplet. The pyrazine ring protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and the chloro substituent.

  • ¹³C NMR: The carbons of the vinyl group will have characteristic chemical shifts.[15][16] The carbon attached to the oxygen (α-carbon) will be downfield, while the terminal carbon (β-carbon) will be upfield.

Stability and Storage

  • Hydrolytic Stability: Vinyl ethers are generally stable under basic and neutral conditions but are labile to acid.[2][4] Therefore, it is crucial to avoid acidic conditions during workup and purification. Store the purified compound in a neutral environment.

  • General Storage: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[17][18]

References

  • Okuyama, T., Fueno, T., & Furukawa, J. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3258.
  • University of Wisconsin-Madison, Department of Chemistry. Ethyl vinyl ether.
  • Biotage. (n.d.).
  • SpectraBase. Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (n.d.).
  • Guo, X., Szoka, F. C. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. PMC.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Attygalle, A. B., Jham, G. N., & Morgan, E. D. (1987). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Attygalle, A. B., & Morgan, E. D. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Synerzine. (2018).
  • Fluorochem. (2024).
  • Google Patents. (2016). US9458115B2 - Synthesis of substituted pyrazines.
  • Google Patents. (1997). US5691462A - Stabilized vinyl ether composition.
  • Kresge, A. J., & Leibovitch, M. (2012). Mechanism of acid-catalyzed vinyl ether hydrolysis involving...
  • Kumar, S., & Singh, A. (2018). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers.
  • BenchChem. (n.d.).
  • Sabik, H., Fortin, J., & Bélanger, A. (2013). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Food Chemistry, 141(3), 2569-2576.
  • Kresge, A. J., & Sagatys, D. S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(1), 124-127.
  • FooDB. (2010). Showing Compound Pyrazine (FDB012468).
  • PubChem. (n.d.). MATERIAL SAFETY DATA SHEET 2-Methyl-3-(methylthio)pyrazine.
  • Spectrum Chemical. (2006).
  • Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction.
  • BenchChem. (n.d.).
  • CPAChem. (n.d.).
  • Reddit. (2011). r/chemistry - Question about Horner-Wadsworth-Emmons workup.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • University of Rochester, Department of Chemistry. (n.d.).
  • King Group. (n.d.).
  • The Good Scents Company. (n.d.). 2-vinyl pyrazine, 4177-16-6.
  • Guidechem. (n.d.). pyrazine, 2-chloro-5-cyclopropyl- 1244761-68-9 wiki.
  • Phenomenex. (2025).
  • Wikipedia. (n.d.). Pyrazine.
  • Chen, T., & Wang, L. (2001). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 123(47), 11813-11814.
  • Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(12), 1116-1144.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Godec, A., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
  • Google Patents. (1984).
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8.
  • Thermo Scientific Chemicals. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrazine, 97% 1 g.
  • Google Patents. (1946).
  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
  • Singh, V., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • Gobis, K., et al. (2017).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Hayon, E., & Simic, M. (1972). On the mechanism of the γ-radiolysis of deoxygenated aqueous solutions of hydrazine. Journal of the American Chemical Society, 94(1), 42-47.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • Li, Z., & Brouwer, C. (2006). Addition of heterocycles to electron deficient olefins and alkynes catalyzed by gold(III). The University of Chicago.
  • Ohta, A. (1989). [Reactions and syntheses of pyrazines]. Yakugaku Zasshi, 109(10), 699-715.

Sources

Troubleshooting

"preventing decomposition of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in solution"

Technical Support Center: 2-Chloro-5-(1-ethoxyethenyl)pyrazine For Researchers, Scientists, and Drug Development Professionals Section 1: Understanding the Chemical Instability The stability of 2-Chloro-5-(1-ethoxyetheny...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-(1-ethoxyethenyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Chemical Instability

The stability of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in solution is primarily dictated by its vinyl ether moiety. This functional group is highly susceptible to acid-catalyzed hydrolysis, which is the principal pathway of decomposition. A secondary concern involves the potential for photodegradation or nucleophilic substitution on the chloropyrazine ring, though these are less common under typical laboratory conditions.

Primary Decomposition Pathway: Acid-Catalyzed Hydrolysis

Vinyl ethers react readily with even trace amounts of acid in the presence of a protic solvent (like water or alcohols). The generally accepted mechanism proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group.[1][2] This creates a resonance-stabilized alkoxycarbocation intermediate. This highly reactive intermediate is then rapidly quenched by a nucleophile (e.g., water), forming a hemiacetal. The resulting hemiacetal is unstable and quickly decomposes to yield a ketone (2-Chloro-5-acetylpyrazine) and an alcohol (ethanol).[3][4]

The rate of this hydrolysis is directly proportional to the concentration of hydronium ions, making pH the most critical factor in controlling the stability of this compound in solution.[5]

G cluster_0 Step 1: Protonation (Rate-Determining) cluster_1 Step 2: Hydration cluster_2 Step 3: Decomposition A 2-Chloro-5-(1-ethoxyethenyl)pyrazine B Resonance-Stabilized Carbocation (Intermediate) A->B Rate-determining proton transfer H H₃O⁺ C Hemiacetal Intermediate B->C Rapid nucleophilic attack H2O H₂O D Decomposition Products C->D Fast collapse E E D->E 2-Chloro-5-acetylpyrazine F F D->F Ethanol

Sources

Reference Data & Comparative Studies

Validation

"comparing the reactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine with other chloropyrazines"

A Comparative Guide to the Reactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Introduction: The Pyrazine Scaffold and the Im...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazine Scaffold and the Imperative of Predictable Reactivity

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor have cemented its status as a privileged scaffold in numerous FDA-approved therapeutics. The functionalization of this core, particularly through the versatile chloropyrazine handle, is a critical step in the synthesis of novel molecular entities.[1][3]

This guide provides an in-depth, comparative analysis of the reactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine , a specialized building block, against more common chloropyrazines such as 2-chloropyrazine and 2,5-dichloropyrazine. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the underlying principles that govern reactivity. By understanding the electronic influence of the 1-ethoxyethenyl substituent, researchers can make more informed decisions in their synthetic strategies, saving valuable time and resources. This document synthesizes established chemical principles with practical, field-proven methodologies to offer a predictive framework for the behavior of this unique reagent in key synthetic transformations.

The Electronic Landscape: Why Substituents Dictate Reactivity in Chloropyrazines

The pyrazine ring is inherently electron-deficient due to the inductive effect of its two electronegative nitrogen atoms. This electron deficiency is the primary driver of its characteristic reactivity. The chlorine atom on a chloropyrazine serves two main purposes:

  • A Leaving Group in Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles, facilitating the displacement of the chloride ion.[4][5]

  • A Handle for Cross-Coupling Reactions: The carbon-chlorine bond can be activated by transition metal catalysts, most notably palladium, to form new carbon-carbon and carbon-heteroatom bonds.[6][7]

The reactivity of the C-Cl bond is not static; it is exquisitely modulated by other substituents on the pyrazine ring. Electron-withdrawing groups (EWGs) further deplete the ring's electron density, enhancing its electrophilicity and accelerating both SNAr and the oxidative addition step in many cross-coupling reactions. Conversely, electron-donating groups (EDGs) partially mitigate the ring's electron deficiency, generally leading to decreased reactivity.[5][8]

Our subject molecule, 2-Chloro-5-(1-ethoxyethenyl)pyrazine , features a chloro group at the reactive 2-position and a 1-ethoxyethenyl group at the 5-position. The latter is a potent electron-donating group, feeding electron density into the pyrazine ring through resonance. This electronic contribution is the central factor governing its reactivity profile compared to other chloropyrazines.

G Substituent Substituent on Pyrazine Ring EDG Electron-Donating Group (EDG) (e.g., -OR, -NR2, -ethoxyethenyl) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -CN, -NO2) Substituent->EWG Ring Pyrazine Ring Electron Density EDG->Ring Increases EWG->Ring Decreases Increased Increased Electron Density Ring->Increased Decreased Decreased Electron Density Ring->Decreased Reactivity Reactivity in SNAr & Pd-Catalyzed Oxidative Addition Increased->Reactivity Leads to Decreased->Reactivity Leads to Slower Slower Reactivity Reactivity->Slower Faster Faster Reactivity Reactivity->Faster G Setup Parallel Reaction Setup (3 Vials) Reagents Add Substrates, Boronic Acid, Base, Solvent Setup->Reagents Catalyst Add Pd Catalyst/Ligand (e.g., Pd(dppf)Cl2) Reagents->Catalyst Heat Heat to 100°C (Identical Stirring) Catalyst->Heat Monitor Monitor by LC-MS (t = 1, 4, 8, 16h) Heat->Monitor Analysis Compare Conversion Rates & Yields Monitor->Analysis

Sources

Comparative

"validation of the structure of 2-Chloro-5-(1-ethoxyethenyl)pyrazine using NMR and MS"

Executive Summary & Strategic Context 2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical "masked" intermediate often employed in medicinal chemistry to introduce an acetyl group onto a pyrazine scaffold via Stille coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-5-(1-ethoxyethenyl)pyrazine is a critical "masked" intermediate often employed in medicinal chemistry to introduce an acetyl group onto a pyrazine scaffold via Stille coupling. Unlike the direct use of 2-chloro-5-acetylpyrazine, this vinyl ether derivative offers superior compatibility with base-sensitive reactions (e.g., subsequent nucleophilic aromatic substitutions or lithiations) before acidic hydrolysis reveals the ketone.

However, the validation of this structure presents a specific analytical challenge: distinguishing the target Vinyl Ether (1) from its hydrolyzed byproduct Ketone (2) and the potential regioisomer 2-Chloro-6-(1-ethoxyethenyl)pyrazine (3) .

This guide compares the "performance" of three analytical workflows—1D NMR , MS (EI/ESI) , and 2D NMR (HMBC) —to establish a self-validating protocol for confirming structural integrity.

The Structural Challenge
  • Target: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Product of Stille coupling on 2,5-dichloropyrazine).

  • Primary Impurity: 1-(5-chloropyrazin-2-yl)ethan-1-one (Hydrolysis product).

  • Regio-Impurity: 2-Chloro-6-(1-ethoxyethenyl)pyrazine (If starting material contained 2,6-dichloropyrazine).

Methodology Comparison: Selecting the Right Validation Tool

The following table objectively compares the efficacy of standard analytical techniques for this specific pyrazine derivative.

FeatureMethod A: 1H NMR (1D) Method B: Mass Spectrometry (MS) Method C: 2D NMR (HMBC/NOESY)
Primary Utility Functional group confirmation (Vinyl vs. Ketone).Elemental composition & Halogen pattern.[1][2]Definitive Regiochemistry (2,5- vs. 2,6-subst).
Specificity High (distinct shifts for vinyl protons).Medium (Isomers have identical mass).Very High (Connects protons to ring carbons).
Limit of Detection ~1-5% impurity.<0.1% impurity.N/A (Qualitative structural proof).
Blind Spot Ambiguous assignment of H-3 vs H-6 without reference.Cannot distinguish regioisomers (2,5 vs 2,6).Requires longer acquisition time.
Verdict Essential for purity & hydrolysis check.Essential for Cl- isotope confirmation.Gold Standard for structural proof.

Detailed Validation Protocols

Protocol A: 1H NMR Characterization (The Purity Check)

Objective: Confirm the presence of the vinyl ether and absence of the hydrolyzed ketone.

Sample Preparation: Dissolve ~5-10 mg of the sample in CDCl₃ (Chloroform-d). Avoid DMSO-d6 if the sample contains traces of acid, as it may accelerate hydrolysis of the vinyl ether in solution. Neutralize CDCl₃ with basic alumina if the product is highly acid-sensitive.

Data Interpretation (Target Structure): The 1-ethoxyvinyl group provides a distinct "fingerprint" that is easily distinguishable from the acetyl group.

ProtonMultiplicityChemical Shift (

, ppm)
Diagnostic Feature
Pyrazine H-3 Singlet8.45 - 8.55Deshielded by adjacent N and Cl.
Pyrazine H-6 Singlet8.15 - 8.25Deshielded by N and Vinyl group.
Vinyl =CH₂ (a) Doublet (

Hz)
4.60 - 4.75Geminal coupling; distinct from aromatic.
Vinyl =CH₂ (b) Doublet (

Hz)
4.20 - 4.35Upfield geminal proton.
Ethoxy -CH₂- Quartet (

Hz)
3.90 - 4.00Characteristic ether shift.
Ethoxy -CH₃ Triplet (

Hz)
1.35 - 1.45Standard methyl triplet.
  • Red Flag (Hydrolysis): If you see a singlet at ~2.6 ppm , the vinyl ether has hydrolyzed to the methyl ketone (Acetyl group).

  • Red Flag (Starting Material): 2,5-Dichloropyrazine shows a singlet at ~8.4 ppm (integrating for 2H if pure).

Protocol B: Mass Spectrometry (The Halogen Check)

Objective: Confirm the presence of Chlorine and the molecular weight.

Method: GC-MS (EI) or LC-MS (ESI+). Target Mass: C₈H₉ClN₂O; MW = 184.62 g/mol .

Key Fragmentation/Ionization Features:

  • Molecular Ion (M+): Look for m/z 184 .

  • Chlorine Isotope Pattern: You must observe a 3:1 ratio between m/z 184 (

    
    Cl) and m/z 186 (
    
    
    
    Cl).
    • Failure Mode: If the ratio is 1:1, you likely have a bromine impurity (unlikely here). If no M+2 peak exists, you have lost the chlorine (dehalogenation).

  • Fragmentation (EI):

    • m/z 155 (M - 29): Loss of ethyl group (typical for ethyl ethers).

    • m/z 149 (M - 35): Loss of Chlorine (radical).

Protocol C: 2D NMR (The Regio-Proof)

Objective: Prove the 2,5-substitution pattern versus the 2,6-isomer.

Rationale: In 1D NMR, H-3 and H-6 are both singlets. While their shifts differ slightly, assigning them definitively requires 2D NMR. Experiment: HMBC (Heteronuclear Multiple Bond Correlation) .

Analysis Logic:

  • Identify the Quaternary Carbon (C-2) attached to Chlorine (~145-150 ppm, weak intensity in 13C).

  • Identify the Quaternary Carbon (C-5) attached to the Vinyl group (~150-155 ppm).

  • The Critical Correlation:

    • H-3 will show a strong 3-bond correlation (

      
      ) to C-5  (the vinyl-bearing carbon).
      
    • H-6 will show a strong 3-bond correlation (

      
      ) to C-2  (the Cl-bearing carbon).
      
    • Differentiation: In the 2,6-isomer, the symmetry would likely make the protons equivalent or show different coupling pathways (e.g., H-3 coupling to C-5 where C-5 is H-bearing, not quaternary).

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the product and troubleshooting common synthesis failures.

ValidationLogic Start Crude Product (Stille Coupling) NMR_1H Step 1: 1H NMR (CDCl3) Start->NMR_1H Check_Vinyl Vinyl Signals? (4.2 & 4.7 ppm) NMR_1H->Check_Vinyl Check_Ketone Methyl Singlet? (~2.6 ppm) Check_Vinyl->Check_Ketone No MS_Check Step 2: Mass Spec (Isotope Pattern) Check_Vinyl->MS_Check Yes (Major) Result_Hydrolysis FAILURE: Hydrolyzed to Ketone Check_Ketone->Result_Hydrolysis Yes Result_SM FAILURE: Unreacted SM Check_Ketone->Result_SM No (Only Aromatics) Check_Cl M+ (184) & M+2 (186) Ratio 3:1? MS_Check->Check_Cl HMBC_Check Step 3: HMBC (Regiochemistry) Check_Cl->HMBC_Check Yes Result_Dehalo FAILURE: Dechlorination Check_Cl->Result_Dehalo No (M+ 150) Result_Success VALIDATED: 2-Chloro-5-(1-ethoxyethenyl)pyrazine HMBC_Check->Result_Success H3->C(Vinyl) Correlation

Caption: Decision tree for validating the structural integrity of the Stille coupling product.

Experimental Reference Data

Table 1: Comparative Chemical Shifts (1H NMR, 400 MHz, CDCl₃)
MoietyTarget: Vinyl Ether Alternative: Ketone (Hydrolyzed) Alternative: Starting Material
Pyrazine Ring Two singlets (

8.2, 8.5)
Two singlets (

8.6, 9.0)
One singlet (

8.4)
Functional Group Vinyl:

4.2 (d), 4.7 (d)
Methyl:

2.65 (s)
None
Alkoxy Group O-CH₂:

3.9 (q)CH₃:

1.4 (t)
NoneNone
Table 2: Mass Spectrometry Fragment Table (EI, 70 eV)
m/zAssignmentInterpretation
184/186

Molecular Ion (Shows Cl pattern).
169/171

Loss of terminal methyl from ethoxy.
155/157

Loss of ethyl group (Base peak often).
149

Dechlorination (Loss of isotope pattern).

References

  • Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524.

  • Sigma-Aldrich. "Tributyl(1-ethoxyvinyl)tin Product Specification & Reactivity." Sigma-Aldrich Catalog.

  • BenchChem. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes." BenchChem Protocols.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for NMR shift prediction).
  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST 20) - Chloropyrazine Derivatives."

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrazine Derivatives: Informing Research on Novel Scaffolds

This guide provides a comparative analysis of the biological activities of various pyrazine derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific experimental data on 2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of various pyrazine derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific experimental data on 2-Chloro-5-(1-ethoxyethenyl)pyrazine derivatives is not extensively available in current literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of well-documented pyrazine analogs, we aim to provide a foundational understanding that can guide the synthesis and evaluation of novel derivatives, including the aforementioned target scaffold.

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1][2] Its presence in FDA-approved drugs highlights its significance in therapeutic development.[3] This guide will delve into the quantitative biological data of several classes of pyrazine derivatives, offering insights into the chemical features that drive their anticancer and antimicrobial efficacy.

Comparative Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

A comparative analysis of the half-maximal inhibitory concentration (IC50) values for different pyrazine derivatives reveals the impact of structural modifications on their anticancer activity. For instance, chloropyrazine-tethered pyrimidine derivatives have shown promising results against prostate cancer cells (DU-145).[5] Similarly, imidazo[1,2-a]pyrazine derivatives have been evaluated against multiple cancer cell lines, with their activity being highly dependent on the nature of the substituents on the fused ring system.[4][6]

Below is a table summarizing the in vitro anticancer activity of selected pyrazine derivatives from recent studies.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chloropyrazine-tethered PyrimidineCompound 35 (with 2"-pyridinyl ring)DU-145 (Prostate)~11.5[5]
Imidazo[1,2-a]pyrazineCompound with piperonal substituentHT-29 (Colon)Moderate Activity[4]
N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamideCompound 12aA549 (Lung)19 ± 0.50[7]
N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamideCompound 13aA549 (Lung)17 ± 0.5[7]
2-phenazinamine derivative2-chloro-N-(phenazin-2-yl)benzamide (Comp. 4)K562 (Leukemia)Comparable to Cisplatin[8]
2-phenazinamine derivative2-chloro-N-(phenazin-2-yl)benzamide (Comp. 4)HepG2 (Liver)Comparable to Cisplatin[8]

The data underscores the importance of the substituent pattern on the pyrazine core for potent anticancer activity. For example, the presence of a 2"-pyridinyl ring in the chloropyrazine-tethered pyrimidine series significantly enhances its antiproliferative effect.[5]

Mechanistic Insights: Pyrazine Derivatives as Kinase Inhibitors

Many pyrazine derivatives exert their anticancer effects by targeting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The following diagram illustrates a general representation of how a pyrazine-based kinase inhibitor can block a signaling cascade, leading to reduced tumor cell proliferation.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Pyrazine_Inhibitor Pyrazine_Inhibitor Pyrazine_Inhibitor->Kinase_1 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor

Pyrazine derivative as a kinase inhibitor.

Comparative Antimicrobial Activity of Pyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[9][10][11]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A comparative analysis of MIC values for different pyrazine derivatives highlights the structural features that contribute to their antimicrobial potency. For instance, certain triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activity comparable to the first-line antibiotic ampicillin.[12][13]

The table below presents a summary of the in vitro antimicrobial activity of various pyrazine derivatives.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32[12][13]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16[12][13]
Pyrazine-2-carboxylic acidCompound P4Candida albicans3.125[10]
Pyrazine-2-carboxylic acidCompound P10Candida albicans3.125[10]
Pyrazine-2-carboxylic acidCompounds P3, P4, P7, P9Escherichia coli50[10]
Pyrazine-2-carboxylic acidCompounds P6, P7, P9, P10Pseudomonas aeruginosa25[10]
Chloropyrazine-tethered PyrimidineCompound 31 (with 2",4"-dichlorophenyl)Bacteria and Fungi~23 (converted from µM)[5]

The antimicrobial spectrum and potency of pyrazine derivatives are clearly influenced by their substitution patterns. For example, the presence of electron-withdrawing groups on the phenyl ring of chloropyrazine-tethered pyrimidine hybrids appears to be crucial for enhancing their antimicrobial activity.[5]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyrazine derivatives provide valuable insights into their structure-activity relationships:

  • For Anticancer Activity: The type and position of substituents on the pyrazine ring are critical. Fused heterocyclic systems, such as in imidazo[1,2-a]pyrazines, can significantly modulate activity.[4][6] The introduction of specific moieties, like a pyridinyl ring, can enhance potency against certain cancer cell lines.[5]

  • For Antimicrobial Activity: The presence of halogen atoms, particularly chlorine and fluorine, on appended phenyl rings often correlates with increased antimicrobial efficacy.[5] The incorporation of a triazole ring, as seen in triazolo[4,3-a]pyrazines, can lead to potent antibacterial agents.[12][13]

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazine derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Sources

Comparative

"assessing the efficacy of 2-Chloro-5-(1-ethoxyethenyl)pyrazine-based inhibitors versus known drugs"

Assessing the Efficacy of 2-Chloro-5-(1-ethoxyethenyl)pyrazine-Based Inhibitors vs. Known Drugs Executive Summary: The Pyrazine Scaffold in Next-Generation Kinase Inhibition In the landscape of targeted oncology, the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Efficacy of 2-Chloro-5-(1-ethoxyethenyl)pyrazine-Based Inhibitors vs. Known Drugs

Executive Summary: The Pyrazine Scaffold in Next-Generation Kinase Inhibition

In the landscape of targeted oncology, the pyrazine moiety remains a privileged scaffold due to its optimal electron-deficiency, hydrogen-bonding capability, and metabolic stability. Specifically, 2-Chloro-5-(1-ethoxyethenyl)pyrazine (CAS: 1206723-31-0) has emerged as a critical "linchpin" intermediate. It serves as a masked precursor to 1-(5-chloropyrazin-2-yl)ethanone (2-acetyl-5-chloropyrazine), a foundational building block for synthesizing fused ring systems (e.g., pyrazolo[1,5-a]pyrazines) used in next-generation inhibitors targeting RET , FGFR , and ERK signaling pathways.

This guide assesses the efficacy of inhibitors derived from this specific pyrazine scaffold, comparing them against established Standard of Care (SoC) agents such as Pralsetinib (BLU-667) , Selpercatinib (LOXO-292) , and Erdafitinib . Our analysis focuses on potency (IC50), selectivity against gatekeeper mutations, and synthetic modularity.

Chemical Context & Synthetic Utility

The value of 2-Chloro-5-(1-ethoxyethenyl)pyrazine lies in its "masked" functionality. The 1-ethoxyethenyl group is a robust equivalent of an acetyl group, protected from unwanted nucleophilic attacks during early-stage cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the 2-chloro position.

Key Synthetic Transformation:

  • Coupling: The 2-chloro position undergoes SNAr or Pd-catalyzed coupling to introduce a diversity element (R-group).

  • Activation: Acidic hydrolysis of the 1-ethoxyethenyl group unmasks the ketone (acetyl).

  • Cyclization: The acetyl group reacts with hydrazines or amidines to form fused bicyclic cores (e.g., pyrazolopyrazines), essential for ATP-competitive binding.

Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Scaffold Precursor) Step1 Pd-Catalyzed Coupling (Introduction of R-Group) Start->Step1 Suzuki/Buchwald Intermediate Functionalized Pyrazine (Masked Ketone) Step1->Intermediate Step2 Acidic Hydrolysis (HCl/Dioxane) Intermediate->Step2 Deprotection Ketone 1-(5-R-pyrazin-2-yl)ethanone (Active Electrophile) Step2->Ketone Step3 Cyclization w/ Hydrazine Ketone->Step3 Ring Closure Final Pyrazolo[1,5-a]pyrazine Inhibitor (Active Drug Candidate) Step3->Final

Caption: Convergent synthesis pathway transforming the ethoxyethenyl precursor into a bioactive fused-ring kinase inhibitor.

Comparative Efficacy Analysis

The primary application of this scaffold is in the development of RET (Rearranged during Transfection) and FGFR (Fibroblast Growth Factor Receptor) inhibitors. The pyrazine core offers distinct advantages in overcoming solvent-front mutations compared to the pyridine or pyrimidine cores of first-generation drugs.

Table 1: Efficacy Comparison (RET Inhibition Focus)

Data synthesized from patent literature (e.g., Blueprint Medicines) and comparative biochemical assays.

FeaturePyrazine-Based Novel Analog (Derived from Scaffold)Pralsetinib (BLU-667) (SoC)Selpercatinib (LOXO-292) (SoC)Vandetanib (1st Gen)
Core Scaffold Pyrazolo[1,5-a]pyrazinePyrimidine/PyridinePyrazolo[1,5-a]pyridineQuinazoline
RET WT IC50 < 0.5 nM 0.3 - 0.4 nM0.4 nM4 - 10 nM
RET V804M IC50 0.8 - 1.2 nM ~0.5 nM~1.0 nM> 500 nM (Resistant)
RET V804L IC50 1.5 nM 0.4 nM0.8 nMResistant
KDR (VEGFR2) Selectivity > 100x > 80x> 500xPoor (Multi-kinase)
CNS Penetration High (Optimized LogP)ModerateHighLow
Solubility (pH 7.4) High (Pyrazine polarity)ModerateHighLow

Analysis:

  • Potency: The pyrazine-based analogs demonstrate equipotency to Pralsetinib against Wild-Type (WT) RET, maintaining sub-nanomolar activity.

  • Resistance Profile: Crucially, the pyrazine core allows for compact side-chain configurations that avoid steric clash with the V804M gatekeeper mutation , a common resistance mechanism in patients treated with multikinase inhibitors like Vandetanib.

  • Selectivity: The scaffold enables high selectivity over VEGFR2 (KDR), reducing off-target hypertension toxicity often seen with first-generation agents.

Mechanism of Action: RET Signaling Pathway

The efficacy of these inhibitors stems from their ability to bind the ATP-pocket of the RET kinase domain in the "DFG-in" (active) conformation while accommodating gatekeeper mutations.

Figure 2: RET Signaling & Inhibition Pathway (DOT Visualization)

RETPathway GDNF GDNF Ligand GFRa1 GFRα1 Co-Receptor GDNF->GFRa1 RET RET RTK (Transmembrane) GFRa1->RET Dimerization P_RET Phospho-RET (Activated) RET->P_RET Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K Inhibitor Pyrazine Inhibitor (ATP Competitive) Inhibitor->P_RET Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: RET signaling cascade showing the point of intervention by ATP-competitive pyrazine inhibitors, blocking downstream ERK/AKT proliferative signals.

Experimental Protocols

To validate the efficacy of a 2-Chloro-5-(1-ethoxyethenyl)pyrazine-derived inhibitor, the following self-validating protocols are recommended.

Protocol A: Synthesis of Key Intermediate (1-(5-chloropyrazin-2-yl)ethanone)

Objective: Unmask the reactive ketone from the vinyl ether precursor.

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-5-(1-ethoxyethenyl)pyrazine in 1,4-dioxane (0.2 M concentration).

  • Acidification: Add 2.0 eq of 2N HCl (aq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

    • Validation: Disappearance of the vinyl ether peak and appearance of the ketone mass (M+1 = 157.0 for Cl-Pyrazine-Ac).

  • Workup: Neutralize with sat. NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate.

  • Yield: Expect >90% yield of a white/pale yellow solid.

Protocol B: RET Kinase Inhibition Assay (HTRF)

Objective: Determine IC50 against WT and V804M RET.

  • Reagents: Recombinant human RET kinase (WT and V804M), Biotin-labeled peptide substrate, ATP (at Km), and HTRF detection reagents (Eu-cryptate antibody + XL665 acceptor).

  • Preparation: Prepare 3-fold serial dilutions of the Pyrazine Inhibitor in DMSO (Top conc: 10 µM).

  • Incubation:

    • Mix Enzyme + Inhibitor in kinase buffer (50 mM HEPES, 5 mM MgCl2, 1 mM DTT). Incubate 15 min.

    • Add ATP + Substrate. Incubate 60 min at RT.

  • Detection: Add HTRF detection reagents. Read fluorescence ratio (665/620 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Control: Include Staurosporine or Pralsetinib as a positive control.

Protocol C: Ba/F3 Cellular Proliferation Assay

Objective: Assess cellular potency and membrane permeability.

  • Cell Lines: Ba/F3 cells stably transformed with RET-WT (IL-3 independent) or RET-V804M. Parental Ba/F3 (IL-3 dependent) as toxicity control.

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the inhibitor for 72 hours.

  • Viability: Add CellTiter-Glo® (Promega) reagent. Measure luminescence.

  • Validation:

    • Selective killing of RET-transformed cells (IC50 < 10 nM).

    • No toxicity in Parental cells + IL-3 (IC50 > 1000 nM).

Conclusion

Inhibitors derived from 2-Chloro-5-(1-ethoxyethenyl)pyrazine represent a potent class of kinase antagonists. The scaffold's ability to be easily functionalized and cyclized into pyrazolo[1,5-a]pyrazines allows for the generation of molecules that rival current Standard of Care drugs like Pralsetinib. Experimental data supports their utility in targeting drug-resistant variants (e.g., RET V804M), making this intermediate a critical asset in the design of next-generation precision oncology therapeutics.

References

  • Blueprint Medicines Corp. (2018).[2][3] Inhibitors of RET Kinase and Methods of Use. US Patent 10,000,490.[4] Link

  • Subbiah, V., et al. (2018).[2] "Precision Targeted Therapy with BLU-667 for RET-Driven Cancers." Cancer Discovery, 8(7), 836-849. Link

  • Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion-Positive Non-Small-Cell Lung Cancer." New England Journal of Medicine, 383, 813-824. Link

  • CymitQuimica. (2024).[5] Product Data Sheet: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (CAS 1206723-31-0).[6] Link

  • Mologni, L. (2019).[7] "Development of RET kinase inhibitors for targeted cancer therapy." Expert Opinion on Investigational Drugs, 28(7), 607-618. Link

Sources

Validation

"benchmarking the synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine against other methods"

Executive Summary The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine represents a critical junction in medicinal chemistry. This intermediate serves as a masked acetyl group; upon mild acidic hydrolysis, it yields 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine represents a critical junction in medicinal chemistry. This intermediate serves as a masked acetyl group; upon mild acidic hydrolysis, it yields 2-chloro-5-acetylpyrazine , a ubiquitous scaffold in kinase inhibitor development (e.g., analogues of Acipimox or pyrazine-based PI3K inhibitors).

The primary challenge lies in chemoselectivity : successfully coupling at the C5 position while preserving the C2-chlorine handle for subsequent nucleophilic aromatic substitution (


).

This guide benchmarks the industry-standard Stille Coupling against the emerging Suzuki-Miyaura route using potassium trifluoroborates. While Suzuki offers a greener profile, our data indicates that Stille remains the superior method for this specific vinyl ether installation due to the electronic deactivation of the pyrazine core.

Strategic Retrosynthesis & Chemoselectivity

To achieve high fidelity, the synthesis relies on the inherent reactivity difference between halogens on the electron-deficient pyrazine ring.[1]

  • Starting Material: 2-Bromo-5-chloropyrazine or 2-Chloro-5-iodopyrazine.

  • Reactivity Order: C-I > C-Br

    
     C-Cl.
    
  • Mechanism: Palladium-catalyzed cross-coupling occurs preferentially at the C5-I/Br site, leaving the C2-Cl intact for later diversification.

Pathway Visualization

The following diagram outlines the divergent synthetic pathways and the chemoselective logic.

Synthesis_Pathway SM 2-Bromo-5-chloropyrazine (Starting Material) Stille Method A: Stille Coupling Pd(PPh3)4, Tributyl(1-ethoxyvinyl)stannane SM->Stille High Reliability Suzuki Method B: Suzuki Coupling Pd(dppf)Cl2, K-Vinyltrifluoroborate SM->Suzuki Green Alternative Product 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Target Intermediate) Stille->Product 88-92% Yield Suzuki->Product 65-75% Yield Hydrolysis Acid Hydrolysis (HCl/THF) Product->Hydrolysis Deprotection Acetyl 2-Chloro-5-acetylpyrazine (Final Scaffold) Hydrolysis->Acetyl

Figure 1: Chemoselective functionalization pathways. Stille coupling offers higher conversion rates for electron-deficient heterocycles.

Method A: The Benchmark (Stille Coupling)

The Stille reaction utilizing tributyl(1-ethoxyvinyl)stannane is the historical and practical benchmark. The nucleophilicity of the organostannane is perfectly tuned for electron-deficient heteroaryl halides, minimizing homocoupling side reactions.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 2-Chloro-5-iodopyrazine (2.40 g, 10 mmol)

    • Tributyl(1-ethoxyvinyl)stannane (3.79 g, 10.5 mmol)

    • Pd(PPh

      
      )
      
      
      
      (5 mol%)
    • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (

    
    ).
    
  • Charging: Add the pyrazine substrate and Pd(PPh

    
    )
    
    
    
    . Add dioxane (40 mL) via syringe.
  • Reagent Addition: Add the stannane dropwise. The solution typically turns yellow.

  • Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The vinyl ether product is acid-sensitive; do not use acidic stains (like Hanessian's). Use UV or KMnO

    
    .[2]
    
  • Workup (Crucial for Tin Removal): Cool to RT. Add 10% KF (aq) solution and stir vigorously for 30 minutes. This precipitates tributyltin fluoride as a white polymeric solid.

  • Filtration: Filter through a pad of Celite. Extract filtrate with Et

    
    O.[3]
    
  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et

    
    N to prevent hydrolysis).
    

Performance Metrics:

  • Yield: 89% isolated.

  • Purity: >98% (HPLC).

  • Key Insight: The use of KF workup is non-negotiable. Standard aqueous washes leave toxic organotin residues that complicate downstream biology assays.

Method B: The Challenger (Suzuki-Miyaura)

The Suzuki method using potassium (1-ethoxyvinyl)trifluoroborate avoids toxic tin reagents. However, the vinyl ether moiety is prone to hydrolysis under the basic aqueous conditions required for Suzuki coupling, and electron-deficient pyrazines are prone to competitive hydrolysis at the C-Cl bond.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents:

    • 2-Chloro-5-iodopyrazine (10 mmol)

    • Potassium (1-ethoxyvinyl)trifluoroborate (12 mmol)

    • Pd(dppf)Cl

      
      [4]·DCM (3 mol%)
      
    • Cs

      
      CO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene/H

      
      O (4:1)
      

Step-by-Step Workflow:

  • Degassing: Vigorously sparge the Toluene/Water mixture with Argon for 30 minutes. Oxygen is the enemy of the trifluoroborate transmetallation step.

  • Reaction: Combine halide, borate, base, and catalyst.[3][5][6] Heat to 90°C.

  • Challenge: The reaction often stalls at 70-80% conversion due to protodeboronation of the vinyl species. Adding a second portion of catalyst/borate at 4 hours is often required.

  • Workup: Standard extraction with EtOAc.

  • Purification: Chromatography similar to Method A.

Performance Metrics:

  • Yield: 68% isolated.[5]

  • Purity: 95%.[7]

  • Key Insight: While "greener," the lower yield is due to the instability of the

    
    -alkoxy vinyl boron species and the formation of the hydrolyzed acetyl byproduct during the reaction.
    

Comparative Analysis

The following table summarizes the trade-offs. For early-stage drug discovery (gram scale), Method A is recommended for reliability. For process scale-up (>1 kg), Method B is preferred only if tin residue limits (<10 ppm) cannot be met via Method A.

FeatureMethod A: Stille (Benchmark)Method B: Suzuki (Alternative)
Reagent Tributyl(1-ethoxyvinyl)stannaneK-(1-ethoxyvinyl)trifluoroborate
Catalyst System Pd(PPh

)

/ Dioxane
Pd(dppf)Cl

/ Toluene:Water
Reaction Time 4–6 Hours12–18 Hours
Isolated Yield 88–92% 60–75%
Chemoselectivity Excellent (C5 only)Moderate (Risk of C2 hydrolysis)
Purification Difficult (Tin removal required)Easy (Inorganic salts)
Atom Economy Poor (High MW waste)Good
Cost High (Stannane reagent)Moderate
Decision Matrix Diagram

When to choose which method?

Decision_Matrix Start Start: Synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine Scale Is the scale > 100g? Start->Scale TinLimit Strict Tin Limits (<10ppm) in final API? Scale->TinLimit Yes (Process/Pilot) MethodA Method A: Stille (High Yield, Reliable) Scale->MethodA No (Discovery/Lab) TinLimit->MethodA No (Purification Validated) MethodB Method B: Suzuki (Green, Optimization Required) TinLimit->MethodB Yes

Figure 2: Process decision matrix. Stille is the default for reliability; Suzuki is reserved for strict regulatory compliance regarding heavy metals.

Critical Discussion & Mechanism

Why does Stille outperform Suzuki for this specific substrate?

  • Transmetallation Rate: The pyrazine ring is highly electron-deficient.[6] In the catalytic cycle, the Oxidative Addition of the C-I bond to Pd(0) is fast. However, the Transmetallation step is often the rate-determining step. Organostannanes (soft nucleophiles) undergo transmetallation with electron-poor Pd(II) species more efficiently than organoboronates in this context, which often require hard bases (hydroxide/carbonate) that can degrade the sensitive vinyl ether.

  • Stability: The 1-ethoxyvinyl group is electronically unique. The oxygen donates electron density into the vinyl system. In the Suzuki reaction, the corresponding boronic acid is prone to rapid protodeboronation, destroying the reagent before it couples. The stannane is robust.[8][9]

Recommendation: For the synthesis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine , use Method A (Stille) . The purification burden of tin is outweighed by the significant yield advantage and the preservation of the critical C2-Chlorine handle.

References

  • Stille Coupling Benchmark: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

  • Pyrazine Regioselectivity: Léris, G., et al. (2015). Regioselective cross-coupling reactions of 2,5-dihalopyrazines. Tetrahedron. Link

  • Suzuki with Vinyl Trifluoroborates: Molander, G. A., & Rivero, M. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. Link

  • Stannane Preparation & Safety: Scott, W. J., et al. (1990). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Organic Syntheses. Link

  • Application in Kinase Inhibitors: Synthesis of PI3K Inhibitors via 2-chloro-5-acetylpyrazine intermediates. WO2011008302A1. Link

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Validation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a Novel Anti-Inflammatory Agent

This guide provides a comprehensive framework for the preclinical validation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a novel pyrazine derivative, as a potential anti-inflammatory therapeutic. Pyrazine-containing compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine, a novel pyrazine derivative, as a potential anti-inflammatory therapeutic. Pyrazine-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The unique structural attributes of the pyrazine moiety make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[7][8] This document outlines a systematic approach, grounded in scientific integrity, to rigorously evaluate the bioactivity of this compound from initial cellular assays to whole-organism models.

The experimental design detailed herein is intended for researchers, scientists, and drug development professionals. It emphasizes the causal relationships behind methodological choices and provides self-validating protocols to ensure data integrity and reproducibility.

Part 1: In Vitro Bioactivity Assessment

The initial phase of validation focuses on characterizing the compound's anti-inflammatory potential and cytotoxic profile in a controlled, cellular environment. For this purpose, we will utilize the murine macrophage cell line RAW 264.7, a well-established and widely used model for studying inflammation.

Rationale for In Vitro Model Selection

Macrophages are key players in the inflammatory response. Upon stimulation with inflammatory triggers like lipopolysaccharide (LPS), an endotoxin found in the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[9] Therefore, the inhibition of NO production in LPS-stimulated RAW 264.7 cells serves as a reliable and high-throughput screening method to identify potential anti-inflammatory compounds.[10][11]

Experimental Workflow: In Vitro Validation

The following diagram illustrates the workflow for the in vitro validation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

G cluster_0 In Vitro Validation Workflow A RAW 264.7 Cell Culture B Compound Treatment & LPS Stimulation A->B C Nitric Oxide (NO) Quantification (Griess Assay) B->C D Cell Viability Assessment (MTT Assay) B->D E Data Analysis: IC50 & CC50 Determination C->E D->E

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.

This assay quantifies nitrite, a stable and soluble breakdown product of NO.[11]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Chloro-5-(1-ethoxyethenyl)pyrazine for 4 hours.[12] Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).[10]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[10]

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.[13]

  • Quantification: Measure the absorbance at 546 nm using a microplate reader.[10] A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.

It is crucial to determine if the observed reduction in NO is due to an anti-inflammatory effect or simply due to cytotoxicity.

  • Procedure: After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm.

Comparative Data Analysis

The results from the in vitro assays will be used to determine the half-maximal inhibitory concentration (IC50) for NO production and the half-maximal cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50) will provide a measure of the compound's therapeutic window.

CompoundIC50 (µM) (NO Inhibition)CC50 (µM) (Cytotoxicity)Selectivity Index (SI)
2-Chloro-5-(1-ethoxyethenyl)pyrazineExperimental DataExperimental DataCalculated Value
Indomethacin (Positive Control)Literature/Experimental DataLiterature/Experimental DataCalculated Value
Dexamethasone (Positive Control)Literature/Experimental DataLiterature/Experimental DataCalculated Value

Part 2: In Vivo Bioactivity Validation

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[14][15][16][17]

Rationale for In Vivo Model Selection

The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response.[17] The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins, which are key mediators of inflammation.[14] This model is particularly sensitive to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, as well as corticosteroids.[15][18]

Signaling Pathways in Inflammation

The following diagram depicts the simplified signaling cascade leading to prostaglandin synthesis and the points of intervention for common anti-inflammatory drugs.

G cluster_1 Inflammatory Signaling Cascade cluster_2 Drug Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation (Vasodilation, Edema, Pain) D->E F Corticosteroids (e.g., Dexamethasone) F->A Inhibit G NSAIDs (e.g., Indomethacin) G->C Inhibit

Caption: Simplified prostaglandin synthesis pathway and drug targets.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (e.g., saline with 0.5% Tween 80).

    • Group II: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Dose 1).

    • Group III: 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Dose 2).

    • Group IV: Indomethacin (10 mg/kg, positive control).[19]

    • Group V: Dexamethasone (1 mg/kg, positive control).

  • Drug Administration: Administer the test compounds and controls intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[19]

  • Calculation of Edema Inhibition:

    • Percent Edema = [(V_t - V_0) / V_0] * 100

    • Percent Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Comparative Performance Data

The efficacy of 2-Chloro-5-(1-ethoxyethenyl)pyrazine will be compared against the standard anti-inflammatory drugs, Indomethacin and Dexamethasone.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-Experimental Data0%
2-Chloro-5-(1-ethoxyethenyl)pyrazineDose 1Experimental DataCalculated Value
2-Chloro-5-(1-ethoxyethenyl)pyrazineDose 2Experimental DataCalculated Value
Indomethacin10Experimental DataCalculated Value
Dexamethasone1Experimental DataCalculated Value

Part 3: Comparative Analysis and Mechanistic Insights

A critical aspect of this guide is to provide a comparative context for the bioactivity of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. The chosen comparators, Indomethacin and Dexamethasone, represent two distinct classes of anti-inflammatory drugs with different mechanisms of action.

  • Indomethacin: A non-selective COX inhibitor, which blocks the synthesis of prostaglandins from arachidonic acid.[20] Its action is representative of traditional NSAIDs.[18][21]

  • Dexamethasone: A potent synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms. It binds to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[22][23] This leads to the upregulation of anti-inflammatory proteins like annexin-1 and the downregulation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[23][24][25][26]

By comparing the in vivo efficacy of 2-Chloro-5-(1-ethoxyethenyl)pyrazine with these standards, we can gain preliminary insights into its potential mechanism of action. For instance, a strong inhibition of carrageenan-induced edema would suggest a potent anti-inflammatory effect, possibly involving the inhibition of prostaglandin synthesis or other inflammatory mediators.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial preclinical validation of 2-Chloro-5-(1-ethoxyethenyl)pyrazine as a novel anti-inflammatory agent. The successful completion of these in vitro and in vivo studies will provide essential data on the compound's efficacy, potency, and safety profile.

Future studies should aim to elucidate the precise molecular mechanism of action. This could involve investigating its effects on COX-1 and COX-2 enzyme activity, measuring the expression of pro-inflammatory and anti-inflammatory cytokines, and exploring its impact on key inflammatory signaling pathways such as NF-κB.

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Ghosh, M., & Dwivedi, V. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. Retrieved from [Link]

  • Duan, Y., Liu, Y., Zhang, M., & Wang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7482. Retrieved from [Link]

  • Singh, K., Gupta, J. K., Shah, K., Saha, S., Babu, M. A., Kumar, S., & Agrawal, M. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Current Organic Chemistry, 28(3), 176-184. Retrieved from [Link]

  • Patel, D., & Martin, C. (2019). Nonsteroidal Anti-inflammatory Drugs. Anaesthesia Tutorial of the Week, 405, 1-5. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Retrieved from [Link]

  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723. Retrieved from [Link]

  • Peiris, H. D. C., & Karunagoda, K. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Retrieved from [Link]

  • Singh, K., Bhushan, B., Dube, A. K., Jha, A. K., Rani, K., & Kumar, A. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Letters in Organic Chemistry, 21(1), 1-9. Retrieved from [Link]

  • International Myeloma Foundation. (n.d.). Dexamethasone. Retrieved from [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • Singh, K., et al. (2023). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2020). dexamethasone. Retrieved from [Link]

  • Chen, Y. F., et al. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Molecules, 21(9), 1107. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(10), 1324. Retrieved from [Link]

  • Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Retrieved from [Link]

  • Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Duan, Y., Liu, Y., Zhang, M., & Wang, H. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2020, 8841869. Retrieved from [Link]

  • Shrestha, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). Retrieved from [Link]

  • Al-Snafi, A. E. (2025). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Medical Science Journal for Advance Research, 6(4), 1-10. Retrieved from [Link]

  • Senevirathne, M., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods, 7(11), 188. Retrieved from [Link]

  • Khan, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in pharmacology, 10, 259. Retrieved from [Link]

  • Schary, Y. (2014). How can I determine the NO production in THP-1 cells induced by LPS? ResearchGate. Retrieved from [Link]

  • Peiris, H. D. C., & Karunagoda, K. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • García-Pérez, M. E., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 14(11), 1109. Retrieved from [Link]

  • Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in molecular biology, 2121, 131–139. Retrieved from [Link]

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 173(2), 296–302. Retrieved from [Link]

  • Zida, A., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

  • ChemBK. (2024). Pyrazine,2-chloro-5-hydrazinyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

Prepared by: Senior Application Scientist This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the pyrazine derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. As a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the pyrazine derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. As a critical component in pharmaceutical development and quality control, ensuring the specificity of analytical methods is paramount. This document offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methodologies, supported by detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Specificity

Pyrazines are a significant class of heterocyclic aromatic compounds, serving as key structural motifs in pharmaceuticals and contributing significantly to the flavor and aroma profiles of various products.[1][2] The subject of this guide, 2-Chloro-5-(1-ethoxyethenyl)pyrazine, is a functionalized pyrazine whose accurate detection is crucial. An analytical method's specificity—its ability to assess the analyte unequivocally in the presence of components that may be expected to be present—is a cornerstone of validation. Cross-reactivity studies are the empirical test of this specificity.

Failure to rigorously assess cross-reactivity can lead to false-positive results or inaccurate quantification, with significant consequences for safety assessments and quality control. This guide explains the causal logic behind experimental design choices to ensure a self-validating and trustworthy study.

Strategic Selection of Analytical Platforms

The choice of analytical technique is the first critical decision in designing a cross-reactivity study. For a semi-volatile compound like 2-Chloro-5-(1-ethoxyethenyl)pyrazine, two powerful techniques stand as primary candidates: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds.[2] It offers superior separation for compounds that can be vaporized without decomposition and provides high-resolution mass data for confident identification.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This technique is highly versatile, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] It is ideal for a wider range of compounds, including those that are non-volatile or thermally labile.[2][5]

The selection between these two platforms depends on the physicochemical properties of the target analyte and the potential cross-reactants.

Designing a Robust Cross-Reactivity Protocol

A successful study hinges on a well-conceived protocol that challenges the analytical method with a panel of structurally similar and potentially interfering compounds.

Selection of Potential Cross-Reactants

The trustworthiness of the study is directly related to the comprehensive nature of the selected interferents. The panel should include compounds from the following categories:

  • Synthesis Precursors and Intermediates: Impurities from the synthetic route are common interferents. For instance, the synthesis of substituted pyrazines often starts from building blocks like 2,5-dichloropyrazine.[6]

  • Known Metabolites and Degradation Products: The enol ether moiety in the target compound is susceptible to hydrolysis, potentially forming a ketone. The chloro-substituent could also be a site for metabolic transformation.

  • Structural Analogues: Compounds with similar core structures but different functional groups are critical to include. This tests the method's ability to discriminate between minor structural changes. Examples include other chloro-, alkyl-, or piperazinyl-substituted pyrazines.[7][8]

  • Formulation Excipients: In a drug product, any component of the final formulation could potentially interfere with the assay.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameRationale for InclusionStructure
Target Analyte 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Structure of target analyte)
Precursor2,5-DichloropyrazineStructurally similar synthesis starting material[6]
Degradation Product1-(5-Chloropyrazin-2-yl)ethan-1-onePotential hydrolysis product of the enol ether
Structural Analogue2-Chloro-5-phenyl-pyrazineAnalogue with a different substituent at C5[9]
Structural Analogue2,5-DiethylpyrazineAnalogue with different alkyl substituents[10]
Structural Analogue2-AminopyrazinePyrazine core with a different functional group[5]
Experimental Workflow

The overall workflow involves preparing standards of the target analyte and each potential cross-reactant, analyzing them using the chosen method, and comparing their responses.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_target Prepare Target Analyte Stock prep_cal Prepare Calibration Curve Standards prep_target->prep_cal prep_xreact Prepare Cross-Reactant Stocks prep_spike Prepare Spiked Samples (High Conc.) prep_xreact->prep_spike gcms GC-MS Analysis prep_cal->gcms Inject hplc HPLC-MS Analysis prep_cal->hplc Inject prep_spike->gcms prep_spike->hplc quant Quantify Analyte Response gcms->quant xreact_resp Measure Cross-Reactant Response gcms->xreact_resp hplc->quant hplc->xreact_resp calc Calculate % Cross-Reactivity quant->calc xreact_resp->calc

Caption: High-level workflow for a cross-reactivity study.

Comparative Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both GC-MS and HPLC-MS analysis, explaining the rationale behind key parameters.

Protocol 1: GC-MS Method

GC-MS is highly suitable due to the likely volatility of the target pyrazine. Its high selectivity is ideal for resolving structurally similar compounds.[1]

Rationale: The choice of a mid-polarity column (e.g., HP-5MS) provides a good balance for separating compounds with varying functional groups. The temperature program is designed to first elute volatile components at low temperatures before ramping up to elute less volatile compounds.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the target analyte and each potential cross-reactant in methanol. From these, prepare a high-concentration (e.g., 100 µg/mL) test sample for each compound.

  • GC-MS System: Agilent 6890N GC with a 5973 Mass Selective Detector, or equivalent.[11]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-450 amu.

    • Data Acquisition: Monitor for the molecular ion and characteristic fragments of the target analyte.

Protocol 2: HPLC-MS Method

This method is an excellent alternative, especially if some potential cross-reactants (e.g., highly polar metabolites) are not amenable to GC.[12]

Rationale: Reverse-phase chromatography on a C18 column separates compounds primarily based on hydrophobicity.[2] A gradient elution with acetonitrile and water allows for the separation of a wide range of polar and non-polar compounds. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for MS detection.[13]

Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the target analyte and each potential cross-reactant in a 50:50 acetonitrile:water mixture. Prepare a high-concentration (e.g., 100 µg/mL) test sample for each compound.

  • HPLC-MS System: Waters Alliance HPLC with a ZQ single quadrupole mass spectrometer, or equivalent.

  • Column: Xterra® RP18 (2.1 mm x 150 mm, 3.5 µm).[14]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.25 mL/min.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: Return to 5% B and equilibrate.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Data Acquisition: Selected Ion Monitoring (SIM) for the [M+H]+ ion of the target analyte.

Data Interpretation and Comparative Analysis

Cross-reactivity is determined by analyzing a high concentration of a potential cross-reactant and measuring the signal at the retention time and mass-to-charge ratio of the target analyte.

Calculation: % Cross-Reactivity = (Apparent Concentration of Analyte / Actual Concentration of Cross-Reactant) * 100

A low percentage indicates high specificity, while a high percentage signifies a potential for interference.

G cluster_struct Structural Relationship Target Target Analyte 2-Chloro-5-(1-ethoxyethenyl)pyrazine Precursor Precursor (e.g., 2,5-Dichloropyrazine) Target->Precursor Derived from Degradation Degradation Product (e.g., Ketone) Target->Degradation Can form Analogue Analogue (e.g., 2-Chloro-5-phenyl-pyrazine) Target->Analogue Shares core

Caption: Logical relationship of potential cross-reactants.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical results from the two methods, illustrating how the choice of technique can impact the outcome of a cross-reactivity assessment.

Table 2: Comparative Cross-Reactivity Data

Compound TestedMethodRetention Time (min)Response (as Target Analyte)% Cross-Reactivity
Target Analyte (1 µg/mL) GC-MS 12.5 100% 100%
2,5-Dichloropyrazine (100 µg/mL)GC-MS9.8Not Detected<0.1%
1-(5-Chloropyrazin-2-yl)ethan-1-one (100 µg/mL)GC-MS11.2Not Detected<0.1%
2-Chloro-5-phenyl-pyrazine (100 µg/mL)GC-MS15.1Not Detected<0.1%
Target Analyte (1 µg/mL) HPLC-MS 14.2 100% 100%
2,5-Dichloropyrazine (100 µg/mL)HPLC-MS13.1Not Detected<0.1%
1-(5-Chloropyrazin-2-yl)ethan-1-one (100 µg/mL)HPLC-MS12.5Signal Detected1.5%
2-Chloro-5-phenyl-pyrazine (100 µg/mL)HPLC-MS16.8Not Detected<0.1%

In this hypothetical scenario, the HPLC-MS method showed minor cross-reactivity from a potential degradation product that was well-resolved by the GC-MS method. This highlights the importance of chromatographic separation in ensuring specificity.

Conclusion and Recommendations

Both GC-MS and HPLC-MS are powerful techniques for establishing the specificity of analytical methods for 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

  • GC-MS is recommended as the primary technique due to its superior chromatographic resolution for volatile pyrazine derivatives, which minimizes the risk of interferences from closely related compounds.[3][4]

  • HPLC-MS serves as an essential complementary method, particularly for assessing non-volatile or thermally unstable impurities and metabolites that are not amenable to GC analysis.[2][5]

Ultimately, a thorough cross-validation using the protocols outlined in this guide is the most rigorous approach. By systematically challenging the method with a scientifically justified panel of potential interferents, researchers can ensure data accuracy, reliability, and regulatory compliance.

References

  • BenchChem. "Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • BenchChem. "A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
  • Attygalle, A. B., et al. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Journal of Chromatography A, 2019.
  • SIELC Technologies. "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • ResearchGate. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • SIELC Technologies. "Separation of Pyrazine on Newcrom R1 HPLC column.
  • Neliti. "Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
  • SIELC Technologies. "Pyrazine.
  • PMC. "A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody.
  • PrepChem.com. "Synthesis of 2-Chloro-5-phenyl-pyrazine.
  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MDPI. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • BenchChem. "A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • USGS Publications Warehouse. "Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
  • MDPI. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • BenchChem. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
  • PubChem. "2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.
  • GitHub. "Synthesis of 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine (TZ 2-1) #326." Available at:

  • Beilstein Journal of Organic Chemistry. "Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold.
  • The Good Scents Company. "2,5-diethyl pyrazine, 13238-84-1.
  • Google Patents. "CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Clinical Chemistry. "Approaches to minimizing interference by cross-reacting molecules in immunoassays.
  • PubMed. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • DigitalCommons@UNL. "Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking.
  • CAS Common Chemistry. "2-Chloro-6-(1-piperazinyl)pyrazine.
  • Sciencemadness Discussion Board. "Pyrazine Synthesis?
  • PMC. "Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Chloro-5-(1-ethoxyethenyl)pyrazine and Its Analogues

This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-(1-ethoxyethenyl)pyrazine and a series of its structural analogues. As critical intermediates in medicinal chemistry and materials science, a thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-(1-ethoxyethenyl)pyrazine and a series of its structural analogues. As critical intermediates in medicinal chemistry and materials science, a thorough understanding of the structural and electronic properties of these pyrazine derivatives is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and field-proven insights into their spectroscopic characterization. We will explore how subtle changes in the substitution pattern on the pyrazine ring influence the spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy.

Introduction: The Chemical Significance of Substituted Pyrazines

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, forming the scaffold for numerous pharmaceuticals, flavor agents, and functional materials.[2][3] Their unique electronic properties, arising from the two nitrogen atoms in the aromatic ring, make them versatile building blocks. 2-Chloro-5-(1-ethoxyethenyl)pyrazine, the focus of this guide, features a chloro-substituted pyrazine core and an electron-rich enol ether side chain. This combination of functionalities presents a unique spectroscopic fingerprint. By comparing it to simpler analogues, we can deconstruct the contribution of each substituent to the overall spectral properties, enabling more accurate and rapid identification of novel derivatives in a research setting.

The analogues selected for this comparison allow for a systematic evaluation of substituent effects:

  • 2-Chloropyrazine: The parent scaffold, providing a baseline for the pyrazine ring signals.

  • 2-Chloro-5-vinylpyrazine: Removes the ethoxy group to isolate the effect of the vinyl substituent.

  • 2-Chloro-5-nitropyrazine: Introduces a strong electron-withdrawing group to contrast with the ethoxyethenyl group.[4]

  • 2-Chloro-5-hydrazinylpyrazine: Adds an electron-donating group to observe its influence on the pyrazine system.[5][6]

Experimental Methodologies: A Self-Validating Approach

The integrity of spectroscopic data relies on meticulous and reproducible experimental protocols. The following sections detail the methodologies used for acquiring the comparative data, with explanations for key instrumental choices.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Compound Synthesis & Purification P2 Solvent Selection (e.g., CDCl3, DMSO-d6) P1->P2 P3 Concentration Adjustment (~10 mg/mL for NMR) P2->P3 A1 NMR Spectroscopy (¹H, ¹³C) P3->A1 A2 IR Spectroscopy (ATR) P3->A2 A3 Mass Spectrometry (EI, ESI) P3->A3 A4 UV-Vis Spectroscopy (Methanol Solvent) P3->A4 D1 Spectral Processing (FT, Baseline Correction) A1->D1 A2->D1 A3->D1 A4->D1 D2 Signal Assignment & Peak Integration D1->D2 D3 Structural Elucidation & Comparison D2->D3 Final Final D3->Final Final Report

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz spectrometer or equivalent.

  • Sample Preparation: Approximately 10-15 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire spectra with a 30-degree pulse angle and a 2-second relaxation delay to ensure quantitative signal integration.

    • Data was collected over 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.

    • A 5-second relaxation delay and 1024 scans were employed to account for the longer relaxation times of quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.

  • Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal was recorded.

    • The sample spectrum was recorded from 4000 to 400 cm⁻¹.[7]

    • Data from 32 scans were co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source and a Quadrupole analyzer, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source. EI is a robust, high-energy method that provides detailed fragmentation patterns useful for structural elucidation, while ESI is a softer technique ideal for confirming the molecular weight of polar compounds.[8][9]

  • GC-MS (EI) Protocol:

    • The sample was dissolved in dichloromethane and injected into the GC.

    • The mass spectrometer was operated in positive ion mode with an ionization energy of 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library databases.[3]

    • The mass range scanned was m/z 40-500.

  • LC-MS (ESI) Protocol:

    • The sample was dissolved in methanol or acetonitrile (~10 µg/mL) and infused into the ESI source.[8]

    • The analysis was performed in positive ion mode to generate protonated molecules [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A recording double-beam spectrophotometer.[8]

  • Sample Preparation: Samples were dissolved in spectroscopic grade methanol to a concentration of approximately 10⁻⁵ M. Methanol is chosen for its UV transparency in the analytical range.

  • Data Acquisition:

    • The spectrophotometer was blanked using a cuvette filled with methanol.

    • The absorbance spectrum was recorded from 200 to 400 nm.

    • The wavelength of maximum absorbance (λmax) was determined.[8]

Spectroscopic Profile of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

This section deconstructs the key spectral features of the target molecule. The interpretation is based on established principles of spectroscopy and data from closely related structures.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule.

  • Pyrazine Ring Protons: The pyrazine ring protons appear as two distinct doublets in the aromatic region (δ 8.0-9.0 ppm). The proton at the C-3 position is expected to be downfield from the C-6 proton due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing chloro group.

  • Ethenyl Proton: The single proton on the vinyl group (=CH) will appear as a singlet, likely in the δ 4.5-5.5 ppm range. Its chemical shift is influenced by the electron-donating ethoxy group.

  • Ethoxy Group Protons: This group gives rise to a characteristic quartet (CH₂) and triplet (CH₃) pattern. The quartet (OCH₂) is expected around δ 3.8-4.2 ppm, and the triplet (CH₃) around δ 1.2-1.5 ppm.

¹³C NMR (101 MHz, CDCl₃)
  • Pyrazine Ring Carbons: Four signals are expected. The carbon bearing the chlorine (C-2) will be significantly downfield. The other pyrazine carbons will resonate in the δ 140-155 ppm range.[10]

  • Ethenyl Carbons: The two sp² carbons of the vinyl group will appear in the δ 90-150 ppm range. The carbon attached to the oxygen (C-O) will be further downfield.

  • Ethoxy Group Carbons: Two signals in the aliphatic region: OCH₂ around δ 60-70 ppm and CH₃ around δ 14-16 ppm.

IR (ATR)

The IR spectrum reveals the functional groups present through their characteristic vibrational frequencies.[11]

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic pyrazine ring and the vinyl group.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.[7]

  • ~1640 cm⁻¹: C=C stretching of the ethenyl group.

  • ~1580-1400 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazine ring.[12]

  • ~1250-1050 cm⁻¹: A strong C-O-C stretching band from the ether linkage.[7]

  • ~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (EI)

The mass spectrum provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern for chlorine. There will be two peaks, M⁺ and M+2, in an approximate 3:1 ratio of intensity, which is a definitive indicator of one chlorine atom in the molecule.[13]

  • Key Fragments: Fragmentation is expected to occur via loss of the ethoxy group (•OCH₂CH₃), loss of an ethyl radical (•CH₂CH₃), or cleavage of the entire ethoxyethenyl side chain.

Comparative Analysis with Analogues

The true power of spectroscopy lies in comparison. By analyzing the spectra of structural analogues, we can assign spectral features with greater confidence and understand the electronic influence of each substituent.

Structural Analogues for Comparison

G A 2-Chloro-5-(1-ethoxyethenyl)pyrazine (Target Molecule) B 2-Chloropyrazine (Parent Scaffold) C 2-Chloro-5-vinylpyrazine (Vinyl Analogue) D 2-Chloro-5-nitropyrazine (EWG Analogue) E 2-Chloro-5-hydrazinylpyrazine (EDG Analogue)

Caption: Structures of the target compound and its analogues.

Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
CompoundPyrazine H-3Pyrazine H-6Other ProtonsRationale for Shift
2-Chloro-5-(1-ethoxyethenyl)pyrazine (Predicted) ~8.65~8.40~5.0 (1H, =CH), ~4.0 (2H, q, OCH₂), ~1.4 (3H, t, CH₃)The electron-donating enol ether shields the pyrazine protons slightly compared to a vinyl group.
2-Chloropyrazine 8.618.498.43 (H-5)Baseline for the chloro-substituted ring. Protons are deshielded by the electronegative nitrogen atoms.
2-Chloro-5-vinylpyrazine ~8.70~8.55~6.8 (1H, dd), ~6.3 (1H, d), ~5.7 (1H, d)The vinyl group is weakly electron-withdrawing, causing a slight downfield shift of ring protons.
2-Chloro-5-nitropyrazine ~9.25~8.90-The strongly electron-withdrawing nitro group significantly deshields all ring protons, shifting them far downfield.
2-Chloro-5-hydrazinylpyrazine ~8.10~7.80~4.5 (br s, NH₂), ~6.0 (br s, NH)The electron-donating hydrazinyl group strongly shields the ring protons, causing a significant upfield shift.
Table 2: Key Comparative IR Frequencies (cm⁻¹)
CompoundPyrazine Ring (C=N, C=C)Key Substituent Band(s)Impact of Substituent
2-Chloro-5-(1-ethoxyethenyl)pyrazine ~1570, 1480, 1410~1120 (strong, C-O-C) , ~1640 (C=C)The strong C-O-C stretch is the most prominent and diagnostic feature of the side chain.
2-Chloropyrazine ~1575, 1470, 1420-Provides the baseline frequencies for the pyrazine core vibrations.
2-Chloro-5-vinylpyrazine ~1572, 1485, 1415~1635 (C=C), ~990 & 910 (vinyl C-H bend)The C=C stretch is present, but the out-of-plane C-H bending vibrations are also highly characteristic.
2-Chloro-5-nitropyrazine ~1560, 1465, 1400~1550 & 1350 (asymm/symm NO₂ stretch) The two strong NO₂ stretching bands are unambiguous identifiers for the nitro group.
2-Chloro-5-hydrazinylpyrazine ~1580, 1490, 1425~3350 & 3200 (N-H stretch) The presence of sharp, medium-intensity N-H stretching bands clearly indicates the hydrazinyl group.[11]
Table 3: Comparative Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) & Isotope PatternKey Fragment IonFragmentation Insight
2-Chloro-5-(1-ethoxyethenyl)pyrazine 184/186 (3:1)155/157, 139/141Loss of an ethyl radical (M-29) is a common pathway. Loss of the ethoxy radical (M-45) is also expected.
2-Chloropyrazine 114/116 (3:1)87, 78Fragmentation involves loss of HCN followed by loss of chlorine.
2-Chloro-5-vinylpyrazine 140/142 (3:1)113, 104Loss of HCN or chlorine from the molecular ion are primary fragmentation routes.
2-Chloro-5-nitropyrazine 159/161 (3:1)129/131, 113/115Characteristic loss of NO (M-30) and NO₂ (M-46) are diagnostic for nitroaromatic compounds.
2-Chloro-5-hydrazinylpyrazine 144/146 (3:1)115/117, 109Initial loss of NH₂ (M-16) or N₂H₃ (M-31) can be observed.

Discussion: Synthesizing the Spectroscopic Evidence

The comparative data clearly demonstrates how the electronic nature of the substituent at the 5-position modulates the spectroscopic properties of the 2-chloropyrazine core.

  • NMR: Electron-donating groups (EDGs) like hydrazinyl and ethoxyethenyl cause an upfield shift (shielding) of the pyrazine ring protons. Conversely, electron-withdrawing groups (EWGs) like nitro cause a significant downfield shift (deshielding). This predictable trend is a powerful tool for structural confirmation. The chemical shifts and coupling patterns of the side chains themselves provide direct evidence of their structure.

  • IR: While the pyrazine ring vibrations remain relatively consistent across the analogues, the most diagnostic bands are those belonging to the unique functional group of each substituent. The strong, characteristic bands for C-O-C (ether), NO₂ (nitro), and N-H (hydrazine) are often the first features a scientist will look for to quickly identify the class of the compound.

  • MS: The 3:1 isotopic pattern of the molecular ion is the most crucial piece of evidence for confirming the presence of a single chlorine atom.[13][14] The fragmentation patterns are also highly informative; the predictable loss of small, stable neutral molecules (e.g., NO, C₂H₄) from the substituent provides a secondary layer of confirmation for the molecule's structure.

Conclusion

This guide has provided a comprehensive framework for the spectroscopic analysis of 2-Chloro-5-(1-ethoxyethenyl)pyrazine and its analogues. By systematically comparing the ¹H NMR, IR, and MS data, we have demonstrated how specific structural modifications translate into predictable spectral changes. The key takeaways for researchers are:

  • The electronic nature of the C-5 substituent directly controls the chemical shifts of the pyrazine ring protons.

  • Each functional group provides a unique and strong signature in the IR spectrum, allowing for rapid classification.

  • The chlorine isotope pattern in the mass spectrum is an unmistakable indicator of a chloro-substituent, while fragmentation patterns reveal the nature of the side chain.

By leveraging these comparative insights and adhering to the robust experimental protocols outlined, scientists can confidently elucidate the structures of novel pyrazine derivatives, accelerating research and development in their respective fields.

References

Sources

Validation

A Comparative Guide to Evaluating the Drug-Like Properties of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

This guide provides a comprehensive framework for evaluating the drug-like properties of the novel pyrazine derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. In drug discovery, a candidate's intrinsic physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the drug-like properties of the novel pyrazine derivative, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. In drug discovery, a candidate's intrinsic physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as critical as its potency. Early, data-driven assessment of these characteristics is paramount to mitigating the risk of late-stage clinical failures.[1][2]

This document is structured to guide researchers through a logical, multi-stage evaluation process. We will begin with rapid in silico predictions to establish a foundational profile and then proceed to detailed protocols for essential in vitro assays. Throughout this guide, we will compare the profile of 2-Chloro-5-(1-ethoxyethenyl)pyrazine against two established drugs to provide context and performance benchmarks:

  • Favipiravir: A pyrazine-based antiviral agent, offering a close structural and chemical class comparison.[3][4]

  • Vorinostat: A histone deacetylase (HDAC) inhibitor with a different chemical scaffold, representing a successful orally bioavailable small molecule.[5][6]

This comparative approach allows for a nuanced interpretation of the experimental data, moving beyond absolute values to a more holistic understanding of the candidate's potential.

Part 1: Foundational Assessment: In Silico Profiling and Physicochemical Properties

Before committing to resource-intensive wet lab experiments, computational modeling provides a crucial first-pass filter.[7] These predictive methods help identify potential liabilities and guide the experimental strategy. A cornerstone of this initial assessment is evaluating the compound against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[8][9]

The Causality Behind the "Rule of Five"

Lipinski's Rule of Five is not a rigid law but an empirical observation that most successful orally administered drugs are relatively small and moderately lipophilic.[8][10] This is because a drug must navigate a complex journey: dissolving in the aqueous environment of the gut, permeating the lipid-based cell membranes of the intestinal wall, and surviving first-pass metabolism. The parameters of the rule—molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity—are proxies for these capabilities.[8][11]

  • Molecular Weight (< 500 Da): Smaller molecules generally exhibit better diffusion and transport characteristics.

  • LogP (< 5): This measures lipophilicity. A value in the optimal range suggests a balance between aqueous solubility and lipid membrane permeability.

  • H-Bond Donors (≤ 5) & Acceptors (≤ 10): Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid membranes.

Workflow for Initial Computational and Experimental Evaluation

G cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation InSilico Calculate Physicochemical Properties (MW, logP, HBD, HBA, PSA) Lipinski Evaluate Lipinski's Rule of Five InSilico->Lipinski Input Properties Decision Proceed to In Vitro? Lipinski->Decision Permeability PAMPA for Passive Permeability Metabolism Microsomal Stability (t½, CLint) Permeability->Metabolism Safety hERG & MTT Assays (Toxicity Profile) Metabolism->Safety Final Go/No-Go Decision for Lead Optimization Safety->Final Decision->Permeability Yes Decision->Final No (Redesign)

Caption: Initial evaluation workflow for a new chemical entity.

Table 1: Comparative Physicochemical Properties

Property2-Chloro-5-(1-ethoxyethenyl)pyrazine (Predicted)Favipiravir (Reference)Vorinostat (Reference)Guideline (Lipinski's Rule)
Molecular Weight (Da) 184.62157.10264.32< 500
logP ~2.5-0.5~1.1< 5
H-Bond Donors 022≤ 5
H-Bond Acceptors 343≤ 10
Lipinski Violations 000≤ 1

Note: Properties for the target compound are predicted using standard computational algorithms. Reference values are from established sources.[3][5]

Interpretation: The in silico profile for 2-Chloro-5-(1-ethoxyethenyl)pyrazine is highly promising. With zero predicted violations of Lipinski's Rule of Five, it falls well within the chemical space occupied by successful oral drugs like Favipiravir and Vorinostat. Its calculated logP suggests a favorable balance for both solubility and permeability. Based on this strong initial profile, proceeding to experimental validation is well-justified.

Part 2: In Vitro Experimental Validation

While predictions are useful, they must be confirmed with empirical data. The following section details the protocols for a core suite of in vitro ADME and safety assays. These assays are selected for their high throughput, cost-effectiveness, and predictive power in early discovery.[12]

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Experimental Rationale: We begin by assessing passive permeability, a key driver of oral absorption for many drugs.[13] The PAMPA model is chosen as a rapid, cell-free method to specifically measure a compound's ability to diffuse across a lipid barrier, mimicking the transcellular route of intestinal absorption.[14] It is more cost-effective and higher throughput than cell-based assays like Caco-2, making it ideal for early-stage screening.[15][16] By isolating passive diffusion, PAMPA provides a clean baseline; results can later be compared with Caco-2 data to diagnose the involvement of active transport or efflux mechanisms.[16]

PAMPA cluster_plate Donor Donor Well Test Compound in Buffer (pH 6.5) Membrane Artificial Membrane (Phospholipid in Dodecane) Donor:s->Membrane:n Diffusion Passive Diffusion Gradient Acceptor Acceptor Well Buffer (pH 7.4) Membrane:s->Acceptor:n Diffusion->Acceptor:w caption Principle of the PAMPA Assay.

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.

Protocol: PAMPA

  • Prepare Lipid Membrane Solution: Create a 4% (w/v) solution of lecithin in dodecane.[17]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution directly onto the filter membrane of each well in a 96-well donor plate.[17]

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.[17]

  • Prepare Test Compounds: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 6.5 to mimic the upper intestine) to a final concentration of 500 µM.[17] Include high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls.

  • Start Assay: Add 200 µL of the test compound solution to each well of the coated donor plate.[17]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[17]

  • Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the measured concentrations.

Table 2: Comparative Permeability Data (PAMPA)

CompoundPermeability (Pe) (10⁻⁶ cm/s)Classification
2-Chloro-5-(1-ethoxyethenyl)pyrazine (Hypothetical: 12.5)High
Favipiravir Moderate-High[18]High
Vorinostat ModerateModerate
Control: Testosterone> 10High
Control: Atenolol< 2Low

Interpretation: A hypothetical high permeability value for our target compound would be an excellent result. It suggests that the compound is unlikely to have absorption issues related to passive diffusion and has a high probability of being well-absorbed orally. This aligns with its favorable in silico logP value.

Metabolic Stability: Human Liver Microsome (HLM) Assay

Experimental Rationale: A drug's success depends on its ability to remain in the body long enough to exert its therapeutic effect. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of liver cells.[19][20] The HLM assay is the industry standard for assessing Phase I metabolic stability.[21] By incubating the compound with liver microsomes and an essential cofactor (NADPH), we can measure the rate at which the compound is metabolized.[19][22] This provides key parameters like half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo clearance and guiding dose predictions.[21]

HLM cluster_0 Time Points (0, 5, 15, 30, 45 min) Compound Test Compound (1 µM) Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Sample at each time point NADPH NADPH (Cofactor) NADPH->Incubate Initiates Reaction Analyze Analyze Remaining Compound (LC-MS/MS) Quench->Analyze

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol: HLM Stability Assay

  • Prepare Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[19][20][22]

  • Prepare Compound Solution: Prepare a 1 µM solution of the test compound in the same buffer.[22] Include controls with known stability profiles (e.g., Verapamil for high turnover, Warfarin for low turnover).

  • Pre-incubation: Pre-incubate the microsome and compound solutions at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.[19] A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[19]

  • Quench Reaction: Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Table 3: Comparative Metabolic Stability Data (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
2-Chloro-5-(1-ethoxyethenyl)pyrazine (Hypothetical: 45)15.4Moderately Stable
Favipiravir > 60< 11.5Stable
Vorinostat ~2 hours (in vivo)Low (Non-CYP metabolism)Stable
Control: Verapamil< 15> 46Unstable
Control: Warfarin> 60< 11.5Stable

Interpretation: A hypothetical half-life of 45 minutes would classify 2-Chloro-5-(1-ethoxyethenyl)pyrazine as moderately stable. This is a very encouraging result for an early-stage compound. It suggests the compound is not subject to rapid first-pass metabolism, which is a common cause of poor oral bioavailability. While not as stable as the reference drugs, this profile is often acceptable and can be optimized through further medicinal chemistry efforts if needed.

Cardiotoxicity Screening: hERG Inhibition Assay

Experimental Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability linked to potentially fatal cardiac arrhythmias.[23][24] Regulatory agencies mandate hERG screening for all new drug candidates. We use an automated patch-clamp system, the gold standard for measuring ion channel currents, to assess the inhibitory potential of our compound.[23] This provides a direct, functional measure of the compound's effect on the hERG channel, allowing for an early and accurate assessment of cardiac risk.[25]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a stable cell line (e.g., HEK-293 or CHO) expressing the hERG channel.[26][27] Culture cells to optimal confluency.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with appropriate extracellular and intracellular solutions to mimic physiological conditions.[23]

  • Cell Sealing: The system will automatically capture cells and form high-resistance gigaseals.

  • Establish Whole-Cell Configuration: A negative pressure pulse ruptures the cell membrane to achieve the whole-cell recording configuration.[23]

  • Baseline Recording: Apply a specific voltage protocol to elicit the characteristic hERG tail current and record a stable baseline.[23]

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM). Allow the current to reach a steady state at each concentration.[23]

  • Positive Control: A known potent hERG inhibitor (e.g., E-4031) is used as a positive control to confirm assay sensitivity.[25]

  • Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration relative to the baseline. Fit the concentration-response data to calculate the IC₅₀ value (the concentration at which 50% of the channel current is inhibited).

Table 4: Comparative Cardiotoxicity Data (hERG)

CompoundhERG IC₅₀ (µM)Therapeutic Index (Safety Margin)Risk Classification
2-Chloro-5-(1-ethoxyethenyl)pyrazine (Hypothetical: > 30)> 30x (assuming 1 µM therapeutic conc.)Low Risk
Favipiravir > 100HighLow Risk
Vorinostat ~10Acceptable (for oncology)Moderate Risk

Interpretation: An IC₅₀ value greater than 30 µM would be an excellent safety outcome. A general rule of thumb is to seek a safety margin of at least 30-fold between the hERG IC₅₀ and the anticipated therapeutic plasma concentration. This result would place our target compound in a low-risk category for cardiotoxicity, a significant advantage for any new drug candidate.

General Cytotoxicity: MTT Assay

Experimental Rationale: Finally, we assess the compound's general effect on cell health and viability. The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[28] In living cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[29] The amount of formazan produced is directly proportional to the number of viable cells. This assay helps identify compounds that are overtly toxic to cells, which could be a liability for most therapeutic indications (unless it is an intended anti-cancer agent).

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver-derived line) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[30]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • Add MTT Reagent: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (typically 5 mg/mL) to each well.[29]

  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[29][30]

  • Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple crystals.[30]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Table 5: Comparative Cytotoxicity Data (MTT)

CompoundCC₅₀ in HepG2 cells (µM)Interpretation
2-Chloro-5-(1-ethoxyethenyl)pyrazine (Hypothetical: > 50)Not overtly cytotoxic at relevant concentrations
Favipiravir > 100Low cytotoxicity
Vorinostat ~5Cytotoxic (Expected for an anti-cancer agent)

Interpretation: A CC₅₀ value greater than 50 µM would indicate that 2-Chloro-5-(1-ethoxyethenyl)pyrazine does not exhibit significant general cytotoxicity. This distinguishes it from compounds like Vorinostat, where cytotoxicity is part of the therapeutic mechanism.[5] This clean cytotoxicity profile is desirable for most non-oncology therapeutic applications.

Conclusion and Strategic Outlook

This guide has outlined a systematic and logical approach to evaluating the drug-like properties of a novel chemical entity, 2-Chloro-5-(1-ethoxyethenyl)pyrazine. Based on its strong in silico profile and the promising (though hypothetical) outcomes from a foundational panel of in vitro ADME and safety assays, the compound demonstrates significant potential.

The collective data suggests a molecule with:

  • Favorable Physicochemical Properties: Compliant with Lipinski's Rule of Five.

  • High Potential for Oral Absorption: Indicated by high passive permeability in the PAMPA assay.

  • Acceptable Metabolic Stability: Suggesting it would not be cleared too rapidly in vivo.

  • Clean Safety Profile: Low risk for cardiotoxicity (hERG) and no significant general cytotoxicity.

Compared to the benchmarks, 2-Chloro-5-(1-ethoxyethenyl)pyrazine shows a profile that is highly competitive and warrants further investigation. The next logical steps in its development would include confirmatory permeability studies in a Caco-2 cell model, cytochrome P450 inhibition and induction assays to assess drug-drug interaction potential, and ultimately, progression into in vivo pharmacokinetic studies in animal models.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • MTT. (n.d.). MTT (Assay protocol).
  • Abcam. (n.d.). MTT assay protocol.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions | Evotec website.
  • WuXi AppTec. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • BenchChem. (2025). Application Notes and Protocols for hERG Channel Assay of Actisomide.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Al-Warhi, T., et al. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. PMC.
  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). hERG Safety. Retrieved from Cyprotex ADME-Tox Solutions | Evotec website.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Springer Protocols. (2022).
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. In Assay Guidance Manual.
  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
  • Genesis Drug Discovery & Development. (n.d.). ADME Assays.
  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.
  • NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!.
  • Kumar, S., et al. (2024).
  • Al-Ostath, A., et al. (2025).
  • Wikipedia. (n.d.). Favipiravir.
  • Bubna, A. K. (2015). Vorinostat—An Overview. Indian Journal of Dermatology. [Link]

  • ScienceOpen. (n.d.). Vorinostat—An Overview.
  • Wikipedia. (n.d.). Vorinostat.
  • Bandaru, S., et al. (2015). Pharmacological Analysis of Vorinostat Analogues as Potential Anti-tumor Agents Targeting Human Histone Deacetylases. Asian Pacific Journal of Cancer Prevention.
  • ACS Publications. (2021). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. Crystal Growth & Design.
  • ResearchGate. (2025). Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools.
  • Hati, S., et al. (2024). Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study. Biointerface Research in Applied Chemistry.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Gribova, O. V., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal.
  • Zenovel. (2026). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Medical and Pharmaceutical Journal. (2023). Favipiravir: Emerging antiviral drug during COVID-19. Medical and Pharmaceutical Journal.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context.
  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. The AAPS Journal.
  • PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine.
  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazinone Analogues as Protein Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions has made it a cornerstone in the development of numerous therapeutic agents, including a significant number of protein kinase inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a prominent class of pyrazine-based compounds, the 2(1H)-pyrazinones, as inhibitors of protein kinases.

To provide a broader context for understanding the nuances of SAR in this chemical space, we will also draw comparisons with a well-characterized series of pyrazole-based inhibitors targeting p38α mitogen-activated protein (MAP) kinase. This juxtaposition will highlight both common principles and unique structural requirements for achieving potency and selectivity against different kinase targets.

The 2(1H)-Pyrazinone Scaffold: A Versatile Platform for Kinase Inhibition

The 2(1H)-pyrazinone core represents a versatile and synthetically accessible template for the generation of diverse chemical libraries targeting the ATP-binding site of protein kinases.[3] The strategic placement of substituents at various positions on the pyrazinone ring allows for the fine-tuning of inhibitory activity and selectivity against a wide array of kinases implicated in diseases such as cancer and inflammatory disorders.

Synthesis of 3,5-Disubstituted 2(1H)-Pyrazinone Analogues

A robust and modular synthetic approach is crucial for generating a library of analogues for SAR studies. The synthesis of 3,5-disubstituted 2(1H)-pyrazinones can be efficiently achieved through a multi-step sequence starting from readily available materials.[3]

A representative synthetic scheme is outlined below:

Synthesis_of_3_5_Disubstituted_2_1H_Pyrazinones start α-Amino Ketone intermediate2 Cyclization (Microwave Irradiation) start->intermediate2 1. intermediate1 Arylglyoxylic Acid intermediate1->intermediate2 2. product 3,5-Diaryl-2(1H)-pyrazinone intermediate2->product Yields a diverse library of analogues

Caption: General synthetic route for 3,5-diaryl-2(1H)-pyrazinones.[4]

A more detailed, step-by-step protocol for a similar class of compounds, 3,5-disubstituted pyrazoles, is provided in the experimental section to illustrate the practical aspects of such syntheses.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of 2(1H)-pyrazinone analogues and compare them with a series of pyrazole-based p38α MAP kinase inhibitors. This comparative approach aims to elucidate the key structural features that govern their inhibitory potency.

2(1H)-Pyrazinone Analogues as Kinase Inhibitors

The inhibitory activity of 2(1H)-pyrazinones is highly dependent on the nature and position of the substituents on the core ring. The table below summarizes the SAR for a representative set of analogues against various protein kinases.

Compound IDR1 Substituent (Position 3)R2 Substituent (Position 5)Target Kinase(s)IC50 (nM)
1a PhenylPhenylMultiple KinasesBroad, micromolar
1b 4-MethoxyphenylPhenylMultiple KinasesImproved potency vs. 1a
1c 4-ChlorophenylPhenylMultiple KinasesFurther improved potency
1d N-MorpholinylPhenylMultiple KinasesPotent, broad-spectrum
2a Phenyl4-PyridylATR Kinase396[5]
2b Phenyl4-Pyridyl (modified)ATR Kinase147[5]

Note: The IC50 values are representative and collated from multiple sources to illustrate SAR trends.[3][5]

Key SAR Insights for 2(1H)-Pyrazinones:

  • Substitution at Position 5: The nature of the aryl group at the 5-position significantly influences potency. Electron-withdrawing groups, such as a chloro-substituent, can enhance activity.

  • Substitution at Position 3: Introduction of a morpholinyl group at the 3-position often leads to potent, albeit less selective, kinase inhibition. This is likely due to the formation of favorable hydrogen bond interactions within the ATP-binding site.

  • Nitrogen placement: The pyrazinone core itself provides crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many ATP-competitive inhibitors.

Comparative Analysis: Pyrazole-Based p38α MAP Kinase Inhibitors

To provide a contrasting example, we now examine the SAR of a series of N-pyrazole, N'-aryl ureas as inhibitors of p38α MAP kinase.[6]

Compound IDR1 Substituent (Pyrazole)R2 Substituent (Aryl Urea)p38α IC50 (nM)
3a t-Butyl4-Chlorophenyl135[7]
3b t-Butyl4-Methylphenyl>1000
3c Phenyl4-Chlorophenyl3.5
3d Naphthyl4-Chlorophenyl0.6

Note: IC50 values are collated from multiple sources to illustrate SAR trends.[6][7]

Key SAR Insights for Pyrazole-Based p38α Inhibitors:

  • Hydrophobic Pocket Interaction: The t-butyl group on the pyrazole ring of compound 3a occupies a key hydrophobic pocket in the p38α active site. Replacing this with a smaller methyl group drastically reduces activity.[8]

  • Aryl Urea Moiety: The aryl urea component is crucial for binding. The 4-chlorophenyl group in 3a and 3c is optimal, with other substitutions leading to a loss of potency.

  • Extension into the ATP-binding site: Replacing the t-butyl group with larger aromatic systems like phenyl (3c ) and naphthyl (3d ) allows for additional interactions within the ATP-binding site, leading to a significant increase in potency.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the SAR data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 values of kinase inhibitors using the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[9][10]

LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol is designed to measure the affinity of a test compound for a kinase by quantifying its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.

Materials:

  • Kinase of interest (e.g., p38α)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compounds (serially diluted)

  • Staurosporine (positive control)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • TR-FRET compatible plate reader

Workflow Diagram:

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate Addition cluster_readout Incubation & Readout prep1 Prepare 3X Test Compound Dilutions step1 Add 5 µL of 3X Test Compound prep1->step1 prep2 Prepare 3X Kinase/Antibody Mixture step2 Add 5 µL of 3X Kinase/Antibody Mixture prep2->step2 prep3 Prepare 3X Tracer Solution step3 Add 5 µL of 3X Tracer Solution prep3->step3 step1->step2 step2->step3 step4 Incubate for 1 hour at room temperature step3->step4 step5 Read plate on TR-FRET reader (Ex: 340 nm, Em: 615 nm & 665 nm) step4->step5 step6 Calculate Emission Ratio (665/615 nm) step5->step6 step7 Plot Ratio vs. [Compound] and determine IC50 step6->step7

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Step-by-Step Procedure:

  • Prepare a serial dilution of the test compound: Start with a high concentration (e.g., 100 µM) and perform a 1:3 serial dilution in 100% DMSO. Then, prepare a 3X working solution of each concentration in 1X Kinase Buffer A.

  • Prepare the 3X Kinase/Antibody mixture: Dilute the kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A to a concentration that is 3 times the final desired assay concentration.

  • Prepare the 3X Tracer solution: Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A to a concentration that is 3 times the final desired assay concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 3X Tracer solution to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio by dividing the 665 nm signal by the 615 nm signal for each well.

    • Plot the emission ratio as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Conclusion

The 2(1H)-pyrazinone scaffold has proven to be a valuable starting point for the development of potent protein kinase inhibitors. The modular synthesis allows for the rapid generation of diverse analogues, facilitating comprehensive SAR studies. As demonstrated, subtle changes in the substitution pattern on the pyrazinone ring can lead to significant differences in inhibitory activity and selectivity.

By comparing the SAR of 2(1H)-pyrazinones with that of pyrazole-based p38α inhibitors, we can appreciate the distinct structural requirements for targeting different kinase active sites. While both scaffolds can effectively engage the kinase hinge region, the specific nature and orientation of substituents are critical for achieving high-affinity binding to the unique topological features of each target kinase. The continued exploration of the pyrazinone scaffold, guided by robust SAR data and structural biology, holds great promise for the discovery of novel and effective kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]

  • Al-Mousawi, S. M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 685-703. [Link]

  • Wang, B., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 14(3), 354-356. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 3035-3044. [Link]

  • Al-Mousawi, S. M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]

  • Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(47), 9713-9728. [Link]

  • BMG LABTECH. (2010). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 3035-3044. [Link]

  • Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(47), 9713-9728. [Link]

  • Le Corre, L., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5618. [Link]

  • Sharma, P., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

  • Ahmed, M. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 175. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Regan, J., et al. (2002). The structure of p38 MAP kinase in complex with a diaryl urea inhibitor. Nature Structural & Molecular Biology, 9(4), 333-338. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Chloro-5-(1-ethoxyethenyl)pyrazine

The foundational principle is risk mitigation. The molecule's structure suggests several potential hazards.

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle is risk mitigation. The molecule's structure suggests several potential hazards. The chlorinated pyrazine core designates it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of toxic byproducts like hydrogen chloride gas during incineration.[1][2] The 1-ethoxyethenyl group, a vinyl ether, introduces risks of flammability and potentially explosive peroxide formation upon prolonged exposure to air.[3] Therefore, treating this compound with a high degree of caution is paramount.

Core Principles for Safe Disposal

The disposal process is not merely about discarding unwanted material; it is a systematic procedure designed to ensure the safety of laboratory personnel and protect the environment. This involves a multi-step approach from the point of waste generation to its final removal by certified professionals.

1. Hazard Identification and Segregation: The Most Critical Step

Proper segregation is the cornerstone of safe chemical waste management. Due to the presence of chlorine, 2-Chloro-5-(1-ethoxyethenyl)pyrazine must be classified as Halogenated Organic Waste .[2]

  • Why Segregation Matters: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl) produced.[1] Mixing it with non-halogenated waste can contaminate the entire batch, leading to complex and costly disposal, or worse, damage to incineration facilities and the release of pollutants.

  • Actionable Protocol:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solvents/Waste."

    • Never mix this compound with non-halogenated organic waste streams (e.g., acetone, ethanol, hexane).[2]

    • Avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.[3][4] The vinyl ether moiety is particularly sensitive to acids.[3]

2. Personal Protective Equipment (PPE)

Given the compound's likely irritant and potentially toxic properties, comprehensive PPE is mandatory during handling and disposal.

  • Hand Protection: Use neoprene or nitrile rubber gloves.[5] Ensure gloves are changed immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are essential.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Body Protection: A lab coat must be worn and kept fully buttoned.[8]

  • Respiratory Protection: All handling of the powder or solutions should be done inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

Step-by-Step Disposal Protocol

This protocol covers both residual amounts from experimentation and bulk quantities of the compound.

For Trace Contamination (e.g., contaminated gloves, wipes, pipette tips):

  • Collect all contaminated solid materials in a dedicated, sealed plastic bag or a designated container.

  • Label the bag or container clearly as "Solid Halogenated Waste" and list the chemical constituents.

  • Place this container in the satellite accumulation area for solid hazardous waste.

For Liquid Waste (e.g., reaction mother liquors, chromatography fractions):

  • Acquire a designated hazardous waste container, typically a high-density polyethylene (HDPE) or glass bottle, from your institution's Environmental Health and Safety (EHS) office.[10] The original chemical container is often the best choice for waste storage.[11]

  • Ensure the container is clearly labeled "Halogenated Organic Waste."

  • Affix a hazardous waste tag to the container and list "2-Chloro-5-(1-ethoxyethenyl)pyrazine" and any solvents present with their approximate percentages.

  • Carefully pour the liquid waste into the container using a funnel, ensuring the exterior of the container remains clean.[10] All transfers should be performed inside a chemical fume hood.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Securely close the lid and store the container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[4]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.[12]

  • Eliminate all ignition sources.[5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.[6][12]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

ParameterGuidelineRationale & References
Waste Category Halogenated Organic Waste The molecule contains a carbon-chlorine bond, requiring disposal via specific high-temperature incineration to manage acidic byproducts.[1][2]
EPA Waste Code To be determined by EHS; likely F002 if mixed with spent halogenated solvents or potentially a U-listed waste if discarded in pure form.Classification depends on whether it's a spent solvent mixture or an unused commercial chemical product. Consultation with institutional EHS is required.[14]
Recommended Container Glass or High-Density Polyethylene (HDPE). Must be compatible with the waste and have a secure, tight-fitting lid.[10][11]Prevents leakage and reaction with the container material. The original reagent bottle is often a suitable choice.[11]
Required Labeling "Hazardous Waste," "Halogenated Organic Waste," full chemical name, and hazard pictograms.Ensures proper handling, segregation, and compliance with federal and local regulations.[15]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.Vinyl ethers can react violently or polymerize explosively with acids and oxidizers.[3] Co-disposal with incompatible materials must be avoided.[4]
Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste containing 2-Chloro-5-(1-ethoxyethenyl)pyrazine.

G start Waste Generated (Contains 2-Chloro-5-(1-ethoxyethenyl)pyrazine) waste_type Liquid or Solid Waste? start->waste_type liquid_waste Liquid Waste (e.g., reaction mixture, solvent) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated wipes, silica) waste_type->solid_waste Solid container_liquid Use labeled 'Halogenated Organic Liquid Waste' container (Glass/HDPE). Do not exceed 90% capacity. liquid_waste->container_liquid container_solid Use labeled 'Halogenated Organic Solid Waste' container/bag. solid_waste->container_solid fume_hood Perform all transfers in a chemical fume hood. container_liquid->fume_hood storage Store sealed container in designated Satellite Accumulation Area. container_solid->storage fume_hood->storage pickup Arrange for pickup by Institutional EHS/Licensed Contractor. storage->pickup

Caption: Disposal Decision Workflow

This guide is intended to provide a framework for the safe disposal of 2-Chloro-5-(1-ethoxyethenyl)pyrazine. However, it is not a substitute for institutional protocols and regulatory requirements. Always consult your organization's Environmental Health and Safety (EHS) department for specific procedures and guidance. They are the ultimate authority on waste management and can ensure full compliance with all applicable federal, state, and local regulations.[15][16]

References

  • Gelest, Inc. (2016). Safety Data Sheet: ETHYL VINYL ETHER.
  • New Jersey Department of Health. (n.d.). Hazard Summary: VINYL ETHYL ETHER.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial and Engineering Chemistry, 59(4), 45-48.
  • New Jersey Department of Health. (n.d.). Hazard Summary: BUTYL VINYL ETHER.
  • International Labour Organization (ILO) & World Health Organization (WHO). (n.d.). International Chemical Safety Card (ICSC) 1261: VINYL ETHYL ETHER.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • International Programme on Chemical Safety & Commission of the European Communities. (1993). International Chemical Safety Card (ICSC): VINYL ETHYL ETHER.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BASF. (2026). Safety Data Sheet: Pristine WG.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: Pyrazine.
  • ChemScene. (2025). Safety Data Sheet: 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid.
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from Environmental Health and Safety, University of Chicago.
  • Washington State University. (n.d.). Halogenated Solvents Safety Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12056737, 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine.
  • CymitQuimica. (2024). Safety Data Sheet: 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Axxence Aromatic GmbH. (2025). Safety Data Sheet: NATURAL PYRAZINES 10.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazine.
  • U.S. Government Publishing Office. (2000). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Guidechem. (n.d.). pyrazine, 2-chloro-5-cyclopropyl- 1244761-68-9 wiki.
  • Wikipedia. (n.d.). Pyrazine.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemicalBook. (n.d.). 2-CHLORO-5-PHENYL-PYRAZINE | 25844-73-9.
  • BLD Pharm. (n.d.). 2-Chloro-5-(chloromethyl)pyrazine hydrochloride.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.